Product packaging for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid(Cat. No.:CAS No. 131172-59-3)

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B157694
CAS No.: 131172-59-3
M. Wt: 201.22 g/mol
InChI Key: GUGAOFSHCGOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-p-Tolyl-1H-pyrrole-2-carboxylic acid (CAS 131172-59-3) is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the class of pyrrole-2-carboxylic acids, which are notable for their role as building blocks in organic synthesis and material science. Pyrrole derivatives are a fundamental class of nitrogen-containing heterocycles with significant importance in developing new functional materials and exploring pharmacological activities . The structure combines a pyrrole ring, a core motif found in many natural products and pharmaceuticals, with a p-tolyl substituent and a carboxylic acid functional group . The carboxylic acid group offers a versatile handle for further chemical modification, including the formation of amides or esters, or for use in functionalizing surfaces . Researchers utilize pyrrole-2-carboxylic acid derivatives to functionalize nanomaterials, such as magnetic Fe₃O₄ nanoparticles, to create efficient and recoverable nanocatalysts for synthesizing complex heterocyclic systems like isoxazolo[4,3-e]indazoles . The resulting hybrid catalysts can be easily separated from reaction mixtures using an external magnet and reused multiple times . Given the documented antibacterial properties of various pyrrole derivatives and related synthetic heterocycles , this compound serves as a valuable precursor in medicinal chemistry research for constructing novel molecules with potential biological activity. Please handle with care and refer to the Safety Datasheet for detailed hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B157694 5-p-Tolyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAOFSHCGOMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349422
Record name 5-p-Tolyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-59-3
Record name 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131172-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-p-Tolyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a core structural motif in numerous biologically active molecules, and the presence of the p-tolyl and carboxylic acid functionalities offers opportunities for diverse chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of a feasible synthetic route to this compound, focusing on the Paal-Knorr pyrrole synthesis, a classic and versatile method for the construction of the pyrrole ring.[1][2][3]

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Paal-Knorr Cyclization: The initial step involves the condensation of a suitable 1,4-dicarbonyl compound with p-toluidine to form the corresponding pyrrole ester. A suitable starting material for this reaction is ethyl 2,5-dioxohexanoate.

  • Ester Hydrolysis: The resulting ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate is then hydrolyzed under basic conditions to yield the target carboxylic acid.

This synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Cyclization cluster_step2 Step 2: Ester Hydrolysis A Ethyl 2,5-dioxohexanoate C Ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate A->C AcOH, Reflux B p-Toluidine B->C D Ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate F This compound D->F 1. Reflux 2. HCl (aq) E NaOH, EtOH/H₂O E->F Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1,4-Dicarbonyl Compound C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (p-Toluidine) B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Pyrrole Product D->E Dehydration

References

Physicochemical properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action based on related chemical structures.

Chemical Identity and Structure

This compound, with the CAS Number 131172-59-3, is a heterocyclic compound featuring a pyrrole ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position.[1][2][3] Its chemical structure and identity are fundamental to understanding its reactivity and biological interactions.

  • IUPAC Name: 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid[2]

  • Synonyms: 5-(p-Tolyl)-1H-pyrrole-2-carboxylic acid, 5-(4-Methylphenyl)pyrrole-2-carboxylic acid[1][4]

  • Molecular Formula: C₁₂H₁₁NO₂[1][2]

  • Molecular Weight: 201.22 g/mol [1][5]

  • Canonical SMILES: CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O[2]

  • InChI Key: GUGAOFSHCGOMMW-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted through computational models.

PropertyValueSource
Boiling Point 451.4 ± 33.0 °C (Predicted)[5]
Density 1.243 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.51 ± 0.10 (Predicted)[5]
XLogP3 2.68830[6]
Physical State Solid[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and property determination of this specific molecule are not widely published. However, standard organic chemistry methodologies can be applied.

Synthesis Methodology: A General Approach

The synthesis of substituted pyrrole-2-carboxylic acids can often be achieved through variations of the Paal-Knorr pyrrole synthesis or other condensation reactions.[7] A plausible synthetic route for this compound is outlined below.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_intermediate Intermediate Product cluster_final Final Product Synthesis start1 1-(p-tolyl)-1,4-butanedione reaction Paal-Knorr Condensation (Acid or Heat Catalyst) start1->reaction start2 Ammonia or Ammonium Salt start2->reaction workup Aqueous Workup & Purification (e.g., Crystallization) reaction->workup intermediate 5-(p-tolyl)-1H-pyrrole workup->intermediate carboxylation Carboxylation Reaction (e.g., Kolbe-Schmitt reaction variant) intermediate->carboxylation product This compound carboxylation->product

Caption: General workflow for the synthesis of this compound.

  • Paal-Knorr Condensation: A 1,4-dicarbonyl compound, such as 1-(p-tolyl)-1,4-butanedione, is reacted with ammonia or an ammonium salt under heat, often with an acid catalyst. This cyclization and dehydration reaction forms the pyrrole ring.

  • Purification: The crude product, 5-(p-tolyl)-1H-pyrrole, is purified from the reaction mixture, typically through extraction and recrystallization or chromatography.

  • Carboxylation: The purified pyrrole intermediate undergoes a carboxylation reaction. This can be achieved through various methods, such as a modified Kolbe-Schmitt reaction, to introduce the carboxylic acid group at the C2 position, yielding the final product.

Determination of Physicochemical Properties
  • Melting Point: The melting point can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.

  • pKa Determination: The acid dissociation constant (pKa) can be measured via potentiometric titration. The compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

  • LogP (Partition Coefficient): The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, and the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy). The ratio of the concentrations yields the partition coefficient.

Biological Context and Potential Mechanisms of Action

While specific biological data for this compound is limited, the pyrrole scaffold is present in numerous compounds with significant biological activity, including antibacterial, antifungal, and anticancer properties.[8] Inferences can be drawn from structurally similar molecules.

Potential Inhibition of Cytochrome P450 Enzymes

A related compound, 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[9] CYP enzymes are crucial for the metabolism of many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. It is plausible that this compound could exhibit similar inhibitory activity.

G compound 5-p-Tolyl-1H-pyrrole- 2-carboxylic acid enzyme CYP1A2 Enzyme compound->enzyme Inhibits metabolite Metabolite enzyme->metabolite Metabolizes substrate Drug / Substrate substrate->enzyme Binds to

Caption: Conceptual diagram of potential CYP1A2 enzyme inhibition.

Potential as a Quorum Sensing Inhibitor

The structurally related molecule 1H-pyrrole-2,5-dicarboxylic acid has demonstrated quorum sensing (QS) inhibitory activity against the pathogenic bacterium Pseudomonas aeruginosa.[10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[10] Inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. The diagram below illustrates the key QS pathways in P. aeruginosa and the potential points of inhibition.

G cluster_las Las System cluster_rhl Rhl System lasI LasI ahl1 3-oxo-C12-HSL lasI->ahl1 Synthesizes lasR LasR rhlI RhlI lasR->rhlI Activates virulence Virulence Factor Production & Biofilm Formation lasR->virulence Promotes ahl1->lasR Activates ahl2 C4-HSL rhlI->ahl2 Synthesizes rhlR RhlR rhlR->virulence Promotes ahl2->rhlR Activates compound Pyrrole Derivative (Potential Inhibitor) compound->lasR Inhibits compound->rhlR Inhibits

Caption: Potential inhibition of P. aeruginosa quorum sensing pathways.

Conclusion

This compound is a heterocyclic compound with predicted physicochemical properties that make it a candidate for further investigation in medicinal chemistry. While experimental data on this specific molecule is sparse, its structural similarity to known bioactive compounds, such as enzyme inhibitors and quorum sensing modulators, suggests several promising avenues for future research. The protocols and conceptual pathways outlined in this guide provide a foundational framework for scientists aiming to synthesize, characterize, and evaluate the biological potential of this and related molecules.

References

Elucidation of the Molecular Architecture: A Technical Guide to 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. This document outlines the key analytical data and methodologies required for its unambiguous identification and characterization, addressing the needs of researchers and professionals in drug development.

Molecular Structure and Properties

This compound possesses a core pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This core is substituted at the 5-position with a p-tolyl group (a toluene residue attached at the para-position) and at the 2-position with a carboxylic acid group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
CAS Number 131172-59-3
Appearance Predicted to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra for this compound, this section presents predicted spectroscopic data based on established computational models. These predictions serve as a valuable reference for researchers in identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet1H-COOH
~11.5Singlet1HN-H
~7.6Doublet2HAromatic C-H (Tolyl)
~7.2Doublet2HAromatic C-H (Tolyl)
~6.9Doublet1HPyrrole C-H (H3)
~6.2Doublet1HPyrrole C-H (H4)
~2.3Singlet3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162-COOH
~140Aromatic C (Tolyl, C-CH₃)
~138Pyrrole C (C5)
~130Aromatic C-H (Tolyl)
~129Aromatic C (Tolyl, C-Pyrrole)
~126Aromatic C-H (Tolyl)
~122Pyrrole C (C2)
~115Pyrrole C-H (C3)
~108Pyrrole C-H (C4)
~21-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3300MediumN-H stretch
~1680StrongC=O stretch (Carboxylic acid)
~1600, ~1500MediumC=C stretch (Aromatic rings)
~1450MediumC-H bend (Alkyl)
~1250MediumC-O stretch
~820StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
201[M]⁺, Molecular ion
184[M - OH]⁺
156[M - COOH]⁺
115[C₉H₇]⁺ (Tolyl-cyclopropenyl cation)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following section details a plausible synthetic route for this compound based on the well-established Paal-Knorr pyrrole synthesis.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Reaction Scheme:

Step 1: Synthesis of the 1,4-dicarbonyl precursor (e.g., Ethyl 2-formyl-5-(p-tolyl)-5-oxopentanoate)

This precursor can be synthesized through various organic reactions, for instance, via a Stetter reaction between p-tolualdehyde and an appropriate Michael acceptor.

Step 2: Cyclization to the Pyrrole Ring

  • Reagents: 1,4-dicarbonyl precursor, ammonium acetate, glacial acetic acid.

  • Procedure:

    • Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in glacial acetic acid.

    • Add ammonium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester of the target compound.

Step 3: Hydrolysis of the Ester

  • Reagents: The synthesized pyrrole ester, sodium hydroxide (or potassium hydroxide), ethanol, water.

  • Procedure:

    • Dissolve the pyrrole ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents).

    • Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

G Synthesis Synthesis of Crude Product Purification Purification (Recrystallization) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation NMR NMR (1H, 13C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Figure 1. Experimental workflow for synthesis and characterization.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, many 5-aryl-pyrrole derivatives are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. These activities often stem from their ability to interact with various cellular signaling pathways.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a 5-aryl-pyrrole derivative, leading to an anti-inflammatory response. This is a generalized representation and would require experimental validation for the specific compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n DNA DNA NFkB_n->DNA binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_genes activates transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_genes->Inflammatory_Response Compound 5-Aryl-pyrrole Derivative Compound->TAK1 Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor

Figure 2. Hypothetical anti-inflammatory signaling pathway.

This guide provides a foundational understanding of the structural elucidation of this compound. The presented data and protocols are intended to facilitate further research and development involving this and related compounds. Experimental verification of the predicted data is essential for definitive structural confirmation.

Spectroscopic Data for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, pyrrole-2-carboxylic acid , as a closely related model. The expected influences of the p-tolyl substituent on the spectra are also discussed to provide a predictive framework for the target molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pyrrole-2-carboxylic acid. These values serve as a baseline for the interpretation of the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Pyrrole-2-carboxylic Acid

Chemical Shift (ppm)MultiplicityAssignmentExpected Shift in this compound
~12.2br s-COOHSimilar
~11.7br sN-HSimilar
~6.97mH5Likely a doublet, shifted downfield
~6.75mH3Doublet
~6.15mH4Doublet of doublets

Solvent: DMSO-d₆

¹³C NMR Data for Pyrrole-2-carboxylic Acid

Chemical Shift (ppm)AssignmentExpected Shift in this compound
~162.0-COOHSimilar
~129.0C2Similar
~122.0C5Significantly downfield shifted (quaternary)
~115.0C3Similar
~109.0C4Similar

Solvent: DMSO-d₆

Expected Influence of the p-Tolyl Group:

The introduction of a p-tolyl group at the C5 position of the pyrrole ring is expected to introduce the following features in the NMR spectra of this compound:

  • ¹H NMR:

    • Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the A₂B₂ system of the p-substituted benzene ring.

    • A singlet around 2.3-2.4 ppm for the methyl (-CH₃) protons of the tolyl group.

    • The pyrrole protons (H3 and H4) will appear as doublets. The H5 proton is absent.

  • ¹³C NMR:

    • Four signals for the aromatic carbons of the tolyl group, with the ipso-carbon (attached to the pyrrole) and the para-carbon (with the methyl group) having distinct shifts.

    • A signal for the methyl carbon around 20-22 ppm.

    • The C5 of the pyrrole ring will be a quaternary carbon and will be shifted significantly downfield.

Infrared (IR) Spectroscopy

Key IR Absorptions for Pyrrole-2-carboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignmentExpected in this compound
3300-2500BroadO-H stretch (carboxylic acid)Yes
~3290MediumN-H stretchYes
~1670StrongC=O stretch (conjugated)Yes
~1600, ~1470MediumC=C stretch (aromatic)Yes, with additional bands for the tolyl ring
~1280MediumC-O stretchYes

Expected Influence of the p-Tolyl Group:

The IR spectrum of this compound is expected to be very similar to that of pyrrole-2-carboxylic acid, with the addition of characteristic bands for the p-substituted benzene ring, including C-H stretching around 3100-3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Key Mass Fragments for Pyrrole-2-carboxylic Acid

m/zInterpretationExpected in this compound
111Molecular ion [M]⁺201 [M]⁺
94[M - OH]⁺184 [M - OH]⁺
66[M - COOH]⁺, Pyrrole radical cation156 [M - COOH]⁺, 5-p-Tolylpyrrole radical cation

Expected Fragmentation for this compound:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 201. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 156, and potentially the loss of a hydroxyl radical (-OH, 17 Da) to give a fragment at m/z 184. Further fragmentation of the tolyl group (e.g., loss of a methyl radical) might also be observed.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample (pyrrole-2-carboxylic acid or its derivative) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk.

Instrumentation and Data Acquisition: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Mass Assignment) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Biological Versatility of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the therapeutic potential of a specific class of these compounds: 5-p-Tolyl-1H-pyrrole-2-carboxylic acid derivatives. While direct and extensive research on this exact scaffold is emerging, this document consolidates available data on its biological activities, with a primary focus on anticancer, antibacterial, and anti-inflammatory properties. Data from closely related analogs, particularly pyrazole derivatives sharing the '5-p-tolyl' substitution, are included to provide a broader perspective on the potential of this chemical space.

Anticancer Activity

Derivatives of the pyrrole and structurally similar pyrazole cores have demonstrated significant potential as anticancer agents. The presence of a p-tolyl group at the 5-position appears to be a favorable substitution for cytotoxic activity.

In Vitro Cytotoxicity Data

While specific data for this compound derivatives is limited in publicly available literature, studies on structurally related 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides have shown potent antiproliferative activity against a panel of human cancer cell lines.[1][2] These findings suggest that the 5-p-tolyl moiety is a key contributor to the observed cytotoxicity.

Compound IDModificationCell LineIC50 (µM)Reference
4j 2-chloro-4-pyridinyl amideHuh7 (Liver Carcinoma)1.6[1][2]
MCF7 (Breast Cancer)3.3[1][2]
HCT116 (Colon Carcinoma)1.1[1][2]

Table 1: In Vitro Antiproliferative Activity of a 5-(p-tolyl)pyrazole Derivative.

Potential Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of many heterocyclic compounds is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for this compound derivatives are yet to be elucidated, plausible targets include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways, which are frequently dysregulated in cancer.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras This compound derivative This compound derivative MEK MEK This compound derivative->MEK Proliferation Proliferation Survival Survival Differentiation Differentiation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Proliferation Transcription Factors->Survival Transcription Factors->Differentiation

Figure 1: Hypothetical Inhibition of the MAPK Signaling Pathway.

Antibacterial Activity

Pyrrole-2-carboxylic acid derivatives have been investigated for their antibacterial properties, demonstrating activity against a range of bacterial strains. The mechanism of action often involves the inhibition of essential bacterial enzymes.

In Vitro Antibacterial Susceptibility

Studies on various substituted 1H-pyrrole-2-carboxylate derivatives have revealed promising antibacterial activity, particularly against Mycobacterium tuberculosis.

Compound ClassDerivative ExampleTarget OrganismMICReference
Pyrrole-2-carboxylateethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7 µg/mL[3]
Pyrrolamide2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidMycobacterium tuberculosis H37Rv0.03 µg/mL[3]

Table 2: In Vitro Antibacterial Activity of Substituted Pyrrole Derivatives.

Experimental Workflow for Antibacterial Screening

A typical workflow for assessing the antibacterial activity of novel compounds involves initial screening followed by quantitative determination of the minimum inhibitory concentration.

Antibacterial_Workflow start Compound Synthesis Primary Screening\n(e.g., Agar Disc Diffusion) Primary Screening (e.g., Agar Disc Diffusion) start->Primary Screening\n(e.g., Agar Disc Diffusion) Initial Test end Lead Compound Identification process process MIC Determination\n(Broth Microdilution) MIC Determination (Broth Microdilution) Primary Screening\n(e.g., Agar Disc Diffusion)->MIC Determination\n(Broth Microdilution) Active Compounds Inactive Compounds Inactive Compounds Primary Screening\n(e.g., Agar Disc Diffusion)->Inactive Compounds MBC Determination MBC Determination MIC Determination\n(Broth Microdilution)->MBC Determination Quantitative Analysis Mechanism of Action Studies Mechanism of Action Studies MBC Determination->Mechanism of Action Studies Further Characterization Mechanism of Action Studies->end

Figure 2: Workflow for Antibacterial Compound Screening.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored, with a focus on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

In Vitro COX Inhibition

Certain pyrrole carboxylic acid derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes.

Compound ClassDerivative ExampleEnzymeIC50 (µM)Reference
Pyrrole Carboxylic AcidSubstituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoatesCOX-1Varies[4]
COX-2Varies[4]

Table 3: COX Inhibitory Activity of Pyrrole Carboxylic Acid Derivatives (Specific IC50 values are compound-dependent).

Mechanism of Action: NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound derivatives could exert their anti-inflammatory effects through modulation of NF-κB activation.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex This compound derivative This compound derivative This compound derivative->IKK Complex Pro-inflammatory Genes Pro-inflammatory Genes IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus NF-κB Activation->NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus->Pro-inflammatory Genes

Figure 3: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are summarized protocols for the key assays discussed.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibacterial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, mix the enzyme, a chromogenic substrate, and the test compound. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The available evidence, primarily from structurally related analogs, suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. The consistent appearance of potent biological activity in compounds containing the 5-p-tolyl moiety warrants a more focused investigation into this specific chemical series.

Future research should prioritize the synthesis and systematic biological evaluation of a library of this compound derivatives, including amides and esters. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

Potential Therapeutic Targets of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available as of December 2025 does not contain specific biological activity or therapeutic target data for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. This guide will therefore focus on the most closely related analogue, 5-phenyl-1H-pyrrole-2-carboxylic acid, to infer potential therapeutic applications. The addition of a para-methyl group on the phenyl ring of the title compound may influence its potency and selectivity, a factor to be considered in future research.

Introduction

Pyrrole-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide explores the potential therapeutic targets of this compound by examining the established activities of its close structural analogue, 5-phenyl-1H-pyrrole-2-carboxylic acid. Recent research has identified the Keap1-Nrf2 signaling pathway as a key target for this class of molecules, suggesting a promising role in the treatment of conditions characterized by oxidative stress, such as acute lung injury.

Core Therapeutic Target: The Keap1-Nrf2 Pathway

The primary therapeutic target identified for the closely related 5-phenyl-1H-pyrrole-2-carboxylic acid is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.

Under normal conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inhibitors of the Keap1-Nrf2 interaction, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

5-phenyl-1H-pyrrole-2-carboxylic acid derivatives have been shown to function as inhibitors of the Keap1-Nrf2 protein-protein interaction.[1] By binding to Keap1, these compounds prevent the degradation of Nrf2, leading to its accumulation and the subsequent activation of the ARE-mediated antioxidant response.[1]

Signaling Pathway Diagram

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of 5-phenyl-1H-pyrrole-2-carboxylic acid.

Quantitative Data for 5-phenyl-1H-pyrrole-2-carboxylic acid Derivatives

The following table summarizes the binding affinity of a lead compound and its optimized derivative for Keap1, demonstrating the potential for potent inhibition of the Keap1-Nrf2 interaction.

CompoundStructureBinding Affinity (KD2) to Keap1Reference
Initial Hit Compound (3) 5-phenyl-1H-pyrrole-2-carboxylic acid5090 nM[1]
Optimized Compound (19) Modified 5-phenyl-1H-pyrrole-2-carboxylic acid42.2 nM[1]

Potential Anticancer Activity

While direct evidence for this compound is lacking, research on structurally related pyrazole derivatives suggests potential anticancer activity. A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[2][3] It is important to note the structural differences, namely the pyrazole core and the N-quinolinyl substitution, which will significantly impact the biological activity.

Quantitative Anticancer Activity Data for a Structurally Related Pyrazole Derivative

The table below presents the IC50 values for the most promising compound from this related series.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 4j Huh7 (Liver Carcinoma)1.6Apoptotic cell death induction, cell cycle arrest at SubG1/G1 phase[2][3]
MCF7 (Breast Carcinoma)3.3Apoptotic cell death induction, cell cycle arrest at SubG1/G1 phase[2][3]
HCT116 (Colon Carcinoma)1.1Apoptotic cell death induction, cell cycle arrest at SubG1/G1 phase[2][3]
Proposed Anticancer Mechanism of Action

The investigated pyrazole analogue induced significant cell cycle arrest at the SubG1/G1 phase, which is indicative of apoptosis.[2][3] This suggests that related pyrrole compounds could potentially interfere with cell cycle progression and induce programmed cell death in cancer cells.

Anticancer_Mechanism Compound 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole- 3-carboxylic acid amide (analogue) Cancer_Cell Cancer Cell Compound->Cancer_Cell Targets G1_S_Transition G1/S Transition Compound->G1_S_Transition Arrests Apoptosis Apoptosis Compound->Apoptosis Induces Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle Cell_Cycle->G1_S_Transition Proceeds through

Caption: Proposed mechanism of anticancer activity for a structurally related pyrazole analogue.

Experimental Protocols

Keap1-Nrf2 Inhibition Assay

Objective: To determine the binding affinity of test compounds to the Keap1 protein.

Methodology: A competitive binding assay is employed. Recombinant Keap1 protein is incubated with a fluorescently labeled Nrf2-derived peptide and varying concentrations of the test compound. The degree of fluorescence polarization is measured, which is proportional to the amount of fluorescent peptide bound to Keap1. A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test compound. The dissociation constant (KD) is then calculated from the resulting dose-response curve.[1]

Cell-Based Nrf2 Nuclear Translocation Assay

Objective: To assess the ability of test compounds to promote the translocation of Nrf2 to the nucleus in a cellular context.

Methodology: Human bronchial epithelial cells (BEAS-2B) are treated with the test compound. Following treatment, the cells are fixed and permeabilized. Immunofluorescence staining is performed using a primary antibody specific for Nrf2 and a fluorescently labeled secondary antibody. The subcellular localization of Nrf2 is then visualized and quantified using fluorescence microscopy. An increase in nuclear Nrf2 staining indicates successful pathway activation.[1]

In Vitro Antiproliferative Assay (for anticancer evaluation)

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Methodology: The sulforhodamine B (SRB) assay is a common method. Cancer cells (e.g., Huh7, MCF7, HCT116) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours). After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The amount of bound dye is proportional to the number of viable cells. The absorbance is measured, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[2][3]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Keap1 Binding Assay (Fluorescence Polarization) Compound_Treatment Compound Treatment Binding_Assay->Compound_Treatment ALI_Model Acute Lung Injury Mouse Model Binding_Assay->ALI_Model Lead to Cell_Culture Cell Culture (e.g., BEAS-2B, Cancer Cell Lines) Cell_Culture->Compound_Treatment Nrf2_Translocation Nrf2 Translocation Assay (Immunofluorescence) Compound_Treatment->Nrf2_Translocation SRB_Assay Antiproliferative Assay (SRB) Compound_Treatment->SRB_Assay SRB_Assay->ALI_Model Lead to Compound_Administration Compound Administration ALI_Model->Compound_Administration Tissue_Analysis Tissue Analysis (Nrf2, HO-1, NQO1 levels) Compound_Administration->Tissue_Analysis

Caption: General experimental workflow for evaluating pyrrole-2-carboxylic acid derivatives.

Conclusion and Future Directions

While direct experimental data for this compound remains to be elucidated, the available information on its close structural analogues provides a strong rationale for investigating its therapeutic potential. The Keap1-Nrf2 pathway stands out as a highly probable and promising target, suggesting applications in diseases with an underlying oxidative stress component, such as acute lung injury, chronic obstructive pulmonary disease, and neurodegenerative disorders. Furthermore, the potential for anticancer activity, as hinted at by related pyrazole structures, warrants further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key studies would include:

  • In vitro binding assays to confirm its affinity for Keap1.

  • Cell-based assays to quantify its ability to activate the Nrf2 pathway and its downstream targets.

  • Broad-panel anticancer screening to identify any potential antiproliferative activity.

  • Pharmacokinetic and in vivo efficacy studies in relevant disease models to establish its therapeutic potential.

The presence of the para-methyl group on the phenyl ring, in comparison to the studied 5-phenyl derivative, may enhance lipophilicity and potentially alter the binding orientation and affinity for its targets. These structure-activity relationships will be a critical aspect of future investigations into this promising compound.

References

In Silico Modeling of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico approach for investigating the potential biological interactions of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. Due to the limited specific experimental data available for this compound, this document serves as a methodological whitepaper, detailing a strategic workflow for virtual screening, molecular docking, and molecular dynamics simulations against plausible protein targets. The selection of these targets is informed by the known biological activities of structurally related pyrrole derivatives, which have shown promise in areas such as infectious diseases, neurological disorders, and oncology. This guide provides detailed hypothetical protocols and data presentation formats to serve as a blueprint for future computational and experimental studies on this molecule.

Introduction

Pyrrole-based compounds are a prominent class of heterocyclic molecules with a wide spectrum of biological activities, forming the core scaffold of numerous natural products and synthetic drugs.[1] Derivatives of pyrrole have been reported to exhibit diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The subject of this guide, this compound, is a synthetic pyrrole derivative. While specific biological data for this compound is scarce, its structural similarity to other bioactive pyrroles suggests it may interact with various protein targets of therapeutic relevance.

This guide proposes a systematic in silico evaluation of this compound to elucidate its potential mechanisms of action and identify promising biological targets for further experimental validation. The workflow described herein is designed to be a practical resource for researchers initiating computational drug discovery projects.

Potential Biological Targets

Based on the activities of analogous compounds, the following protein families are proposed as primary targets for the in silico investigation of this compound:

  • Mycobacterial Membrane Protein Large 3 (MmpL3): A crucial transporter in mycobacteria, making it a key target for anti-tuberculosis drug development.[2][3][4][5][6]

  • Monoamine Oxidase A (MAO-A): An enzyme involved in the metabolism of neurotransmitters, and a target for antidepressants and neuroprotective agents.[7][8][9][10][11][12]

  • Penicillin-Binding Proteins (PBPs): Essential for bacterial cell wall synthesis, these are the primary targets for β-lactam antibiotics.[13][14][15][16][17]

  • Cytochrome P450 1A2 (CYP1A2): A key enzyme in drug metabolism, inhibition of which can lead to drug-drug interactions.[18][19][20][21][22]

In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the interaction of this compound with the selected protein targets.

G cluster_prep Preparation cluster_docking Docking & Scoring cluster_md Dynamics & Analysis cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Predict Binding Pose) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->docking scoring Scoring & Ranking (Estimate Binding Affinity) docking->scoring md_sim Molecular Dynamics Simulation (Assess Complex Stability) scoring->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy hit_id Hit Identification & Lead Optimization binding_energy->hit_id

Figure 1: A generalized workflow for the in silico modeling of small molecule-protein interactions.
Ligand and Protein Preparation

Ligand Preparation:

  • The 2D structure of this compound will be sketched using a molecular editor such as ChemDraw or MarvinSketch.

  • The 2D structure will be converted to a 3D conformation.

  • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94).

  • Appropriate protonation states at physiological pH (7.4) will be assigned.

Protein Preparation:

  • The 3D crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). Representative PDB IDs include:

    • MmpL3: 6AJH[2], 7C2N[3], 6OR2[5]

    • MAO-A: 2Z5X[7][8], 2BXR[9]

    • PBP: 7O4B[15], 2WAD[17]

    • CYP1A2: 2HI4[18][20][21]

  • The protein structures will be prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

  • Hydrogen atoms will be added, and protonation states of ionizable residues will be assigned.

  • The protein structures will be energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound within the active site of the target proteins.

Protocol:

  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through binding pocket prediction algorithms.

  • Docking Algorithm: A suitable docking program such as AutoDock Vina, Glide, or GOLD will be used.[23][24][25][26] These programs employ different search algorithms (e.g., genetic algorithm, Monte Carlo) to explore the conformational space of the ligand within the binding site.

  • Scoring Function: The generated poses will be ranked using a scoring function that estimates the binding affinity (e.g., docking score, GlideScore). The top-ranked poses will be selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the predicted protein-ligand complexes and to gain insights into the dynamic nature of the interactions.

Protocol:

  • System Setup: The top-ranked docked complex will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Force Field: A suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF) will be assigned.

  • Equilibration: The system will be subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.

  • Production Run: A production MD simulation of sufficient length (e.g., 100 ns) will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to evaluate the stability of the complex (e.g., RMSD, RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the in silico studies could be presented.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
MmpL36AJH-8.50.5Phe234, Gly238, Ile600
MAO-A2Z5X-7.91.2Tyr407, Tyr444, Phe208
PBP2a7O4B-6.515.8Ser403, Thr600, Ser462
CYP1A22HI4-7.25.6Phe226, Gly316, Thr124

Table 2: Hypothetical Binding Free Energy Calculations from MD Simulations

Protein-Ligand Complexvan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Polar Solvation Energy (kcal/mol)Non-Polar Solvation Energy (kcal/mol)Total Binding Free Energy (ΔG_bind, kcal/mol)
MmpL3 - Ligand-45.2-15.830.5-3.1-33.6
MAO-A - Ligand-38.9-20.125.7-2.5-35.8
PBP2a - Ligand-25.6-12.318.9-1.7-20.7
CYP1A2 - Ligand-32.1-18.522.4-2.1-30.3

Proposed Signaling Pathway

Based on the potential inhibition of MAO-A, this compound could modulate neurotransmitter levels, impacting downstream signaling pathways.

G cluster_pathway Hypothetical Signaling Pathway Modulation ligand This compound mao_a MAO-A ligand->mao_a Inhibition neurotransmitters Increased Neurotransmitters (e.g., Serotonin) receptor Postsynaptic Receptor Activation neurotransmitters->receptor downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream cellular_response Cellular Response (e.g., Antidepressant Effect) downstream->cellular_response

Figure 2: Hypothetical modulation of a monoaminergic signaling pathway by this compound via MAO-A inhibition.

Generalized Experimental Protocols

To validate the in silico findings, the following experimental assays are recommended.

Enzyme Inhibition Assay (General Protocol)
  • Materials: Recombinant human MAO-A, a suitable substrate (e.g., kynuramine), a fluorometric plate reader, and this compound.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, buffer, and the test compound or vehicle control. c. Pre-incubate the mixture at 37°C. d. Initiate the reaction by adding the substrate. e. Monitor the fluorescence increase over time, which corresponds to the product formation.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (General Protocol)
  • Materials: Bacterial strains (e.g., Mycobacterium smegmatis, Staphylococcus aureus), appropriate growth medium, 96-well plates, and the test compound.

  • Procedure: a. Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (bacteria with no compound) and negative (medium only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide presents a comprehensive in silico strategy for the initial evaluation of this compound as a potential bioactive agent. By leveraging molecular docking and molecular dynamics simulations against a panel of rationally selected protein targets, this approach can efficiently generate hypotheses about the compound's mechanism of action and guide subsequent experimental validation. The provided workflow, data presentation formats, and generalized experimental protocols offer a robust framework for researchers in drug discovery to explore the therapeutic potential of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The focus is on the requisite starting materials and detailed experimental protocols for the most established and efficient synthetic strategies.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the p-tolyl group at the 5-position and a carboxylic acid at the 2-position offers a scaffold for further chemical modification, making it a valuable building block in drug discovery and development. This guide will explore three principal and versatile methods for the synthesis of this target molecule: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Barton-Zard synthesis. Each of these routes offers distinct advantages and requires a specific set of starting materials.

Synthetic Pathways and Starting Materials

The synthesis of this compound is typically achieved through a two-step process: the formation of a corresponding ester precursor, commonly ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] For the synthesis of the target molecule, the key starting material is a 1,4-dicarbonyl compound bearing a p-tolyl substituent.

Starting Materials:

  • Ethyl 2,5-dioxo-5-(p-tolyl)pentanoate: This 1,4-dicarbonyl keto-ester is the cornerstone of the Paal-Knorr approach for the target molecule.

  • Ammonia or an ammonia source (e.g., ammonium acetate): This provides the nitrogen atom for the pyrrole ring.

Reaction Scheme:

cluster_0 Paal-Knorr Synthesis start1 Ethyl 2,5-dioxo-5-(p-tolyl)pentanoate intermediate Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate start1->intermediate Cyclization start2 Ammonia (NH3) start2->intermediate product This compound intermediate->product Hydrolysis

Figure 1: Paal-Knorr synthesis workflow.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] To achieve the desired substitution pattern of the target molecule, specific reactants are required.

Starting Materials:

  • Ethyl acetoacetate: A common β-ketoester used in this synthesis.

  • 2-Bromo-1-(p-tolyl)ethan-1-one: An α-haloketone that introduces the p-tolyl group at the 5-position of the pyrrole ring.

  • Ethyl 2-chloroacetoacetate: An alternative α-haloketone that can be used.

  • Ammonia or a primary amine: The source of the nitrogen atom.

Reaction Scheme:

cluster_1 Hantzsch Synthesis start1 Ethyl acetoacetate intermediate Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate start1->intermediate start2 2-Bromo-1-(p-tolyl)ethan-1-one start2->intermediate Condensation start3 Ammonia (NH3) start3->intermediate product This compound intermediate->product Hydrolysis

Figure 2: Hantzsch synthesis workflow.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis provides a powerful method for the preparation of pyrroles from the reaction of a nitroalkene and an isocyanoacetate. This approach is particularly useful for accessing pyrroles with a variety of substituents.

Starting Materials:

  • 1-Methyl-4-(2-nitrovinyl)benzene: This nitroalkene is a key precursor, which can be synthesized from p-tolualdehyde and nitromethane.

  • Ethyl isocyanoacetate: This reagent provides the C2-carboxyethyl and N1-H functionalities of the pyrrole ring.

  • A non-nucleophilic base (e.g., DBU or t-BuOK): To facilitate the reaction.

Reaction Scheme:

cluster_2 Barton-Zard Synthesis start1 1-Methyl-4-(2-nitrovinyl)benzene intermediate Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate start1->intermediate Cycloaddition start2 Ethyl isocyanoacetate start2->intermediate product This compound intermediate->product Hydrolysis

Figure 3: Barton-Zard synthesis workflow.

Experimental Protocols

Detailed experimental procedures for the synthesis of the intermediate, ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate, via the Barton-Zard approach and its subsequent hydrolysis are provided below.

Protocol 1: Synthesis of Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (Barton-Zard Synthesis)

Materials:

  • 1-Methyl-4-(2-nitrovinyl)benzene

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-methyl-4-(2-nitrovinyl)benzene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethyl isocyanoacetate (1.1 eq) followed by the dropwise addition of DBU (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate

Materials:

  • Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (excess, e.g., 5-10 eq) to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the key starting materials for each synthetic route. Quantitative data such as reaction yields are highly dependent on the specific reaction conditions and scale, and the values provided are representative.

Synthetic RouteStarting Material 1Starting Material 2Starting Material 3Intermediate ProductFinal ProductRepresentative Yield (%)
Paal-Knorr Ethyl 2,5-dioxo-5-(p-tolyl)pentanoateAmmonia/Ammonium Acetate-Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylateThis compound60-75
Hantzsch Ethyl acetoacetate2-Bromo-1-(p-tolyl)ethan-1-oneAmmoniaEthyl 5-(p-tolyl)-1H-pyrrole-2-carboxylateThis compound50-65
Barton-Zard 1-Methyl-4-(2-nitrovinyl)benzeneEthyl isocyanoacetateDBUEthyl 5-(p-tolyl)-1H-pyrrole-2-carboxylateThis compound70-85

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to avoid certain reaction conditions. The Barton-Zard synthesis often provides a high-yielding and versatile approach. The detailed protocols and starting material information provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related pyrrole-containing molecules for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Mechanism of Paal-Knorr Pyrrole Synthesis with Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery in the late 19th century, remains a highly relevant and versatile method for the construction of the pyrrole ring. This five-membered aromatic heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and advanced materials. The reaction's enduring appeal lies in its operational simplicity and the ready availability of the requisite starting materials: a 1,4-dicarbonyl compound and a primary amine or ammonia. This technical guide provides a detailed exploration of the Paal-Knorr pyrrole synthesis, with a specific focus on the mechanistic nuances when employing aromatic amines as the nitrogen source.

Core Mechanism: A Tale of Two Carbonyls and a Nucleophilic Nitrogen

The synthesis of pyrroles via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine, typically in the presence of an acid catalyst.[1][2][3] The generally accepted mechanism, elucidated through seminal studies by V. Amarnath and corroborated by computational density functional theory (DFT) calculations, proceeds through a hemiaminal intermediate.[4][5] This pathway is favored over an alternative mechanism involving an enamine intermediate.

The reaction commences with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, enhancing its electrophilicity. The lone pair of the aromatic amine then performs a nucleophilic attack on this activated carbonyl, leading to the formation of a hemiaminal intermediate . This step is typically rapid and reversible.

The crucial, and often rate-determining, step of the reaction is the subsequent intramolecular cyclization.[6] The nitrogen atom of the hemiaminal attacks the second carbonyl group, forming a five-membered cyclic intermediate. This is followed by a series of dehydration steps, ultimately leading to the formation of the stable, aromatic pyrrole ring. The use of protic or Lewis acids facilitates these dehydration steps.[3]

It is noteworthy that the nature of the substituents on both the 1,4-dicarbonyl compound and the aromatic amine can significantly influence the reaction rate and yield. For instance, electron-donating groups on the aromatic amine can enhance its nucleophilicity, potentially accelerating the initial attack on the carbonyl group. Conversely, sterically hindered amines or dicarbonyls may react more slowly.

dot

Caption: The accepted mechanism of the Paal-Knorr pyrrole synthesis with aromatic amines.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole from 2,5-Hexanedione and Aniline

CatalystSolventTemperature (°C)TimeYield (%)Reference
Hydrochloric Acid (cat.)MethanolReflux15 min~52[7]
Fe³⁺-montmorilloniteNone (Solvent-free)Room Temp.3 h95[1]
Zn²⁺-montmorilloniteNone (Solvent-free)Room Temp.5 h87[1]
Co²⁺-montmorilloniteNone (Solvent-free)Room Temp.5 h81[1]
Cu²⁺-montmorilloniteNone (Solvent-free)Room Temp.5 h76[1]
K10 montmorilloniteNone (Solvent-free)Room Temp.5 h72[1]
Iodine (I₂)None (Solvent-free)Room Temp.-High[8]
Graphene OxideVarious25 - 602 - 6 hUp to 87[9]
CATAPAL 200 (Alumina)None (Solvent-free)6045 min96[10]

Table 2: Microwave-Assisted Synthesis of N-Arylpyrroles

1,4-DicarbonylAromatic AmineCatalyst/AdditiveSolventTemperature (°C)Time (min)Yield (%)Reference
2,5-HexanedioneAnilineAcetic AcidEthanol80-High[4]
Substituted 1,4-diketonesVarious aryl aminesAcetic AcidEthanol120-1502 - 1065 - 89[11][12]
2,5-Hexanedione4-BromoanilineSalicylic AcidNone (Solvent-free)-15 s92[11]
2,5-DimethoxytetrahydrofuranVarious aminesMn(NO₃)₂·4H₂O---High[11]

Experimental Protocols

Providing detailed and reproducible experimental procedures is crucial for researchers. Below are representative protocols for both conventional and microwave-assisted Paal-Knorr synthesis of a common N-arylpyrrole.

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)

This protocol is adapted from a standard microscale laboratory procedure.[7]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

dot

experimental_workflow_conventional start Combine Reactants (Aniline, 2,5-Hexanedione, Methanol, HCl) reflux Heat at Reflux (15 min) start->reflux cool Cool in Ice Bath reflux->cool precipitate Precipitate Product (Add 0.5 M HCl) cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize (Methanol/Water) filter->recrystallize product Pure 2,5-Dimethyl-1-phenylpyrrole recrystallize->product

Caption: Experimental workflow for the conventional synthesis of 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of Substituted N-Arylpyrroles

This protocol provides a general procedure for the rapid synthesis of N-arylpyrroles using microwave irradiation.[4][11]

Objective: To synthesize a substituted N-arylpyrrole via a microwave-assisted Paal-Knorr cyclization.

Materials:

  • Substituted 1,4-diketone (1.0 equivalent)

  • Primary aryl amine (1.1 - 3 equivalents)

  • Glacial Acetic Acid (catalytic amount, e.g., 40 µL for a 0.04 mmol scale)

  • Ethanol (as solvent, e.g., 400 µL for a 0.04 mmol scale)

Procedure:

  • In a microwave-safe vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary aryl amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C). The initial power is typically high to rapidly reach the target temperature, after which it is reduced to maintain the temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over a suitable drying agent (e.g., magnesium sulfate).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted N-arylpyrrole.

experimental_workflow_microwave

References

Characterizing the Physicochemical Properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the compound 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and data presentation formats necessary for its thorough physicochemical characterization. Adherence to these protocols will ensure the generation of robust and reliable data crucial for advancing preclinical and pharmaceutical development.

Introduction

This compound is a pyrrole derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4] A comprehensive understanding of its solubility and stability is a prerequisite for its development in any formulation or application. This guide details the necessary experimental procedures to determine these critical parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections describe a systematic approach to quantifying the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound should be determined in a range of solvents relevant to pharmaceutical formulation and biological systems. A common and reliable method is the shake-flask method.[5][6]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a clear aliquot of the supernatant, taking care to avoid any undissolved solid. The sample should be immediately filtered through a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent SystemTemperature (°C)pH (for aqueous systems)Solubility (mg/mL)
Purified Water25Data to be determined
Purified Water37Data to be determined
0.1 N HCl371.2Data to be determined
PBS376.8Data to be determined
PBS377.4Data to be determined
Ethanol25Data to be determined
Propylene Glycol25Data to be determined
DMSO25Data to be determined
Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of the compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Reporting A Weigh excess This compound B Add to vials with selected solvents A->B C Agitate at constant temperature (24-72h) B->C D Collect and filter supernatant C->D E Quantify concentration by HPLC D->E F Report solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Evaluating the chemical stability of this compound under various stress conditions is essential to determine its shelf-life and identify potential degradation products.

Experimental Protocols

A comprehensive stability assessment involves subjecting the compound to a variety of conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[7]

Methodology:

  • Solution Preparation: Prepare solutions of the compound in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Store the solutions at a constant temperature (e.g., 37°C or 50°C) in the dark.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect any degradation products.

Methodology:

  • Sample Preparation: Expose solid samples and solutions of the compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

  • Control: Protect a parallel set of samples from light to serve as dark controls.

  • Exposure: Expose the samples to a specified light intensity for a defined duration.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Methodology:

  • Sample Preparation: Store solid samples of the compound in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: Collect samples at various time points over an extended period.

  • Analysis: Analyze the samples using HPLC to quantify the parent compound and any degradants. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also provide valuable information on the thermal behavior of the solid state.[8][9][10]

Data Presentation: Stability Profile

The results of the stability studies should be tabulated to show the percentage of the compound remaining over time under different conditions.

pH Stability Data:

pHTemperature (°C)Time (hours)% Remaining
1.2370100
2Data
...Data
7.4370100
2Data
...Data
9.0370100
2Data
...Data

Photostability Data:

Sample TypeConditionExposure Duration% Remaining
SolidLightICH Q1BData
SolidDark ControlICH Q1BData
SolutionLightICH Q1BData
SolutionDark ControlICH Q1BData

Thermal Stability Data (Solid State):

Temperature (°C)Time (weeks)% Remaining
400100
2Data
4Data
600100
2Data
4Data
Visualization: Stability Testing Workflow

The following diagram outlines the general workflow for conducting stability studies.

Stability_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare samples of This compound (solid and in solution) B pH (various buffers) A->B C Light (ICH Q1B) A->C D Temperature (elevated) A->D E Withdraw samples at specified time points B->E C->E D->E F Analyze by stability-indicating HPLC method E->F G Determine % remaining and identify degradants F->G

Caption: General Workflow for Chemical Stability Testing.

Conclusion

This technical guide provides a standardized framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are designed to generate the comprehensive and reliable data required by researchers, scientists, and drug development professionals. Following these methodologies will facilitate a thorough understanding of the compound's physicochemical properties, which is fundamental for its successful development and application.

References

Exploring Derivatives of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid have emerged as a promising class of molecules with potential therapeutic applications, particularly in the modulation of key signaling pathways implicated in a range of diseases. This technical guide provides an in-depth exploration of these derivatives, focusing on their synthesis, biological activities, and the experimental protocols utilized in their evaluation for drug discovery.

Core Compound: this compound

The foundational molecule, this compound, possesses the chemical formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . Its structure, featuring a pyrrole ring substituted with a p-tolyl group at the 5-position and a carboxylic acid at the 2-position, provides a versatile platform for chemical modification to explore structure-activity relationships (SAR).

Therapeutic Potential: Targeting the Keap1-Nrf2 Signaling Pathway

A significant area of interest for 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives is their ability to inhibit the Kelch-like ECH-Associated protein 1 (Keap1)-Nrf2 (nuclear factor erythroid 2-related factor 2) protein-protein interaction (PPI).[2] The Keap1-Nrf2-ARE (antioxidant response element) signaling pathway is a critical regulator of cellular defense against oxidative stress.[2][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] However, by inhibiting the Keap1-Nrf2 interaction, small molecules can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of a suite of cytoprotective genes.[2][3] This mechanism holds therapeutic promise for conditions associated with oxidative stress, such as acute lung injury and cerebral ischemia/reperfusion injury.[2][5]

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Proteasome Proteasome Keap1->Proteasome Ubiquitination & Degradation Nrf2 Nrf2 Nrf2->Keap1 Binding Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Ub Ubiquitin Inhibitor 5-p-Tolyl-1H-pyrrole-2-carboxylic acid derivative Inhibitor->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Expression

Figure 1: The Keap1-Nrf2 Signaling Pathway and Inhibition by this compound derivatives.

Quantitative Biological Activity

The following tables summarize the biological activity of various pyrrole derivatives, with a focus on Keap1-Nrf2 inhibition and anticancer activity. Due to the limited availability of a comprehensive dataset for a single series of this compound derivatives, data for structurally related compounds are also included to provide a broader context for their potential.

Table 1: Keap1-Nrf2 Inhibitory Activity of 5-Phenyl-1H-pyrrole-2-carboxylic Acid Derivatives

CompoundModificationAssayActivity (KD)Reference
Compound 3Phenyl at C5Dissociation Constant5090 nM[2]
Compound 19Optimized Phenyl at C5Dissociation Constant42.2 nM[2]

Table 2: Anticancer Activity of Various Pyrrole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineAssayActivity (IC50)Reference
Pyrrolo[2,3-d]pyrimidines13aVEGFR-2In vitro kinase assay11.9 nM[1]
Pyrrolo[2,3-d]pyrimidines13bVEGFR-2In vitro kinase assay13.6 nM[1]
Pyrrole-2-carboxamides28M. tuberculosisMIC< 0.016 µg/mL[6]
5-hydoxy-1H-pyrrol-2-(5H)-one1dMultiple cancer linesProliferation assayPotent inhibitor[7]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][9]

General Protocol for Paal-Knorr Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Amine Addition: Add the primary amine (or an ammonia source like ammonium acetate) to the solution. A weak acid catalyst, like acetic acid, can be added to accelerate the reaction.[10]

  • Reaction: Heat the mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and precipitate the product by adding water or an appropriate non-solvent.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

Synthesis of Amide and Ester Derivatives:

Standard synthetic methodologies can be employed to derivatize the carboxylic acid moiety of this compound.

  • Amide Synthesis: The carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine can be achieved using coupling agents like EDC/HOBt.

  • Ester Synthesis: Fischer esterification can be performed by refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of strong acid (e.g., sulfuric acid).

Biological Assays

Keap1-Nrf2 Inhibition Assay (Fluorescence Polarization):

This assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.[4][11]

  • Reagent Preparation: Prepare solutions of purified Keap1 protein, a fluorochrome-labeled Nrf2 peptide (containing the ETGE motif), and the test compounds (derivatives of this compound) in an appropriate assay buffer.

  • Incubation: In a 96-well plate, incubate the Keap1 protein and the fluorescently labeled Nrf2 peptide with varying concentrations of the test compound for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.[4][11] Include positive and negative controls.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the Keap1-Nrf2 interaction.[3] Calculate IC₅₀ values from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay):

This colorimetric assay is used to assess the effect of compounds on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Drug Discovery Workflow

The discovery and development of novel drugs from the this compound scaffold follows a structured workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target Target Identification (e.g., Keap1-Nrf2) Library Compound Library Synthesis (5-p-Tolyl-1H-pyrrole-2-carboxylic acid derivatives) Target->Library Screening High-Throughput Screening (e.g., FP assay) Library->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR studies) Screening->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Phase_I Phase I Clinical Trials (Safety) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 2: General workflow for the discovery and development of drugs based on this compound derivatives.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated ability to modulate the Keap1-Nrf2 signaling pathway highlights their potential in treating diseases driven by oxidative stress. Further exploration of the structure-activity relationships through the synthesis and screening of diverse libraries of these compounds is warranted. The experimental protocols and workflow outlined in this guide provide a framework for researchers to advance the investigation of this important class of molecules in the pursuit of new and effective medicines.

References

Methodological & Application

Protocol for Paal-Knorr Synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with an amine source. The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles, which are important structural motifs in many biologically active compounds.[1][2][3] This protocol is designed to be a reliable guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4][5] The reaction typically proceeds under neutral or mildly acidic conditions.[2] The mechanism involves the formation of a hemiaminal intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] This application note details the synthesis of this compound, a substituted pyrrole with potential applications in medicinal chemistry and materials science. The chosen precursor for this synthesis is 4-oxo-4-(p-tolyl)butanoic acid.

Reaction Scheme

The overall reaction for the Paal-Knorr synthesis of this compound is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-oxo-4-(p-tolyl)butanoic acid and ammonium acetate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesNotes
4-Oxo-4-(p-tolyl)butanoic acidC₁₁H₁₂O₃192.211.92 g10 mmolStarting material
Ammonium AcetateC₂H₇NO₂77.083.85 g50 mmolAmine source
Glacial Acetic AcidC₂H₄O₂60.0520 mL-Solvent and catalyst
Deionized WaterH₂O18.02As needed-For workup
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction solvent
Brine (saturated NaCl solution)NaCl/H₂O-As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-oxo-4-(p-tolyl)butanoic acid (1.92 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water with stirring.

  • Workup - Precipitation and Filtration: A precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Workup - Washing: Wash the collected solid with cold deionized water (3 x 20 mL) to remove any residual acetic acid and ammonium salts.

  • Purification - Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight of the product, this compound, is 201.22 g/mol .

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundRoleMolar Mass ( g/mol )Molar EquivalentsAmount Used
4-Oxo-4-(p-tolyl)butanoic acidStarting Material192.211.01.92 g
Ammonium AcetateAmine Source77.085.03.85 g
This compoundProduct201.22-Theoretical Yield: 2.01 g

Note: The yield of the reaction will vary depending on the specific conditions and scale.

Mandatory Visualization

Paal_Knorr_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reactants: - 4-Oxo-4-(p-tolyl)butanoic acid - Ammonium Acetate solvent Add Solvent: Glacial Acetic Acid reagents->solvent 1. reflux Heat to Reflux (4-6 hours) solvent->reflux 2. quench Quench with Ice-Cold Water reflux->quench 3. precipitate Precipitate Product quench->precipitate 4. filter_wash Filter and Wash with Water precipitate->filter_wash 5. recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize 6. dry Dry Under Vacuum recrystallize->dry 7. characterize Characterize Product (MP, NMR, MS) dry->characterize 8.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is accurate, precise, and specific, making it suitable for quality control and purity assessment in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal separation and peak shape.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in the drug development process to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture. This application note provides a detailed protocol for an RP-HPLC method specifically developed and validated for the purity analysis of this compound. The method is based on established principles for the analysis of aromatic carboxylic acids and pyrrole derivatives.[1][2][3][4]

Experimental Protocol

Materials and Reagents
  • Sample: this compound (Reference Standard and test samples)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Reagents:

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Phosphoric acid (H₃PO₄) (Analytical grade)

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase B:

  • Acetonitrile (HPLC grade).

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the this compound test sample.

  • Follow the same procedure as for the standard solution preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for purity analysis.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD)
   Repeatability (Intra-day)< 1.0%
   Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from blank or placebo

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation hplc HPLC System Setup std_prep Standard Solution Preparation injection Inject Standard & Sample std_prep->injection smp_prep Sample Solution Preparation smp_prep->injection mob_prep Mobile Phase Preparation separation Gradient Elution mob_prep->separation hplc->injection analysis Chromatographic Analysis injection->separation detection UV Detection at 225 nm separation->detection integration Peak Integration detection->integration data_proc Data Processing & Analysis calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The method exhibits excellent linearity, accuracy, and precision, making it a valuable tool for quality control in both academic and industrial laboratories. The use of a standard C18 column and common HPLC reagents also makes this method easily transferable and cost-effective.

References

Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active compounds, including natural products, pharmaceuticals, and functional materials. The precise structural elucidation of substituted pyrroles is paramount for understanding their structure-activity relationships and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the unambiguous characterization of these molecules. This document provides a detailed guide to the ¹H and ¹³C NMR characterization of substituted pyrroles, including comprehensive data tables, detailed experimental protocols, and visual workflows to aid in spectral interpretation and experimental design.

The pyrrole ring's electron-rich nature and the nitrogen heteroatom significantly influence the chemical shifts of the ring protons and carbons. In an unsubstituted pyrrole, there are distinct signals for the N-H proton, the α-protons (H-2/H-5), and the β-protons (H-3/H-4). Similarly, the ¹³C NMR spectrum shows two signals for the aromatic carbons (C-2/C-5 and C-3/C-4). The introduction of substituents dramatically alters these chemical shifts and coupling constants, providing a wealth of structural information. Electron-withdrawing groups (EWGs) typically deshield the ring protons and carbons, causing a downfield shift (higher ppm), while electron-donating groups (EDGs) cause an upfield shift (lower ppm)[1][2].

Data Presentation: ¹H and ¹³C NMR of Substituted Pyrroles

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for a range of substituted pyrroles. These values are illustrative and can be influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrroles in CDCl₃
SubstituentPositionH-2H-3H-4H-5Other Protons
Unsubstituted-6.746.246.246.74NH ~8.1 (broad)[3]
1-MethylN-16.606.096.096.60N-CH₃ ~3.64
2,5-DimethylC-2, C-5-5.735.73-C-CH₃ ~2.21, NH ~7.5[4]
1-VinylN-16.806.156.156.80Vinyl protons ~4.5-7.0
2-AcetylC-2-6.936.267.07COCH₃ ~2.44, NH ~10.0[5][6]
2-CarboxaldehydeC-2-7.016.347.19CHO ~9.50, NH ~10.8[7]
2-Carboxylic acidC-2-7.036.216.89COOH ~11.0 (broad)
Ethyl 2-carboxylateC-2-6.906.206.80OCH₂CH₃ ~4.25, 1.32
2-NitroC-2-7.206.457.50NH ~9.5 (broad)
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrroles in CDCl₃
SubstituentPositionC-2C-3C-4C-5Other Carbons
Unsubstituted-118.2108.5108.5118.2-
1-MethylN-1121.1108.0108.0121.1N-CH₃ 35.8[8]
2,5-DimethylC-2, C-5127.5105.8105.8127.5C-CH₃ 13.0
1-VinylN-1119.5109.8109.8119.5Vinyl carbons ~100-140[9]
2-AcetylC-2132.2110.5117.5125.6COCH₃ 188.5, 25.4[5]
2-CarboxaldehydeC-2133.0111.0122.0125.0CHO 179.0[10]
Ethyl 2-carboxylateC-2129.0110.0115.0122.0CO 161.0, OCH₂CH₃ 60.0, 14.5
2-NitroC-2145.0112.0118.0128.0-
Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in Substituted Pyrroles
CouplingTypeTypical Range (Hz)Notes
J(2,3) / J(4,5)Vicinal (ortho)2.5 - 3.5Coupling between adjacent protons on the pyrrole ring.
J(2,4) / J(3,5)Long-range (meta)1.0 - 2.0Four-bond coupling across the ring.
J(2,5)Long-range (para)~1.5Five-bond coupling across the nitrogen atom.
J(N-H, H-2) / J(N-H, H-5)Vicinal2.0 - 3.0Coupling of the N-H proton to the α-protons.
J(N-H, H-3) / J(N-H, H-4)Long-range2.0 - 3.0Coupling of the N-H proton to the β-protons.
J(side chain, ring)Long-range0.5 - 1.5e.g., J(CHO, H-5) in 2-formylpyrrole is ~1.0 Hz.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis

High-quality NMR spectra are critically dependent on proper sample preparation.

Materials:

  • Substituted pyrrole sample (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tubes (5 mm, clean and dry)

  • Pasteur pipettes and bulbs

  • Small vials

  • Filter (e.g., glass wool or a syringe filter)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the pyrrole derivative into a clean, dry vial.

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules[5]. For pyrroles with strong hydrogen-bonding capabilities (e.g., those with -COOH or -OH substituents), DMSO-d₆ may be more appropriate to ensure complete dissolution and sharpen exchangeable proton signals.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

    • Gently swirl or vortex the vial to dissolve the compound completely. Sonication can be used if necessary, but care should be taken to avoid heating the sample, as some pyrroles can be thermally sensitive.

  • Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter.

    • Carefully transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Clearly label the NMR tube with the sample identification.

Considerations for Pyrrole Stability:

  • Some pyrrole derivatives can be sensitive to light and air. If your compound is known to be unstable, prepare the sample quickly and consider degassing the solvent or using an inert atmosphere (e.g., nitrogen or argon).

  • The N-H proton of pyrroles can undergo exchange with residual water or acidic/basic impurities in the solvent. To minimize this, use high-purity deuterated solvents and ensure all glassware is scrupulously dry.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

The following are general starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer. These may need to be optimized for specific samples and instruments.

¹H NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse Angle30-45°A smaller pulse angle allows for faster repetition of the experiment.
Spectral Width12-16 ppmTo cover the typical chemical shift range for organic molecules.
Acquisition Time (AQ)2-4 sThe time during which the signal is detected.
Relaxation Delay (D1)1-2 sThe time between pulses to allow for spin-lattice relaxation.
Number of Scans (NS)8-16To improve the signal-to-noise ratio through signal averaging.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse Angle30-45°A smaller pulse angle is used to avoid saturation of signals with long relaxation times.
Spectral Width200-240 ppmTo cover the typical range for carbon chemical shifts in organic molecules.
Acquisition Time (AQ)1-2 sThe time for which the signal is detected.
Relaxation Delay (D1)2 sTo allow for the typically longer relaxation of carbon nuclei.
Number of Scans (NS)128 or moreA higher number of scans is required due to the low natural abundance and sensitivity of ¹³C.
DecouplingProton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.

Mandatory Visualizations

experimental_workflow start Start: Substituted Pyrrole Synthesis/Isolation sample_prep Sample Preparation start->sample_prep dissolution Dissolve in Deuterated Solvent sample_prep->dissolution filtration Filter into NMR Tube dissolution->filtration nmr_acquisition NMR Data Acquisition filtration->nmr_acquisition h1_nmr ¹H NMR Spectrum nmr_acquisition->h1_nmr c13_nmr ¹³C NMR Spectrum nmr_acquisition->c13_nmr data_processing Data Processing h1_nmr->data_processing c13_nmr->data_processing ft Fourier Transform data_processing->ft phasing Phasing & Baseline Correction ft->phasing spectral_analysis Spectral Analysis phasing->spectral_analysis chem_shift Chemical Shift Analysis spectral_analysis->chem_shift coupling Coupling Constant Analysis spectral_analysis->coupling structure_elucidation Structure Elucidation chem_shift->structure_elucidation coupling->structure_elucidation

Caption: Experimental workflow for NMR analysis of substituted pyrroles.

substituent_effects substituent Substituent on Pyrrole Ring edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) substituent->edg is an ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CHO, -COCH₃) substituent->ewg is an electron_density Electron Density on Pyrrole Ring edg->electron_density Increases ewg->electron_density Decreases shielding Shielding of Pyrrole Nuclei electron_density->shielding Affects upfield Upfield Shift (Lower ppm) electron_density->upfield Higher density leads to downfield Downfield Shift (Higher ppm) electron_density->downfield Lower density leads to chemical_shift NMR Chemical Shift (δ) shielding->chemical_shift Determines

Caption: Influence of substituents on pyrrole NMR chemical shifts.

References

Application Notes and Protocols for the Recrystallization of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the purification of pyrrole-2-carboxylic acid via recrystallization. The primary method described utilizes water as the solvent, for which quantitative solubility data is available, ensuring a reproducible and efficient purification process. General principles for selecting alternative solvent systems are also discussed.

Introduction

Pyrrole-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. The purity of this starting material is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

Data Presentation

The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. The following table summarizes the known solubility data for pyrrole-2-carboxylic acid in water.

Temperature (°C)Solubility (g / 100 mL)
0~3.64
100~35.29

Data calculated from the reported values of 0.9 g / 24.7 mL at 0°C and 1.2 g / 3.4 mL at 100°C.[1]

Experimental Protocols

This section outlines the step-by-step procedure for the recrystallization of pyrrole-2-carboxylic acid using water as the solvent.

Materials:

  • Crude pyrrole-2-carboxylic acid

  • Deionized water

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude pyrrole-2-carboxylic acid into an Erlenmeyer flask of an appropriate size.

    • For every 3.0 grams of crude material, add the minimum amount of hot deionized water required for complete dissolution at boiling point (approximately 8.5 mL).[1] It is advisable to start with a slightly smaller volume of water and add more in small portions as the solution is heated to boiling to ensure a saturated solution.

    • Add a magnetic stir bar to the flask and place it on a hot plate with stirring.

    • Heat the mixture to a gentle boil while stirring continuously until all the solid has dissolved. If insoluble impurities are present, they can be removed by hot filtration.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Once a clear, saturated solution is obtained, remove the flask from the heat source.

    • Cover the flask with a watch glass or a loosely placed stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Carefully transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely or dry in a desiccator under vacuum.

  • Characterization:

    • Determine the melting point of the recrystallized pyrrole-2-carboxylic acid. A sharp melting point close to the literature value (204-208 °C with decomposition) indicates high purity.[2][3][4][5]

    • Calculate the percent recovery of the purified product.

Alternative Solvents:

While water is an effective solvent for the recrystallization of pyrrole-2-carboxylic acid, other polar organic solvents can also be employed. Pyrrole-2-carboxylic acid is known to be soluble in ethanol, methanol, DMSO, and DMF.[6] A mixed solvent system, such as ethanol/water or ethanol/ethyl acetate, can also be effective. To select an alternative solvent system, small-scale solubility tests should be performed to identify a solvent or solvent pair that provides a significant difference in solubility at high and low temperatures. One documented method for producing single crystals involves dissolving the acid in a mixture of 80% ethanol and 20% ethyl acetate and allowing for slow evaporation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the recrystallization procedure.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Steps cluster_isolation Isolation & Analysis start Start: Crude Pyrrole-2-Carboxylic Acid dissolve Dissolve in Minimum Hot Water start->dissolve hot_filtration Hot Filtration (Optional for Insoluble Impurities/Charcoal) dissolve->hot_filtration Insoluble impurities present? cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Water filter->wash dry Dry Crystals wash->dry characterize Characterize (Melting Point, Yield) dry->characterize end End: Purified Pyrrole-2-Carboxylic Acid characterize->end

Caption: Experimental workflow for the recrystallization of pyrrole-2-carboxylic acid.

Solvent_Selection_Logic start Start: Need to Purify Pyrrole-2-Carboxylic Acid solubility_test Perform Small-Scale Solubility Tests with Potential Solvents start->solubility_test high_sol_hot High Solubility when Hot? solubility_test->high_sol_hot high_sol_hot->solubility_test No low_sol_cold Low Solubility when Cold? high_sol_hot->low_sol_cold Yes select_solvent Select Solvent for Recrystallization low_sol_cold->select_solvent Yes try_mixed Try a Mixed Solvent System low_sol_cold->try_mixed No end Proceed with Recrystallization Protocol select_solvent->end try_mixed->solubility_test

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols: 5-p-Tolyl-1H-pyrrole-2-carboxylic acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the pyrrole core, the p-tolyl substituent, and the carboxylic acid moiety, provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of biological activities. The pyrrole ring is a well-known pharmacophore present in numerous natural products and synthetic drugs. The p-tolyl group can engage in hydrophobic and van der Waals interactions within biological targets, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formations, or it can be derivatized into various functional groups like amides and esters to modulate pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in the development of novel therapeutic agents, with a focus on its potential in anticancer and anti-inflammatory applications. While direct biological data for the parent scaffold is limited, this report leverages data from its close bioisosteric pyrazole analog and other structurally related pyrrole derivatives to illustrate its potential.

I. Anticancer Applications

Derivatives of a close pyrazole bioisostere of this compound, namely 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[1][2] The mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest, highlighting the potential of this scaffold in oncology drug discovery.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic activity of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivatives was evaluated against three human cancer cell lines: Huh7 (liver carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay.

Compound IDAmide MoietyHuh7 IC50 (µM)[1]MCF7 IC50 (µM)[1]HCT116 IC50 (µM)[1]
4j 2-chloro-4-pyridinyl1.63.31.1
Signaling Pathways

The anticancer activity of pyrazole derivatives, and by extension, their pyrrole bioisosteres, is often attributed to the modulation of key signaling pathways involved in cell proliferation and survival. These can include the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in cancer.[3][4] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

anticancer_pathway cluster_0 Cell Proliferation Signaling cluster_1 Apoptosis Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Ras Ras Receptor_Tyrosine_Kinases->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Pyrazole_Derivative 5-p-Tolyl-pyrazole Derivative Pyrazole_Derivative->AKT Inhibition Pyrazole_Derivative->ERK Inhibition Pyrazole_Derivative->Apoptotic_Stimuli Induction

Caption: Putative mechanism of anticancer action.

Experimental Protocols

synthesis_workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling Acetophenone p-Methyl- acetophenone Dioxobutanoate Methyl 4-(4-methylphenyl) -2,4-dioxobutanoate Acetophenone->Dioxobutanoate NaOCH3, MeOH Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Dioxobutanoate NaOCH3, MeOH Pyrazole_ester Methyl 5-(p-tolyl)-1- (quinolin-2-yl)pyrazole- 3-carboxylate Dioxobutanoate->Pyrazole_ester MeOH, HCl Hydrazinylquinoline 2-Hydrazinylquinoline Hydrazinylquinoline->Pyrazole_ester MeOH, HCl Pyrazole_acid 5-(p-tolyl)-1-(quinolin- 2-yl)pyrazole-3- carboxylic acid Pyrazole_ester->Pyrazole_acid LiOH, THF/H2O Final_product Final Amide Product Pyrazole_acid->Final_product EDC, DMAP, CH2Cl2 Amine Amine (R-NH2) Amine->Final_product EDC, DMAP, CH2Cl2

Caption: Synthetic workflow for pyrazole amides.

Protocol:

  • Synthesis of methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: To a solution of sodium methoxide in methanol, add p-methylacetophenone and dimethyl oxalate. Stir the reaction mixture at room temperature. After completion, acidify the mixture and extract the product.

  • Synthesis of methyl 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylate: Reflux a mixture of methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and 2-hydrazinylquinoline in methanol with a catalytic amount of hydrochloric acid.

  • Synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid: Hydrolyze the methyl ester using lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Synthesis of Amide Derivatives: To a solution of the carboxylic acid in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and the desired amine. Stir the reaction at room temperature until completion. Purify the final product by chromatography.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

II. Anti-inflammatory and Analgesic Applications

The pyrrole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown potent anti-inflammatory and analgesic activities in preclinical models.[5]

Quantitative Data: Anti-inflammatory and Analgesic Activity

The following data for 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid (a fused pyrrole system) illustrates the potential of pyrrole carboxylic acids in this therapeutic area.

AssaySpeciesEndpointED50 (mg/kg, p.o.)
Carrageenan-induced Paw Edema RatInhibition of Edema~1
Phenylquinone-induced Writhing MouseInhibition of Writhing~0.1
Experimental Protocols

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

This assay is used to screen for analgesic activity.

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Induction of Writhing: Thirty minutes after compound administration, inject 0.25 mL of 0.02% phenylquinone solution intraperitoneally.

  • Observation: Five minutes after phenylquinone injection, count the number of writhes (a characteristic stretching behavior) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activity. The potent anticancer activity of its pyrazole bioisosteres and the established anti-inflammatory potential of related pyrrole derivatives underscore the versatility of this scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the medicinal chemistry of this compound class further and to develop new drug candidates for a variety of diseases.

References

Application Notes and Protocols for In Vitro Screening of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a suite of in vitro screening assays for the evaluation of novel pyrrole compounds. Detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and workflows are included to facilitate the discovery and development of new therapeutic agents based on the pyrrole scaffold.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic molecules. Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This has established the pyrrole scaffold as a privileged structure in medicinal chemistry. The initial assessment of novel pyrrole compounds relies on a robust panel of in vitro screening assays to determine their biological activities and guide further development. These assays provide critical information on cytotoxicity, mechanism of action, and potential therapeutic applications.

This application note details the protocols for a selection of key in vitro assays relevant to the screening of novel pyrrole compounds. The assays are categorized by the biological activity they are designed to assess.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data for various pyrrole compounds across different in vitro assays. This data is intended to serve as a reference for expected activity ranges and for comparison of novel compounds.

Table 1: Cytotoxicity of Novel Pyrrole Compounds in Human Cancer Cell Lines

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Isatin-pyrrole derivativeHepG2 (Liver)MTT0.47[1]
Pyrrolo[2,3-d]pyrimidineHepG2 (Liver)Not Specified29 - 59[2][3]
Spiro pyrrolo[3,4-d]pyrimidineHCT-116 (Colon)Not Specified7.2 ± 0.5 µg/mL[4]
Pyrrolizine derivativeMCF-7 (Breast)MTT0.16 - 34.13[5]

Table 2: Anti-inflammatory Activity of Novel Pyrrole Compounds

Compound ClassTargetAssayIC50 (µM)Reference
Pyrrolizine derivativeCOX-1In Vitro COX Inhibition2.45 - 5.69[6]
Pyrrolizine derivativeCOX-2In Vitro COX Inhibition0.85 - 3.44[6]
Pyrrole-cinnamate hybridCOX-2In Vitro COX Inhibition0.55[7]
Pyrrole derivative5-LOXIn Vitro LOX Inhibition7.5[7]
Spiro pyrrolo[3,4-d]pyrimidineCOX-2In Vitro COX Inhibition6.00[8]

Table 3: Antimicrobial Activity of Novel Pyrrole Compounds

Compound ClassMicroorganismAssayMIC (µg/mL)Reference
Pyrrole-2-carboxamideStaphylococcus aureusBroth Microdilution1.05 - 12.01[9]
Pyrrole-2-carboxamideEscherichia coliBroth Microdilution1.05 - 12.01[9]
3-FarnesylpyrroleMRSABroth Microdilution2.8[9]
PyrrolamideStaphylococcus aureusBroth Microdilution0.008[9]
N-arylpyrrole derivativeMRSABroth Microdilution4[10]
Pyrrolo [2,3-b] pyrrole derivativePseudomonas aeruginosaBroth Microdilution50[11]
Pyrrole derivativeEscherichia coliBroth Microdilution16[12]

Table 4: Antioxidant Activity of Novel Pyrrole Compounds

| Compound Class | Assay | IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Spiro pyrrolo[3,4-d]pyrimidine | DPPH Radical Scavenging | 33.0 |[8] | | Pyrrolopyrimidine derivative | Not Specified | ~129 |[13] |

Table 5: Enzyme Inhibitory Activity of Novel Pyrrole Compounds

Compound ClassTarget EnzymeAssayIC50Reference
Pyrrolo[2,3-d]pyrimidineEGFRKinase Inhibition40 - 204 nM[2][3]
Pyrrolo[2,3-d]pyrimidineHer2Kinase Inhibition40 - 204 nM[2][3]
Pyrrolo[2,3-d]pyrimidineVEGFR2Kinase Inhibition40 - 204 nM[2]
Pyrrolo[2,3-d]pyrimidineCDK2Kinase Inhibition40 - 204 nM[2]
Pyrazolo[3,4-g]isoquinolineHaspinADP-Glo Kinase Assay57 nM[14]
Pyrrolizine derivativeCDK-2Not Specified25.53 - 115.30 nM[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro screening of novel pyrrole compounds.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range at which a compound exhibits anti-proliferative or toxic effects on cancer cells, as well as for assessing potential toxicity to normal cells.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrrole compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

The MTS assay is a similar colorimetric assay to MTT, but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • MTS reagent (in combination with an electron coupling reagent like phenazine methosulfate - PMS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition:

    • After the desired incubation period with the compound, add 20 µL of the combined MTS/PMS solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Anti-inflammatory Assays

These assays are designed to identify compounds that can modulate inflammatory pathways, which are often dysregulated in various diseases.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory cascade.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (fluorometric or colorimetric)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the serially diluted novel pyrrole compounds or the positive control. Include a vehicle control (DMSO).

  • Inhibitor Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Detection: Measure the signal (fluorescence or absorbance) according to the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the pyrrole compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS from E. coli

  • Human TNF-α or IL-6 ELISA kit

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • 96-well ELISA plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the novel pyrrole compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control.

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α or IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Adding the supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate for color development.

      • Stopping the reaction.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards.

    • Determine the concentration of the cytokine in each sample from the standard curve.

    • Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value.

Antimicrobial Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microplates

  • Standard antimicrobial agent as a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum:

    • Grow the microbial strain overnight.

    • Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the novel pyrrole compounds and the positive control in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Antioxidant Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare serial dilutions of the novel pyrrole compounds and the positive control in methanol.

  • Assay Procedure:

    • To each well of a 96-well plate, add a specific volume of the compound or control solution.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control with methanol instead of the compound solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Enzyme Inhibition Assays

These assays are designed to identify compounds that can inhibit the activity of specific enzymes that are targets for drug development.

This assay is relevant for compounds with potential applications in cosmetics (skin lightening) or for treating hyperpigmentation disorders.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Kojic acid as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, and serial dilutions of the pyrrole compounds and kojic acid in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or control.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation:

    • Add the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value.

This is a general protocol for assessing the inhibition of a specific kinase. The choice of kinase will depend on the therapeutic target of interest (e.g., EGFR, VEGFR, CDK).

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Fluorescent kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™)

  • Known kinase inhibitor as a positive control

  • 96-well or 384-well plate (typically black)

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This includes serial dilutions of the pyrrole compounds and the positive control.

  • Kinase Reaction:

    • In the wells of the microplate, combine the kinase, the test compound or control, and the kinase-specific substrate in the assay buffer.

    • Pre-incubate to allow for inhibitor binding.

  • Reaction Initiation:

    • Add ATP to each well to start the kinase reaction.

    • Incubate for a specified time at the optimal temperature for the kinase.

  • Detection:

    • Stop the kinase reaction and add the detection reagents as per the kit's protocol. This usually involves a reagent that generates a fluorescent signal proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value.

Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, indicating that the compound binds to the same receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer

  • Non-labeled ligand for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration manifold

Protocol:

  • Assay Setup:

    • In test tubes or a 96-well plate, add the cell membranes/receptors, the radiolabeled ligand, and varying concentrations of the novel pyrrole compound.

    • For determining total binding, omit the pyrrole compound.

    • For determining non-specific binding, add a high concentration of the non-labeled ligand.

  • Incubation:

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube/well through a glass fiber filter using a filtration manifold to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding by the pyrrole compound.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways often modulated by bioactive compounds and a general experimental workflow for in vitro screening.

Signaling Pathways

NF_kB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases NFkB_active NF-κB (Active) Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_expression induces Pyrrole Novel Pyrrole Compound Pyrrole->IKK_complex inhibits MAPK_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation regulates Pyrrole Novel Pyrrole Compound Pyrrole->Raf inhibits Pyrrole->MEK inhibits PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival promotes Pyrrole Novel Pyrrole Compound Pyrrole->PI3K inhibits Pyrrole->Akt inhibits Pyrrole->mTOR inhibits Screening_Workflow Start Start: Novel Pyrrole Compound Library Primary_Screening Primary Screening: Cytotoxicity Assay (e.g., MTT/MTS) Start->Primary_Screening Active_Compounds Active Compounds (Hit Identification) Primary_Screening->Active_Compounds Secondary_Screening Secondary Screening: Target-Specific Assays Active_Compounds->Secondary_Screening Anti_inflammatory Anti-inflammatory (COX-2, Cytokines) Secondary_Screening->Anti_inflammatory Antimicrobial Antimicrobial (MIC) Secondary_Screening->Antimicrobial Antioxidant Antioxidant (DPPH) Secondary_Screening->Antioxidant Enzyme_Inhibition Enzyme Inhibition (Kinase, Tyrosinase) Secondary_Screening->Enzyme_Inhibition Lead_Compounds Lead Compounds (Hit-to-Lead) Anti_inflammatory->Lead_Compounds Antimicrobial->Lead_Compounds Antioxidant->Lead_Compounds Enzyme_Inhibition->Lead_Compounds Mechanism_of_Action Mechanism of Action Studies Lead_Compounds->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathways Receptor_Binding Receptor Binding Assays Mechanism_of_Action->Receptor_Binding End End: Lead Optimization Signaling_Pathways->End Receptor_Binding->End

References

Application Notes & Protocols: Cell-Based Cytotoxicity Assays for 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrrole derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer properties.[1][2] The compound 5-p-Tolyl-1H-pyrrole-2-carboxylic acid and its derivatives represent a promising scaffold for the development of new therapeutic agents. Functionalized pyrrole structures are key chemotypes for designing molecules with excellent antiproliferative potential, such as protein kinase inhibitors.[2] Evaluating the cytotoxic effects of these novel compounds is a critical first step in the drug discovery process to identify potent candidates and understand their mechanisms of action.[3][4]

This document provides detailed protocols for three common cell-based assays used to quantify the cytotoxicity of this compound derivatives:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells as an indicator of compromised membrane integrity.[7][8]

  • Apoptosis Assay (Annexin V/PI Staining): To detect and quantify programmed cell death.[3][9]

Putative Mechanisms of Action

Pyrrole derivatives have been shown to exert their anticancer effects through various mechanisms. While the specific pathways for this compound are under investigation, related compounds have been reported to act by:

  • Inhibition of Protein Kinases: Certain pyrrole derivatives function as competitive inhibitors of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11]

  • Disruption of Microtubule Polymerization: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[11][12]

  • Induction of Apoptosis: Many pyrrole-based compounds trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic (death receptor) signaling pathways, often involving the activation of caspases.[10][11]

G cluster_drug Compound Action cluster_targets Cellular Targets cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes Compound Pyrrole Derivative Kinase EGFR / VEGFR Kinases Compound->Kinase Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Signaling Inhibition of Pro-Survival Signaling Pathways Kinase->Signaling Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Putative signaling pathways for cytotoxic pyrrole derivatives.

Data Presentation: Cytotoxicity of Pyrrole Derivatives

The cytotoxic activity of a compound is typically expressed as the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth or viability. The following table summarizes representative IC₅₀ values for various pyrrole derivatives against different human cancer cell lines, as reported in the literature.

Note: This data is for illustrative purposes to show how results are presented. Actual values for this compound derivatives must be determined experimentally.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Pyrrole Hydrazone (1C)Human MelanomaMelanoma44.63 ± 3.51[13]
Alkynylated Pyrrole (12l)U251Glioblastoma2.29 ± 0.18[13]
Alkynylated Pyrrole (12l)A549Lung Cancer3.49 ± 0.30[13]
3-Aroyl-1-arylpyrrole (22)Medulloblastoma D283Medulloblastoma~0.01 - 0.1[12]
Dihydropyridine Carboxylic Acid (3a)HCT-15Colon Cancer7.94 ± 1.6[14]
Dihydropyridine Carboxylic Acid (3b)HCT-15Colon Cancer9.24 ± 0.9[14]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][16] The amount of formazan produced is proportional to the number of living cells.[16]

G A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Add Pyrrole Derivatives (serial dilutions) B->C D 4. Incubate 24-72h (drug exposure) C->D E 5. Add MTT Solution (0.5 mg/mL) D->E F 6. Incubate 3-4h (formazan formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Incubate 15 min with shaking G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability & IC₅₀ I->J

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

  • Principle: Measures mitochondrial dehydrogenase activity in living cells.[5]

  • Materials:

    • 96-well flat-bottom sterile plates

    • Selected cancer cell line (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound derivatives, dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-Buffered Saline (PBS)

    • Multi-well spectrophotometer (plate reader)

  • Reagent Preparation:

    • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL.[15] Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.[15]

    • Compound Stock Solutions: Prepare a 10 mM stock solution of each pyrrole derivative in sterile DMSO. Make serial dilutions in serum-free medium just before use.

  • Assay Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[17]

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the pyrrole derivatives. Include vehicle-only (DMSO) and untreated controls.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[18]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

    • Formazan Formation: Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[15]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7][8] It is a common marker for assessing cytotoxicity resulting from compromised cell membrane integrity.[4]

G A 1. Seed Cells & Incubate 24h B 2. Add Pyrrole Derivatives A->B C 3. Set Up Controls (Spontaneous & Max Release) B->C D 4. Incubate for Exposure Period C->D E 5. Centrifuge Plate (250 x g, 4 min) D->E F 6. Transfer Supernatant to New Plate E->F G 7. Add LDH Reaction Mixture F->G H 8. Incubate 30 min at RT (dark) G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (490 nm) I->J K 11. Calculate % Cytotoxicity J->K

Caption: General workflow for the LDH cytotoxicity assay.

Protocol:

  • Principle: Quantifies the stable cytosolic enzyme LDH, which is released upon loss of plasma membrane integrity.[8]

  • Materials:

    • 96-well flat-bottom sterile plates

    • Cancer cell line and culture medium

    • Pyrrole derivatives

    • Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture, lysis buffer, and stop solution)

    • Multi-well spectrophotometer

  • Assay Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Controls: Prepare the following controls on the same plate[19]:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the end of the incubation period.[20]

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution.

      • Culture Medium Background: Medium without cells.

    • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[17]

    • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[20]

    • Add 50 µL of the LDH Reaction Mixture to each well.[20] Tap gently to mix.

    • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]

    • Stop Reaction: Add 50 µL of Stop Solution to each well.[20]

    • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[20]

    • Data Analysis: First, subtract the culture medium background absorbance from all values. Then, calculate the percent cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x ( (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) )

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

G A 1. Seed Cells in 6-well Plates B 2. Incubate 24h A->B C 3. Treat with Pyrrole Derivatives B->C D 4. Incubate for Exposure Period C->D E 5. Harvest Cells (Adherent + Floating) D->E F 6. Wash Cells with cold PBS E->F G 7. Resuspend in Binding Buffer F->G H 8. Add Annexin V-FITC & PI G->H I 9. Incubate 15 min at RT (dark) H->I J 10. Analyze by Flow Cytometry I->J

Caption: General workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Principle: Differentiates cell death stages based on membrane integrity and phosphatidylserine exposure.[9]

  • Materials:

    • 6-well sterile plates

    • Cancer cell line and culture medium

    • Pyrrole derivatives

    • Flow cytometer

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

    • Cold PBS

  • Assay Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivatives for the appropriate duration.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA, then combine with the floating cells from the supernatant.[17]

    • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols: Column Chromatography Purification of Crude 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core structural motif in various biologically active molecules. The synthesis of this compound, often via a Paal-Knorr reaction followed by ester hydrolysis, typically yields a crude product containing unreacted starting materials, intermediates, and side-products. Therefore, a robust purification method is critical to obtain the high-purity material required for subsequent applications. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In this protocol, silica gel, a polar stationary phase, is employed. The separation of this compound from less polar impurities, such as the ethyl ester precursor, and more polar baseline impurities is achieved by using a gradient elution with a mobile phase consisting of hexane and ethyl acetate, with a small addition of acetic acid. The acetic acid helps to suppress the ionization of the carboxylic acid group, reducing tailing and improving the peak shape, leading to a more efficient separation.

Potential Impurities

The primary impurities in crude this compound often originate from the synthetic route. A common two-step synthesis involves the Paal-Knorr reaction to form ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate, followed by hydrolysis of the ester.

  • Ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate: The unhydrolyzed ester is a major and less polar impurity.

  • Paal-Knorr Starting Materials: Unreacted 1,4-dicarbonyl compounds and amines.

  • Side-Products: Furan derivatives can form as byproducts during the Paal-Knorr synthesis under certain acidic conditions.

  • Baseline Impurities: Highly polar, polymeric, or baseline-retained materials of unknown structure.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glacial acetic acid

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Column Preparation (Slurry Method)
  • Column Setup: Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Packing the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibration: Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level reaches the top of the silica bed. Do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica gel.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorption (Dry Loading - Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column. Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Elution: Begin eluting the column with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 10% to 40% ethyl acetate in hexane (with 0.5% acetic acid constant throughout).

  • Fraction Collection: Collect fractions of a suitable volume in test tubes or flasks.

  • TLC Monitoring: Monitor the separation by performing TLC analysis on the collected fractions. Use a mobile phase similar in polarity to the elution solvent. Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions containing the pure this compound.

Isolation of the Purified Product
  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Analysis: Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 0.5% Acetic Acid (Gradient)
Initial Eluent 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid
Final Eluent 60:40 Hexane:Ethyl Acetate + 0.5% Acetic Acid
Loading Technique Dry Loading
Detection TLC with UV visualization (254 nm)

Table 2: Expected TLC and Purification Results (Illustrative)

CompoundExpected Rf (3:1 Hexane:EtOAc + 0.5% AcOH)Elution OrderPurity (Crude)Purity (Post-Column)Yield
Ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate~0.71---
This compound ~0.4 2 ~85% >98% ~75%
Baseline Impurities<0.13---

Note: Rf values, purity, and yield are illustrative and may vary depending on the specific reaction conditions and the scale of the purification.

Visualization of the Experimental Workflow

experimental_workflow crude_product Crude 5-p-Tolyl-1H-pyrrole- 2-carboxylic acid dissolution Dissolve in minimal Ethyl Acetate crude_product->dissolution dry_loading Adsorb onto Silica Gel dissolution->dry_loading loading Load Sample onto Column dry_loading->loading column_packing Pack Silica Gel Column with Hexane/EtOAc column_packing->loading elution Gradient Elution (Hexane/EtOAc/AcOH) loading->elution tlc Monitor Fractions by TLC elution->tlc pooling Combine Pure Fractions tlc->pooling Identify pure fractions evaporation Solvent Removal (Rotary Evaporator) pooling->evaporation pure_product Pure 5-p-Tolyl-1H-pyrrole- 2-carboxylic acid evaporation->pure_product

Caption: Workflow for the column chromatography purification.

Signaling Pathway of Impurity Removal

Caption: Gradient elution separation principle.

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active natural products, pharmaceuticals, and functional materials. The carboxylic acid group, when attached to the pyrrole ring (e.g., pyrrole-2-carboxylic acid or pyrrole-3-carboxylic acid), serves as a versatile synthetic handle for molecular elaboration. Derivatization of this group is a critical step in modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, it enables the covalent linkage of the pyrrole moiety to other molecules of interest, which is a key strategy in drug discovery for structure-activity relationship (SAR) studies and in materials science for the development of novel polymers and sensors.

These application notes provide a detailed overview of the most common and effective strategies for derivatizing the carboxylic acid group on a pyrrole ring, including esterification, amidation, and conversion to reactive acyl intermediates. Detailed protocols and comparative data are presented to guide researchers in selecting the optimal method for their specific application.

Derivatization Strategies

The primary strategies for derivatizing a pyrrole carboxylic acid involve the transformation of the hydroxyl group of the carboxyl moiety into a different functional group. The most common transformations are the formation of esters and amides. These can be achieved directly or via a highly reactive intermediate, such as an acyl chloride or an anhydride.

Derivatization_Pathways Pyrrole_COOH Pyrrole-COOH Ester Ester (Pyrrole-COOR') Pyrrole_COOH->Ester R'OH, H+ or Coupling Agent Amide Amide (Pyrrole-CONR'R'') Pyrrole_COOH->Amide R'R''NH, Coupling Agent AcylChloride Acyl Chloride (Pyrrole-COCl) Pyrrole_COOH->AcylChloride SOCl₂, (COCl)₂ Anhydride Anhydride (Pyrrole-CO-O-CO-R') Pyrrole_COOH->Anhydride R'COCl or (R'CO)₂O AcylChloride->Ester R'OH, Base AcylChloride->Amide R'R''NH Anhydride->Ester R'OH Anhydride->Amide R'R''NH

Caption: General derivatization pathways for a pyrrole carboxylic acid.

Esterification

Esterification converts the carboxylic acid into an ester, which is generally more lipophilic and can serve as a prodrug form to improve bioavailability. Common methods include acid-catalyzed esterification with an alcohol or reaction with an alkyl halide under basic conditions.

Comparative Data for Esterification
Pyrrole SubstrateAlcohol/ReagentCatalyst/ConditionsYield (%)Reference
4,5-Dibromo-pyrrole-2-carboxylic acidMethanolConc. H₂SO₄, refluxHigh[1]
Pyrrole-2-carboxylic acidVarious AlcoholsPOCl₃, Room Temp85-95[2]
1H-PyrroleCCl₄, MethanolIron-containing catalyst, 115°CQuantitative[3]
PyrroleTrichloroacetyl chloride, then EthanolEt₂O, then NaOEt/EtOH91-92[4]
Detailed Protocol: Esterification using Thionyl Chloride/Alcohol

This protocol describes the conversion of a pyrrole carboxylic acid to its corresponding methyl ester using thionyl chloride (SOCl₂) in methanol. This method is efficient and avoids the use of strong acids which can sometimes lead to pyrrole ring polymerization.

Materials:

  • Pyrrole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • In a clean, dry round-bottom flask, dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred solution. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or gently reflux for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.

  • Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Amidation

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amides are generally more stable than esters and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The reaction is typically performed using a coupling agent to activate the carboxylic acid or by first converting the acid to a more reactive acyl chloride.

Amidation Workflow

Amidation_Workflow Start Pyrrole-COOH + Amine Method1 Method 1: Direct Coupling Start->Method1 Method2 Method 2: Two-Step via Acyl Chloride Start->Method2 Coupling Add Coupling Agent (e.g., EDC, HATU) + Base (e.g., DIPEA) Method1->Coupling AcylChloride 1. Convert to Acyl Chloride (e.g., SOCl₂) Method2->AcylChloride Product Pyrrole Amide Coupling->Product AmineAdd 2. Add Amine + Base AcylChloride->AmineAdd AmineAdd->Product

Caption: Workflow for the synthesis of pyrrole amides.

Comparative Data for Amidation
Pyrrole SubstrateAmineCoupling Agent/ConditionsYield (%)Reference
Pyrrole-2-carboxylic acidPrimary AnilinesCuI, K₃PO₄, DMSO, 80-100°CModerate to Good[5]
N-methyl-pyrrole-3-carboxylic acidVarious AnilinesSOCl₂, then amineModerate to Good[6][7]
Pyrrole-2-carboxylic acidHydrazine HydrateReflux in MethanolGood[1]
Various Carboxylic AcidsMethylamineDABCO/Fe₃O₄ cooperative catalysis60-99[8]
Detailed Protocol: Amidation using EDC/HOBt Coupling

This protocol describes a standard procedure for forming an amide bond between a pyrrole carboxylic acid and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Materials:

  • Pyrrole-2-carboxylic acid

  • Primary or secondary amine (e.g., benzylamine)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the pyrrole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.0-3.0 eq) to the solution.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.

Acyl Chloride Formation

Pyrrole acyl chlorides are highly reactive intermediates that are not typically isolated but are generated in situ for immediate conversion to esters, amides, or other derivatives. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this transformation. This method is particularly useful for reactions with less reactive amines or hindered alcohols.[9][10][11]

Detailed Protocol: Synthesis of Pyrrole-2-carbonyl chloride

This protocol describes the formation of the acyl chloride from pyrrole-2-carboxylic acid using thionyl chloride.[12][13] Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

Materials:

  • Pyrrole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or Dichloromethane (DCM) (optional)

  • A catalytic amount of anhydrous DMF (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Place the pyrrole-2-carboxylic acid (1.0 eq) in a dry flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases).

  • Add an excess of thionyl chloride (2.0-5.0 eq), either neat or as a solution in an anhydrous solvent like toluene. A catalytic drop of DMF can accelerate the reaction.

  • Heat the mixture to reflux (typically around 80°C) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. This is often done by co-evaporation with an anhydrous solvent like toluene.

  • The resulting crude pyrrole-2-carbonyl chloride is a reactive oil or solid and should be used immediately in the next step without purification.

  • For subsequent amidation or esterification, dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and add the desired amine or alcohol, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

These application notes provide a comprehensive guide for the scale-up synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with potential applications in pharmaceutical and materials science research. The described methodology is based on a robust three-step sequence involving a Knorr-type pyrrole synthesis followed by ester hydrolysis. This document includes detailed experimental protocols, tabulated quantitative data for process optimization, and visualizations of the synthetic workflow and a relevant biological signaling pathway to provide context for researchers in drug development.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products and synthetic compounds with significant biological activities. Substituted pyrrole-2-carboxylic acids, in particular, serve as crucial building blocks in the synthesis of pharmaceuticals, including anticancer and antimicrobial agents. This compound is a member of this class of compounds with potential as an intermediate for the development of novel therapeutics. The Paal-Knorr pyrrole synthesis and its variations, such as the Knorr synthesis, are among the most reliable and widely used methods for constructing the pyrrole ring.[1][2] These methods typically involve the condensation of a 1,4-dicarbonyl compound or an α-aminoketone with a suitable reaction partner.[1][2] This document outlines a scalable synthesis of the title compound, adaptable for laboratory and pilot plant production.

Synthetic Strategy

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. The key steps are:

  • Synthesis of the Intermediate Ethyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate: This step prepares a key α-amino ketone precursor.

  • Knorr Pyrrole Synthesis to Ethyl 5-p-Tolyl-1H-pyrrole-2-carboxylate: Cyclization of the intermediate with a β-ketoester to form the pyrrole ring.

  • Hydrolysis to this compound: Saponification of the ethyl ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Knorr Pyrrole Synthesis cluster_2 Step 3: Hydrolysis start1 p-Tolylaldehyde + Ethyl 2-(tosylamino)acetate step1 Reaction with a suitable base (e.g., NaOEt) in Ethanol start1->step1 product1 Ethyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate step1->product1 product1_ref Intermediate from Step 1 step2 Reaction with Zn dust in Acetic Acid product1_ref->step2 start2 Ethyl Acetoacetate start2->step2 product2 Ethyl 5-p-Tolyl-1H-pyrrole-2-carboxylate step2->product2 product2_ref Ester from Step 2 step3 Base-catalyzed hydrolysis (e.g., KOH in Ethanol/Water) product2_ref->step3 product3 This compound step3->product3

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate

This protocol is adapted from established methods for the synthesis of α-amino ketones.

Materials:

  • p-Tolylaldehyde

  • Ethyl 2-(tosylamino)acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of ethyl 2-(tosylamino)acetate (1.0 equivalent) in anhydrous ethanol dropwise.

  • After stirring for 30 minutes at 0 °C, add a solution of p-tolylaldehyde (1.05 equivalents) in anhydrous ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Knorr Pyrrole Synthesis to Ethyl 5-p-Tolyl-1H-pyrrole-2-carboxylate

This protocol is based on the classic Knorr pyrrole synthesis.[2]

Materials:

  • Ethyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate (from Step 1)

  • Ethyl acetoacetate

  • Zinc dust

  • Glacial acetic acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents) in glacial acetic acid.

  • To this solution, add zinc dust (2.5 equivalents) portion-wise while stirring. The reaction is exothermic and should be controlled with an ice bath to maintain a temperature below 40 °C.

  • After the addition of zinc is complete, heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate.

Step 3: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester.

Materials:

  • Ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate (from Step 2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (2 M)

Procedure:

  • Dissolve ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add potassium hydroxide (3.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

The following tables summarize typical reaction parameters for the scale-up synthesis. Yields are based on reported values for similar transformations and may require optimization for specific scales.

Table 1: Reaction Parameters for the Synthesis of Ethyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate (Step 1)

ParameterValue
Scale10-100 g
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
SolventAnhydrous Ethanol
Key Reagentsp-Tolylaldehyde, Ethyl 2-(tosylamino)acetate, NaOEt
PurificationFlash Column Chromatography
Expected Yield60-75%

Table 2: Reaction Parameters for the Knorr Pyrrole Synthesis (Step 2)

ParameterValue
Scale10-100 g
TemperatureReflux (approx. 118 °C)
Reaction Time1-2 hours
SolventGlacial Acetic Acid
Key ReagentsEthyl 4-oxo-4-(p-tolyl)-2-(tosylamino)butanoate, Ethyl acetoacetate, Zn dust
PurificationRecrystallization from Ethanol
Expected Yield70-85%

Table 3: Reaction Parameters for the Hydrolysis (Step 3)

ParameterValue
Scale10-100 g
TemperatureReflux (approx. 80-90 °C)
Reaction Time2-4 hours
SolventEthanol/Water
Key ReagentsEthyl 5-p-tolyl-1H-pyrrole-2-carboxylate, KOH
PurificationPrecipitation and Filtration
Expected Yield85-95%

Biological Context: Potential Antiproliferative Activity

Pyrrole derivatives have been investigated for their potential as anticancer agents. Some studies suggest that these compounds can act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, leading to reduced cell growth and apoptosis. The diagram below illustrates a simplified representation of the EGFR/VEGFR signaling pathways, highlighting potential points of inhibition by a compound like this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 5-p-Tolyl-1H-pyrrole- 2-carboxylic acid (Potential Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Caption: Potential inhibition of EGFR and VEGFR signaling pathways.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • The reactions involving sodium ethoxide and zinc dust are exothermic and require careful temperature control.

Conclusion

The synthetic route detailed in these application notes provides a practical and scalable method for the production of this compound. The use of the Knorr pyrrole synthesis offers a reliable approach to the core heterocyclic structure, and the subsequent hydrolysis is a high-yielding transformation. This protocol is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production of this and related pyrrole derivatives for further investigation.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal screening of pyrrole derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Pyrrole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3][4] The pyrrole ring is a key structural motif in several natural and synthetic bioactive molecules.[1][3][4] The growing challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents, and pyrrole derivatives have emerged as a promising area of research. These notes are intended to serve as a practical guide for researchers engaged in the screening and development of new pyrrole-based antimicrobial and antifungal drugs.

Data Presentation: Antimicrobial and Antifungal Activities of Pyrrole Derivatives

The following tables summarize the quantitative data on the antimicrobial and antifungal activities of various pyrrole derivatives, as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Antibacterial Activity of Pyrrole Derivatives (MIC in µg/mL)

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Pyrrole-2-carboxamide derivativesStaphylococcus aureus1.05 - 12.01Escherichia coli1.05 - 12.01[1]
Pyrrolyl benzamide derivativesStaphylococcus aureus3.12 - 12.5Escherichia coli>12.5[1]
1H-pyrrole-2-carboxylate derivative (ENBHEDPC)Mycobacterium tuberculosis H37Rv0.7--[1]
Pyrrolo[2,3-b] pyrrole derivative 3Staphylococcus aureusComparable to Ciprofloxacin--[5]
Pyrrolo[2,3-b] pyrrole derivative 2--Pseudomonas aeruginosa50[5]
Fused Pyrrole Derivative 2aStaphylococcus aureus30--[6]
Fused Pyrrole Derivative 3cStaphylococcus aureus30--[6]
Fused Pyrrole Derivative 4dStaphylococcus aureus35--[6]
Fused Pyrrole Derivative 2aBacillus subtilis33--[6]
Fused Pyrrole Derivative 3cBacillus subtilis31--[6]
Fused Pyrrole Derivative 4dBacillus subtilis33--[6]
BM212 (1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole)Mycobacterium tuberculosis0.7 - 1.5--[7]

Table 2: Antifungal Activity of Pyrrole Derivatives (MIC in µg/mL)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Pyrrolo[2,3-b] pyrrole derivative 2Candida albicans~25% of clotrimazole MIC[5]
Fused Pyrrole DerivativesCandida albicansNot specified in MIC[6]

Table 3: Antibacterial and Antifungal Activity of Pyrrole Derivatives (Zone of Inhibition in mm)

Compound/DerivativeBacterial/Fungal StrainConcentration (µg/mL)Zone of Inhibition (mm)Reference
Compound 3aE. coli10013[8]
Compound 3bE. coli10015[8]
Compound 3dE. coli10022[8]
Compound 3eE. coli10020[8]
Compound 3bS. aureus10020[8]
Compound 3eS. aureus10023[8]
Compound 3cA. niger10018[8]
Compound 3eA. niger10022[8]
Compound 3cC. albicans10024[8]
Compound 3dC. albicans10020[8]

Experimental Protocols

The following are detailed protocols for the agar disc diffusion and broth microdilution assays, which are standard methods for evaluating the antimicrobial and antifungal activity of chemical compounds.

Protocol 1: Agar Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Test pyrrole derivatives

  • Sterile paper discs (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Test Compound Discs:

    • Dissolve the pyrrole derivative in a suitable solvent to a known concentration.

    • Aseptically apply a specific volume (e.g., 20 µL) of the compound solution onto sterile paper discs.

    • Allow the discs to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA or SDA plate to ensure a confluent lawn of growth.

  • Application of Discs:

    • Using sterile forceps, place the prepared discs containing the pyrrole derivatives onto the inoculated agar surface.

    • Gently press each disc to ensure complete contact with the agar.

    • Include a disc with the solvent alone as a negative control and a disc with a standard antibiotic/antifungal as a positive control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28-35°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test pyrrole derivatives

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline solution (0.85%)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrrole derivative in a suitable solvent.

    • Perform serial twofold dilutions of the compound in the appropriate broth medium directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add a standardized volume of the inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening of pyrrole derivatives for their antimicrobial and antifungal activities.

experimental_workflow synthesis Synthesis of Pyrrole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Agar Disc Diffusion) characterization->primary_screening secondary_screening Secondary Screening (Broth Microdilution - MIC) primary_screening->secondary_screening moa Mechanism of Action (e.g., Enzyme Inhibition, Pathway Analysis) secondary_screening->moa Potent Compounds lead_optimization Lead Optimization (SAR Studies) moa->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Caption: General workflow for the discovery and development of antimicrobial pyrrole derivatives.

Signaling Pathways and Mechanisms of Action

Pyrrole derivatives can exert their antimicrobial and antifungal effects through various mechanisms. Below are diagrams illustrating two known mechanisms of action.

1. Inhibition of DNA Gyrase

Some synthetic pyrrole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[9][10]

dna_gyrase_inhibition pyrrole Pyrrole Derivative gyrase DNA Gyrase (GyrA/GyrB) pyrrole->gyrase Inhibits dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Prevents dna_replication DNA Replication & Transcription dna_supercoiling->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of action of pyrrole derivatives as DNA gyrase inhibitors.

2. Activation of the High Osmolarity Glycerol (HOG) Pathway

The antifungal agent fludioxonil, a phenylpyrrole, is known to activate the High Osmolarity Glycerol (HOG) signaling pathway in fungi, leading to cell death.

hog_pathway_activation fludioxonil Fludioxonil (Pyrrole Derivative) hybrid_histidine_kinase Hybrid Histidine Kinase (Sensor) fludioxonil->hybrid_histidine_kinase Activates mapkkk MAPKKK hybrid_histidine_kinase->mapkkk Phosphorylates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (Hog1) mapkk->mapk Phosphorylates glycerol_synthesis Glycerol Synthesis mapk->glycerol_synthesis Upregulates cell_death Fungal Cell Death glycerol_synthesis->cell_death Leads to

Caption: Fludioxonil-induced activation of the fungal HOG signaling pathway.

References

Application Notes and Protocols: Pyrrole-2-Carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in cancer research. These molecules serve as versatile scaffolds for the development of novel therapeutic agents due to their diverse biological activities. While specific research on 5-p-Tolyl-1H-pyrrole-2-carboxylic acid is not extensively documented in publicly available literature, the broader family of pyrrole-based compounds has shown considerable promise as anticancer agents. They have been investigated for their ability to target various key cellular pathways involved in cancer progression, including cell cycle regulation and signal transduction. This document provides an overview of the application of pyrrole-2-carboxylic acid derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

I. Mechanism of Action and Therapeutic Potential

Pyrrole derivatives have been shown to exert their anticancer effects through various mechanisms. A prominent area of investigation is their role as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Kinase Inhibition: Several pyrrole derivatives have been synthesized and evaluated as inhibitors of key protein kinases implicated in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By binding to the ATP-binding site of these kinases, they can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest: Certain pyrrole-containing compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the uncontrolled proliferation of malignant cells. For instance, some derivatives have been shown to cause cell cycle arrest at the SubG1/G1 phase, a hallmark of apoptosis induction.[2][3]

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrrole derivatives.

Signaling_Pathway Figure 1: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway Targeted by Pyrrole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

Caption: Figure 1: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway Targeted by Pyrrole Derivatives.

II. Quantitative Data on Anticancer Activity

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for a specific amide derivative of a pyrazole-carboxylic acid with a p-tolyl group against various human cancer cell lines. It is important to note that this is a related but distinct compound from this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4j (amide derivative of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid)Huh7Liver Carcinoma1.6[2][3]
MCF7Breast Carcinoma3.3[2][3]
HCT116Colon Carcinoma1.1[2][3]

III. Experimental Protocols

The following are generalized protocols for the initial screening and characterization of the anticancer properties of a novel pyrrole-2-carboxylic acid derivative.

A. Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., Huh7, MCF7, HCT116)

  • Complete growth medium (specific to cell line)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the test compound induces cell cycle arrest.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Determine the percentage of cells in each phase of the cell cycle (SubG1, G1, S, G2/M) to identify any compound-induced cell cycle arrest.

The following diagram outlines a general workflow for the preclinical evaluation of a novel pyrrole derivative.

Experimental_Workflow Figure 2: General Workflow for Preclinical Evaluation of a Novel Pyrrole Derivative Compound_Synthesis Compound Synthesis (e.g., Pyrrole Derivative) In_Vitro_Screening In Vitro Screening (e.g., SRB Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_of_Action->Apoptosis_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay Mechanism_of_Action->Kinase_Inhibition_Assay In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Figure 2: General Workflow for Preclinical Evaluation of a Novel Pyrrole Derivative.

IV. Conclusion and Future Directions

Derivatives of pyrrole-2-carboxylic acid hold significant potential for the development of novel anticancer therapeutics. Their ability to be readily synthesized and modified allows for the exploration of a vast chemical space to identify potent and selective inhibitors of cancer-related targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, elucidating their precise molecular mechanisms of action, and evaluating their efficacy in preclinical and clinical settings. The protocols and information provided herein serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules.

References

Troubleshooting & Optimization

Troubleshooting low yield in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Paal-Knorr pyrrole synthesis, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][2][3][4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][5][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[5][7][6]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][5][6][8]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

  • Presence of Moisture: Although some modern variations are performed in water, excess water in the reaction mixture can hinder the final dehydration step under certain conditions.[5][7][6]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][8] The use of a weak acid, like acetic acid, is often recommended.[9]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[9]

Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Q4: Are there alternative, greener catalysts I can use to avoid harsh acidic conditions?

Yes, several milder and more environmentally friendly catalysts have been developed for the Paal-Knorr synthesis:

  • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can be effective.[10]

  • Iodine: Molecular iodine has been used as an efficient catalyst, sometimes even in solvent-free, room temperature conditions.[2][10]

  • Heterogeneous Catalysts: Solid acid catalysts like silica sulfuric acid, tungstate sulfuric acid, and molybdate sulfuric acid offer advantages such as reusability and simple workup.[2] Montmorillonite clay can also promote the reaction.[10]

  • Organic Acids: Biosourced organic acids like citric acid have been successfully used, particularly in mechanochemical (ball-milling) synthesis.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Paal-Knorr synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction suboptimal_conditions Sub-optimal Reaction Conditions? start->suboptimal_conditions poor_reactants Poorly Reactive Starting Materials? suboptimal_conditions->poor_reactants No solution_conditions Adjust Temperature/Time Use Milder Catalyst suboptimal_conditions->solution_conditions Yes byproduct Major Byproduct Observed? poor_reactants->byproduct No solution_reactants Increase Reactant Concentration Use a More Nucleophilic Amine poor_reactants->solution_reactants Yes tar Dark, Tarry Mixture? byproduct->tar No solution_byproduct Likely Furan. Decrease Acidity (pH > 3) Use Excess Amine byproduct->solution_byproduct Yes solution_tar Polymerization Likely. Lower Temperature Use Milder Catalyst tar->solution_tar Yes

A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.

Data on Alternative Catalysts

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following tables summarize the performance of various catalysts.

Table 1: Comparison of Catalysts for Pyrrole Synthesis Under Solvent-Free Conditions at 60°C

EntryCatalyst (1 mol%)Time (min)Yield (%)
1Tungstate sulfuric acid398
2Molybdate sulfuric acid396
Data adapted from a study on solvent-free Paal-Knorr synthesis.[2]

Table 2: Effect of Different Acid Catalysts in Mechanochemical Paal-Knorr Synthesis

EntryCatalyst (1 mol%)Time (min)Yield (%)
1---15Trace
2Oxalic acid1518
3Succinic acid1527
4Ascorbic acid1523
5Tartaric acid1534
6Camphorsulfonic acid1539
7Pyroglutamic acid1548
8Malonic acid1563
9Citric acid1574
10Citric acid3087
Conditions: 2,5-hexanedione and an amine in a ball mill at 30 Hz.[11]

Experimental Protocols

Protocol 1: Conventional Heating Method for 2,5-dimethyl-1-phenylpyrrole

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[12]

  • Materials:

    • 2,5-hexanedione

    • Aniline

    • Methanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[5]

    • Add a catalytic amount of concentrated hydrochloric acid.[5]

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[5]

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[5]

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]

    • Collect the crystals by vacuum filtration and wash them with cold water.[5]

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[12]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

  • Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[12]

  • Materials:

    • 1,4-diketone

    • Primary amine

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.[5]

    • Add glacial acetic acid and the primary amine to the vial.[5]

    • Seal the microwave vial and place it in the microwave reactor.[5]

    • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.[5]

    • Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.[5]

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[5]

    • Evaporate the solvent under reduced pressure.[5]

    • Purify the crude material by column chromatography.[5]

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 1,4-Dicarbonyl, Amine, and Solvent catalyst Add Catalyst (e.g., Acetic Acid) reactants->catalyst heating Heat Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor Progress (TLC) heating->monitoring cool Cool Reaction Mixture monitoring->cool extract Extraction / Precipitation cool->extract purify Purify Crude Product (Crystallization / Chromatography) extract->purify product Isolated Pyrrole Product purify->product

A general experimental workflow for the Paal-Knorr synthesis.

References

Side reactions in the synthesis of 5-aryl-pyrroles and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-pyrroles. This resource addresses common side reactions and offers guidance on their avoidance to improve reaction efficiency and product purity.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of 5-aryl-pyrroles.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine.[1]

Question 1: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. How can I minimize this?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, occurring through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2] To favor the formation of the desired 5-aryl-pyrrole, consider the following strategies:

  • pH Control: Maintain a neutral or weakly acidic reaction medium. Strongly acidic conditions (pH < 3) favor furan formation. The use of a weak acid, such as acetic acid, can catalyze the reaction without promoting significant furan formation.[2]

  • Amine Stoichiometry: Use a slight excess of the primary amine to ensure it outcompetes the intramolecular cyclization of the dicarbonyl compound.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.

Question 2: The yield of my 5-aryl-pyrrole is low, and the reaction seems sluggish. What are the potential causes and solutions?

Answer: Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the aryl amine can lead to unwanted side reactions. Ensure the purity of your starting materials, purifying them if necessary.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave irradiation can sometimes improve yields and reduce reaction times.[3]

  • Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or aryl amines can react more slowly. In such cases, prolonged reaction times or higher temperatures may be necessary.

  • Catalyst Choice: While often self-catalyzed by the amine, the addition of a mild acid catalyst can be beneficial. For sensitive substrates, consider using a heterogeneous acid catalyst like silica sulfuric acid.

Question 3: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?

Answer: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider the following:

  • Lower the Reaction Temperature: Run the reaction at a milder temperature.

  • Use a Milder Catalyst: If using a catalyst, switch to a weaker acid.

  • Inert Atmosphere: For sensitive substrates, particularly electron-rich aryl amines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and can be used to synthesize 5-aryl-pyrroles, typically by coupling a 5-halo-pyrrole with an arylboronic acid.[4]

Question 4: I am observing significant homocoupling of my arylboronic acid in my Suzuki coupling reaction. How can I suppress this side reaction?

Answer: Homocoupling of the arylboronic acid is a common side reaction in Suzuki couplings. To minimize this:

  • Control Stoichiometry: Use a precise stoichiometry, typically a slight excess (1.1-1.2 equivalents) of the boronic acid.[5]

  • Optimize Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of homocoupling. Screening different conditions may be necessary.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration and disfavor homocoupling.

Question 5: I am experiencing debromination of my 5-bromo-pyrrole starting material. How can I avoid this?

Answer: Debromination of the halo-pyrrole is a potential side reaction, particularly when the pyrrole nitrogen is unprotected.[6]

  • Protecting Groups: Protecting the pyrrole nitrogen with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), can prevent debromination and improve reaction outcomes.[4] The BOC (tert-butyloxycarbonyl) group can also be used, but may be unstable under some Suzuki coupling conditions.[6]

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the rate of side reactions. Experimenting with different ligands may be beneficial.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to complex molecules like 5-aryl-pyrroles in a single step from three or more starting materials.[7]

Question 6: My multicomponent reaction is giving a low yield of the desired 5-aryl-pyrrole and a complex mixture of products. What are the key parameters to optimize?

Answer: The success of a multicomponent reaction is highly dependent on the specific reaction and substrates used. However, some general troubleshooting strategies include:

  • Order of Addition: The order in which the reactants are added can be crucial. Experiment with different addition sequences.

  • Solvent and Catalyst: The choice of solvent and catalyst can dramatically influence the reaction pathway and yield. Screening a variety of conditions is often necessary.

  • Concentration: The concentration of the reactants can affect the rates of the competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 5-aryl-pyrroles?

A1: The most common side reactions depend on the synthetic method employed:

  • Paal-Knorr Synthesis: Furan formation is the most prevalent side reaction.[2] Polymerization can also occur under harsh conditions.

  • Suzuki Coupling: Homocoupling of the arylboronic acid and dehalogenation of the halo-pyrrole are common side reactions.[4][5]

  • Multicomponent Reactions: Due to the complexity of these reactions, a variety of side products can be formed depending on the specific reactants and conditions.

Q2: How do I choose the best synthetic method for my target 5-aryl-pyrrole?

A2: The choice of method depends on several factors:

  • Availability of Starting Materials: The Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, which may not always be readily available. The Suzuki coupling requires a pre-functionalized pyrrole (e.g., a halo-pyrrole) and an arylboronic acid. Multicomponent reactions often utilize simpler, more readily available starting materials.

  • Desired Substitution Pattern: Different methods are better suited for specific substitution patterns. For example, the Paal-Knorr synthesis is excellent for 2,5-disubstituted pyrroles.

  • Functional Group Tolerance: The Suzuki coupling is known for its high functional group tolerance. The Paal-Knorr synthesis, especially under harsh acidic conditions, may not be suitable for substrates with acid-sensitive functional groups.

Q3: What are the recommended purification methods for 5-aryl-pyrroles?

A3: The choice of purification method depends on the properties of the product and the impurities present. Common methods include:

  • Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Data Presentation

Table 1: Comparison of Yields for Different 5-Aryl-Pyrrole Synthesis Methods
Synthesis MethodReactantsProductYield (%)Reference
Paal-KnorrAniline and Hexane-2,5-dione2,5-dimethyl-1-phenyl-1H-pyrrole~52[8]
Paal-KnorrPrimary amines and 1,4-dicarbonylsN-substituted pyrroles>60, often 80-95[9][10]
Suzuki CouplingMethyl 5-borolanyl-1H-pyrrole-2-carboxylate and 4-bromotolueneMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93[11]
Suzuki CouplingSEM-protected 4-bromopyrrole and Phenylboronic acidSEM-protected 4-phenylpyrrole85[4]
Suzuki Coupling5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester and 2-pyrroleboronic acid5-(1H-pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylic acid methyl ester75[12]
Multicomponentb-dicarbonyls, arylglyoxals, ammonium acetate4-hydroxy-5-arylpyrrolesVariable[7]
Multicomponent1,5-diaryl-1,4-pentadiyn-3-ones, amines, and malononitrilePolysubstituted 5-arylpyrrolesGood to excellent[7]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[8]
  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Expected Yield: Approximately 52% (178 mg).

Protocol 2: Suzuki Coupling for the Synthesis of Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate[11]
  • Materials:

    • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (251 mg, 1 mmol)

    • 4-bromotoluene (185 µL, 257 mg, 1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2.24 mg, 0.01 mmol, 1 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (8.2 mg, 0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (318 mg, 1.5 mmol)

    • 1,2-Dimethoxyethane (DME) (1.5 mL)

  • Procedure:

    • Under a nitrogen atmosphere in a Schlenk flask, add palladium(II) acetate, SPhos, 4-bromotoluene, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, and potassium phosphate.

    • Add DME to the flask.

    • Close the Schlenk flask and heat the reaction mixture at 60-80 °C in an oil bath.

    • Monitor the progress of the reaction by GC-MS and TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography.

  • Yield: 93%

Protocol 3: Three-Component Synthesis of a 4-hydroxy-5-arylpyrrole[7]
  • Materials:

    • A β-dicarbonyl compound (e.g., ethyl acetoacetate)

    • An arylglyoxal

    • Ammonium acetate

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve the β-dicarbonyl compound, the arylglyoxal, and a molar excess of ammonium acetate in water.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate from the reaction mixture or can be extracted with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

  • Yields: Variable depending on the substrates.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in 5-Aryl-Pyrrole Synthesis start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reactivity Assess Substrate Reactivity start->check_reactivity impure Impure? check_purity->impure suboptimal_conditions Suboptimal? check_conditions->suboptimal_conditions steric_hindrance Sterically Hindered? check_reactivity->steric_hindrance purify Purify Starting Materials impure->purify Yes pure Purity OK impure->pure No purify->start end Improved Yield pure->end optimize_temp Optimize Temperature and Time suboptimal_conditions->optimize_temp Yes conditions_ok Conditions OK suboptimal_conditions->conditions_ok No optimize_temp->start conditions_ok->end increase_time_temp Increase Reaction Time/Temperature steric_hindrance->increase_time_temp Yes reactivity_ok Reactivity OK steric_hindrance->reactivity_ok No increase_time_temp->start reactivity_ok->end

Caption: Troubleshooting workflow for low yield in 5-aryl-pyrrole synthesis.

Side_Reactions Common Side Reactions in 5-Aryl-Pyrrole Synthesis cluster_paal_knorr Paal-Knorr Synthesis cluster_suzuki Suzuki Coupling cluster_mcr Multicomponent Reactions pk_start 1,4-Dicarbonyl + Aryl Amine furan Furan Formation (Acid-Catalyzed Intramolecular Cyclization) pk_start->furan Side Reaction polymer Polymerization (High Temperature/ Strong Acid) pk_start->polymer Side Reaction suzuki_start 5-Halo-Pyrrole + Arylboronic Acid homocoupling Homocoupling of Arylboronic Acid suzuki_start->homocoupling Side Reaction dehalogenation Dehalogenation of 5-Halo-Pyrrole suzuki_start->dehalogenation Side Reaction mcr_start Multiple Starting Materials complex_mixture Formation of Complex Mixture of Byproducts mcr_start->complex_mixture Potential Outcome

Caption: Common side reactions in different 5-aryl-pyrrole synthesis methods.

References

Optimizing reaction conditions for Paal-Knorr synthesis (catalyst, temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles, furans, and thiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr synthesis?

The Paal-Knorr synthesis is a classic reaction that forms a substituted furan, pyrrole, or thiophene from a 1,4-dicarbonyl compound.[1]

  • For Pyrrole Synthesis: The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[2] The accepted mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then dehydrates to yield the aromatic pyrrole ring.[2][3] The ring-closing step is often the rate-determining step.[2][4]

  • For Furan Synthesis: This synthesis requires an acid catalyst. The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[1] Dehydration of the resulting hemiacetal yields the furan.[1]

  • For Thiophene Synthesis: This variant requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][5] The reaction is thought to proceed via the sulfurization of the dicarbonyl to form a thioketone intermediate, which then cyclizes and dehydrates.[1]

Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Traditional methods often require heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction.[2] Conversely, excessively harsh conditions can cause degradation of the starting materials or the product.[2]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts in pyrrole synthesis.[2][6]

  • Product Instability: The synthesized heterocycle might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[2]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.[2]

Q3: I am observing a significant amount of a major byproduct in my pyrrole synthesis. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[2]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[6] A weak acid like acetic acid is often sufficient to accelerate the reaction without promoting furan formation.[6]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole synthesis pathway.[7]

Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by excessively high temperatures or highly acidic conditions.[2][8] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Paal-Knorr synthesis.

Troubleshooting_Paal_Knorr start Reaction Issue Observed low_yield Low or No Yield start->low_yield byproduct Byproduct Formation start->byproduct tar Complex Mixture / Tar Formation start->tar check_reactivity Check Reactant Reactivity (e.g., EWG on amine) low_yield->check_reactivity Is reactant reactivity low? identify_byproduct Identify Byproduct (e.g., Furan) byproduct->identify_byproduct assess_harshness Assess Reaction Harshness (High Temp, Strong Acid) tar->assess_harshness increase_conditions Increase Temperature or Prolong Reaction Time check_reactivity->increase_conditions Yes change_catalyst Change Catalyst (e.g., stronger acid, Lewis acid) check_reactivity->change_catalyst No adjust_acidity Adjust Acidity (avoid pH < 3 for pyrroles) identify_byproduct->adjust_acidity Furan byproduct in pyrrole synthesis milder_conditions Use Milder Conditions (e.g., lower temp, weaker acid) assess_harshness->milder_conditions

Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, solvent, and temperature significantly impacts the outcome of the Paal-Knorr synthesis. The following tables summarize various conditions for the synthesis of pyrroles.

Table 1: Catalyst and Solvent Effects in Pyrrole Synthesis

1,4-DicarbonylAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineHCl (catalytic)MethanolReflux15 minHigh[9]
2,5-HexanedioneVarious aminesSilica Sulfuric AcidSolvent-freeRoom Temp3 min~98[9][10]
2,5-HexanedioneVarious aminesIodine (cat.)None--Excellent[11]
2,5-HexanedioneVarious aminesAcetic Acid-120-1502-10 min65-89[11]
2,5-HexanedioneBenzylamineNoneWater1002 h94[12]
2,5-HexanedioneBenzylamineNoneEthanol782 h94[12]
2,5-HexanedioneBenzylamineNoneSolvent-free252 h30[12]
2,5-HexanedioneAnilineFe-MIL-101Toluene11012 h>99[13][14]

Table 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

1,4-DicarbonylAmineCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Substituted 1,4-diketonePrimary aryl amineGlacial Acetic AcidEthanol80-High[9]
Various β-keto esters derived diketonesVarious primary aminesAcetic acid-120-1502-1065-89[11]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[11]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[11]

  • Add one drop of concentrated hydrochloric acid to the mixture.[11]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[11]

  • After the reflux period, cool the flask in an ice bath.[11]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[11]

  • Collect the solid product by vacuum filtration.[11]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[11]

Expected Yield: Approximately 52% (178 mg).[11]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles

Microwave-assisted methods often provide higher yields in significantly shorter reaction times.[11]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[11]

  • Add the chosen solvent and catalyst, if required.[11]

  • Seal the vial and place it in the microwave reactor.[11]

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[11]

  • After the reaction is complete, cool the vial to room temperature.[11]

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[11]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[11]

Visualizations

Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Pyrrole_Mechanism cluster_mechanism Reaction Pathway start 1,4-Dicarbonyl Compound + Primary Amine hemiaminal Hemiaminal Formation (Nucleophilic Attack) start->hemiaminal Acid Catalyst cyclization Intramolecular Cyclization hemiaminal->cyclization intermediate 2,5-Dihydroxytetrahydropyrrole Derivative cyclization->intermediate dehydration Dehydration (-2 H₂O) intermediate->dehydration product Substituted Pyrrole dehydration->product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

General Experimental Workflow for Paal-Knorr Synthesis

Experimental_Workflow cluster_workflow Experimental Steps reactants Combine 1,4-Dicarbonyl, Amine/Sulfur Source, Solvent & Catalyst reaction Reaction (Conventional Heating or Microwave) reactants->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the Paal-Knorr synthesis.

References

Technical Support Center: Purification of Polar Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of polar pyrrole carboxylic acids.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My polar pyrrole carboxylic acid streaks or tails badly on a silica gel column, leading to poor separation. What can I do?

Answer: Streaking and tailing are common when purifying polar and acidic compounds like pyrrole carboxylic acids on standard silica gel. This is often due to strong, undesirable interactions with the acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:

  • Mobile Phase Modification:

    • Acidification: Add a small percentage of a volatile acid to your eluent. This protonates the carboxylic acid, reducing its interaction with the silica.[1]

      • Acetic Acid: 0.1-2%

      • Formic Acid: 0.1-2%

    • Increase Polarity Gradually: Employ a shallow gradient elution, starting with a low polarity and slowly increasing it. This can help improve separation and peak shape.

  • Stationary Phase Modification:

    • Deactivation: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of an acid before loading your sample.

    • Alternative Stationary Phases: If streaking persists, consider switching to a different stationary phase.

Stationary PhaseMobile Phase SystemAdvantages
Reverse-Phase Silica (C18) Water/Acetonitrile or Water/Methanol with acid (e.g., 0.1% TFA or Formic Acid)Excellent for highly polar compounds. The non-polar stationary phase interacts less strongly with the polar analyte.
Alumina (Neutral or Basic) Similar to silica (e.g., Hexane/Ethyl Acetate, DCM/Methanol)Can be less acidic than silica, reducing strong interactions with basic functionalities on the pyrrole ring.
Amino- or Diol-Bonded Silica Non-polar/polar solvent mixturesOffers different selectivity compared to bare silica and can be effective for polar compounds.[2]

Question 2: My polar pyrrole carboxylic acid will not elute from the silica gel column, even with highly polar solvents like 100% ethyl acetate or methanol.

Answer: This indicates a very strong interaction between your compound and the silica gel. Here are some solutions:

  • Switch to a More Polar Eluent System:

    • Use a mixture of dichloromethane (DCM) and methanol.

    • A common powerful eluent for very polar compounds is a mixture of Chloroform:Methanol:Aqueous Ammonia (e.g., 20:10:1 by volume).[1] This will elute the compound as its ammonium salt.[1]

  • Employ Reverse-Phase Chromatography: This is often the best solution for highly polar compounds. The compound will have weaker interactions with the non-polar C18 stationary phase and will elute with a polar mobile phase (e.g., water/acetonitrile).

  • Check for Compound Degradation: Your compound might be decomposing on the acidic silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have formed. If degradation is observed, avoid using silica gel for purification.

Question 3: My purified pyrrole carboxylic acid is colored, but I expect it to be colorless. How can I remove the colored impurities?

Answer: Colored impurities can arise from oxidation or polymerization of the pyrrole ring, especially if exposed to air, light, or heat.

  • Activated Charcoal Treatment: Before a final purification step like recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension briefly, then filter the charcoal off through a pad of celite. Be aware that this may reduce your overall yield as some product may also be adsorbed.

  • Recrystallization: A careful recrystallization can be very effective at removing colored impurities, as they are often present in small amounts and will remain in the mother liquor.

  • Minimize Exposure: During the purification process and storage, minimize exposure to light and air. Purging solvents with an inert gas like nitrogen or argon can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a polar pyrrole carboxylic acid?

A1: A combination of techniques is often most effective. A typical workflow would be:

  • Acid-Base Extraction: This is a powerful first step to separate your acidic product from any neutral or basic impurities.[3][4][5][6][7]

  • Column Chromatography: Depending on the polarity and stability of your compound, you might use normal-phase (with a modified eluent) or reverse-phase chromatography for further purification.

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline solid.

Q2: How does pH affect the solubility of my pyrrole carboxylic acid during purification?

A2: The pH has a significant impact on the solubility of your compound.[8][9][10][11]

  • In Basic Conditions (pH > pKa): The carboxylic acid is deprotonated to form a carboxylate salt. This salt is ionic and typically has high solubility in aqueous solutions and low solubility in non-polar organic solvents.[4][5][6][7] This principle is the basis of acid-base extraction.

  • In Acidic Conditions (pH < pKa): The carboxylic acid is in its neutral, protonated form. In this state, it is more soluble in organic solvents and less soluble in water.[4][5][6][7]

Q3: Can I use recrystallization to purify my polar pyrrole carboxylic acid?

A3: Yes, recrystallization is a very effective technique for purifying solid polar pyrrole carboxylic acids.[12] The key is to find a suitable solvent or solvent system. Good solvents for polar carboxylic acids often include ethanol, methanol, or water, or mixtures of these.[3] The ideal solvent will dissolve your compound well when hot but poorly when cold.[13][14]

Q4: My compound seems to be unstable and decomposes during purification. What precautions can I take?

A4: Pyrrole rings can be sensitive to strong acids, heat, and oxidation.

  • Avoid Strong, Non-Volatile Acids: If you need to acidify your mobile phase, use volatile acids like formic or acetic acid, which can be easily removed under vacuum.

  • Work at Lower Temperatures: Keep extractions and column fractions cool if you suspect thermal instability.

  • Use an Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a polar pyrrole carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume should be roughly equal to the organic layer. Shake the funnel vigorously, venting frequently to release any pressure from CO2 evolution. Allow the layers to separate. The deprotonated pyrrole carboxylate salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been extracted. Combine all aqueous extracts.

  • Backwash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash them once with a small amount of the organic solvent. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (test with pH paper).[7] The protonated pyrrole carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash the solid with cold water, and dry it under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for purifying a moderately polar pyrrole carboxylic acid that is stable on silica gel.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. Add 0.5-1% acetic or formic acid to the solvent mixture. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[15][16]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity by slowly adding more of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added volatile acid (acetic or formic) will also be removed during this process.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final State Crude_Product Crude Product (Mixture of Pyrrole Carboxylic Acid, Neutral & Basic Impurities) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography (Normal or Reverse Phase) Acid_Base_Extraction->Column_Chromatography Further Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Polar Pyrrole Carboxylic Acid Recrystallization->Pure_Product Isolation

Caption: General workflow for the purification of polar pyrrole carboxylic acids.

Acid_Base_Extraction_Workflow Start Crude Mixture in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral & Basic Impurities) Separate_Layers->Organic_Layer Non-polar Aqueous_Layer Aqueous Layer (Pyrrole Carboxylate Salt) Separate_Layers->Aqueous_Layer Polar (Aqueous) Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidify Precipitate Precipitated Pure Pyrrole Carboxylic Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Final_Product Pure Product Filter->Final_Product

Caption: Workflow for purification using acid-base extraction.

Chromatography_Troubleshooting Problem Poor Separation/ Streaking on Silica Modify_Eluent Modify Eluent: Add 0.1-2% Acid (e.g., Acetic Acid) Problem->Modify_Eluent First approach Change_Stationary_Phase Change Stationary Phase Problem->Change_Stationary_Phase If streaking persists Reverse_Phase Reverse Phase (C18) Change_Stationary_Phase->Reverse_Phase Alumina Alumina Change_Stationary_Phase->Alumina

References

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering furan byproduct formation during Paal-Knorr pyrrole synthesis.

Troubleshooting Guide: Furan Byproduct Removal

Undesired furan formation is a common side reaction in the Paal-Knorr synthesis of pyrroles, particularly under strongly acidic conditions. This guide provides methods to remove furan contamination from your pyrrole product.

Problem: My Paal-Knorr reaction is producing a significant amount of furan byproduct, contaminating my desired pyrrole product.

Diagram: Troubleshooting Workflow for Furan Removal

Furan_Removal_Workflow start Furan Contamination Detected prevention Optimize Reaction Conditions (Prevent Future Issues) start->prevention Primary Strategy removal Post-Reaction Removal Required start->removal If byproduct is present method_selection Select Removal Method removal->method_selection chromatography Chromatographic Separation method_selection->chromatography Physical Separation chemical_conversion Selective Chemical Conversion/Reaction method_selection->chemical_conversion Chemical Separation purified_product Purified Pyrrole chromatography->purified_product diels_alder Diels-Alder Reaction chemical_conversion->diels_alder acid_hydrolysis Acid-Catalyzed Ring Opening chemical_conversion->acid_hydrolysis diels_alder->purified_product acid_hydrolysis->purified_product

Caption: A logical workflow for addressing furan byproduct contamination in Paal-Knorr pyrrole synthesis.

Method Principle Advantages Disadvantages Typical Purity Achieved
Chromatographic Separation Difference in polarity between the more polar pyrrole and less polar furan.High purity can be achieved; applicable to a wide range of substrates.Can be time-consuming and require significant solvent usage; potential for product loss on the column.>98%
Selective Diels-Alder Reaction Furan is a more reactive diene than pyrrole and selectively reacts with a dienophile (e.g., maleimide) to form a bulky adduct that is easily separated.Highly selective for furan; reaction conditions are often mild.Requires an additional reaction step and removal of the dienophile and adduct.>95%
Acid-Catalyzed Ring Opening Furan can undergo acid-catalyzed ring-opening to form a 1,4-dicarbonyl compound, which can be easily removed by extraction.Potentially simple workup.Risk of degrading the desired pyrrole product, which is also acid-sensitive. Requires careful control of conditions.Variable, depends on substrate stability.
Industrial Conversion to Pyrrole Passing the furan/pyrrole mixture over a heated catalyst (e.g., SiO₂/Al₂O₃) with ammonia converts the furan to pyrrole.[1][2]Can increase the overall yield of the desired product.Requires high temperatures and specialized equipment; may not be practical for all lab settings.Can be very high, as the byproduct is converted to the product.

Frequently Asked Questions (FAQs)

Q1: How can I prevent furan formation in the first place?

A1: Prevention is the most effective strategy. Furan formation is favored under strongly acidic conditions (pH < 3). To minimize its formation:

  • Maintain a pH above 3: Use of weakly acidic conditions or neutral reaction media is preferable.

  • Use a milder catalyst: Instead of strong Brønsted acids like sulfuric acid, consider using Lewis acids such as zinc chloride or scandium triflate.

  • Excess Amine: Employing an excess of the amine reactant can help to favor the pyrrole formation pathway.

Q2: What is the scientific basis for using a Diels-Alder reaction to remove furan?

A2: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. Furan is less aromatic and therefore a more reactive diene compared to pyrrole.[3][4][5] This difference in reactivity allows for the selective reaction of furan with a suitable dienophile, such as maleimide. The resulting Diels-Alder adduct is a larger, more polar molecule that can be easily separated from the unreacted pyrrole by chromatography or crystallization.

Q3: Can I use acid to selectively destroy the furan byproduct?

A3: While furan does undergo acid-catalyzed ring-opening, pyrroles are also susceptible to degradation under acidic conditions.[6] This method should be approached with caution and is only recommended if the desired pyrrole is significantly more stable to acid than the furan byproduct. Careful optimization of the acid concentration, reaction time, and temperature would be critical to achieve selective removal without significant loss of the target compound.

Q4: Are there any chromatographic techniques that are particularly effective for separating furans and pyrroles?

A4: Yes, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effective.

  • Gas Chromatography (GC): For volatile pyrroles and furans, GC using a polar stationary phase can provide good separation.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC with a silica gel column is often effective due to the polarity difference between pyrroles and furans.

Experimental Protocols

Protocol 1: Furan Removal via Selective Diels-Alder Reaction

This protocol describes the selective removal of a furan byproduct from a pyrrole product mixture using maleimide as the dienophile.

Materials:

  • Crude Paal-Knorr reaction mixture containing pyrrole and furan byproduct

  • Maleimide

  • Toluene or other suitable high-boiling solvent

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of toluene.

  • Add 1.1 equivalents of maleimide relative to the estimated amount of furan byproduct.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the disappearance of the furan spot by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the furan is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography. The Diels-Alder adduct is significantly more polar than the pyrrole and will have a much lower Rf value. Elute with a gradient of hexanes and ethyl acetate to separate the desired pyrrole from the adduct and any unreacted maleimide.

Diagram: Diels-Alder Furan Adduct Formation

Diels_Alder furan Furan (Diene) adduct Diels-Alder Adduct (Separable) furan->adduct + maleimide Maleimide (Dienophile) maleimide->adduct Δ

Caption: The reaction of furan with maleimide to form a separable adduct.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the separation of a pyrrole product from a furan byproduct using silica gel column chromatography.

Materials:

  • Crude Paal-Knorr reaction mixture

  • Silica gel (60-120 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a glass column.

  • Dissolve the crude reaction mixture in a minimal amount of the initial eluting solvent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). The less polar furan byproduct should elute first.

  • Monitor the fractions by TLC to identify which fractions contain the furan.

  • Gradually increase the polarity of the eluting solvent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the more polar pyrrole product.

  • Combine the fractions containing the pure pyrrole and remove the solvent under reduced pressure.

Diagram: Chromatographic Separation Workflow

Chromatography_Workflow start Crude Mixture (Pyrrole + Furan) column Silica Gel Column start->column elute_low Elute with Low Polarity Solvent column->elute_low collect_furan Collect Furan Fractions elute_low->collect_furan elute_high Increase Solvent Polarity collect_furan->elute_high collect_pyrrole Collect Pyrrole Fractions elute_high->collect_pyrrole end Pure Pyrrole collect_pyrrole->end

Caption: A simplified workflow for the chromatographic separation of furan and pyrrole.

References

Technical Support Center: Regioselectivity in Unsymmetrical Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in the unsymmetrical Paal-Knorr synthesis of pyrroles and furans.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in an unsymmetrical Paal-Knorr synthesis?

The main challenge when using an unsymmetrical 1,4-dicarbonyl compound is controlling the regioselectivity of the cyclization. This can lead to a mixture of two regioisomeric products, complicating purification and reducing the yield of the desired isomer.[1]

Q2: What are the key factors that control regioselectivity in the Paal-Knorr synthesis?

Regioselectivity is primarily governed by the differential reactivity of the two carbonyl groups in the unsymmetrical 1,4-dicarbonyl substrate. The two main factors are:

  • Steric Hindrance: The nucleophile (amine for pyrrole synthesis or the internal enol for furan synthesis) will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the carbonyl carbons is influenced by adjacent substituents. Electron-withdrawing groups increase the electrophilicity of the nearby carbonyl, making it a more favorable site for nucleophilic attack.[1]

Q3: How does pH affect the Paal-Knorr synthesis of pyrroles?

The pH of the reaction medium is critical. Neutral or weakly acidic conditions are generally optimal for pyrrole synthesis.[2] Strongly acidic conditions (pH < 3) can promote the competing Paal-Knorr furan synthesis, leading to the formation of furan byproducts and reducing the yield of the desired pyrrole.[2][3]

Q4: Can microwave irradiation improve the Paal-Knorr reaction?

Yes, microwave-assisted Paal-Knorr synthesis has been shown to offer significant advantages, including drastically reduced reaction times (minutes instead of hours), often milder conditions, and improved yields.[1][4][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity / Mixture of Regioisomers

Symptom: NMR and/or LC-MS analysis of the crude product shows a mixture of two or more isomeric pyrroles or furans.

Possible Causes & Solutions:

  • Cause: Insufficient differentiation between the steric and/or electronic environments of the two carbonyl groups.

    • Solution 1 (Steric Control): If possible, redesign the 1,4-dicarbonyl substrate to have a bulky substituent adjacent to one of the carbonyl groups. The initial cyclization will be directed to the less sterically hindered carbonyl.[1]

    • Solution 2 (Electronic Control): Introduce an electron-withdrawing group near one carbonyl to enhance its electrophilicity and direct the initial nucleophilic attack to that site.[1]

  • Cause: Reaction conditions are not optimized to exploit the subtle differences between the carbonyls.

    • Solution 3 (Temperature Control): Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.

    • Solution 4 (Catalyst Choice): For pyrrole synthesis, switch from a strong Brønsted acid to a milder Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃) or iodine, which can offer different selectivity profiles.[3][6] Milder conditions are less likely to overcome the inherent electronic and steric biases of the substrate.[3]

Issue 2: Low Yield and Formation of Furan Byproduct in Pyrrole Synthesis

Symptom: The desired pyrrole is obtained in low yield, and a significant amount of the corresponding furan is observed as a major byproduct.

Possible Causes & Solutions:

  • Cause: The reaction is too acidic (pH < 3), favoring the intramolecular cyclization of the dicarbonyl to form a furan over the reaction with the amine.[2][3]

    • Solution 1 (pH Adjustment): Ensure the reaction is conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can catalyze the reaction without promoting significant furan formation.[2] Avoid using amine hydrochloride salts, which can create a highly acidic environment.[3]

    • Solution 2 (Excess Amine): Using an excess of the amine can help to favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular furan cyclization.

  • Cause: The amine is a poor nucleophile.

    • Solution 3 (Catalyst): While avoiding strong acids, a catalyst is often necessary. Consider using iodine or a mild Lewis acid to activate the carbonyl group for attack by a less reactive amine.[3]

Issue 3: Reaction Stagnation or Formation of Tarry Material

Symptom: The reaction does not proceed to completion, or a dark, intractable tar forms, making product isolation difficult.

Possible Causes & Solutions:

  • Cause: Reaction conditions are too harsh, leading to polymerization or degradation of the starting materials or the product pyrrole.

    • Solution 1 (Milder Conditions): Lower the reaction temperature and consider using a milder catalyst.[3]

    • Solution 2 (Microwave Synthesis): Employ microwave irradiation to significantly shorten the reaction time at high temperatures, which can minimize the formation of degradation byproducts.[1][4][5]

  • Cause: Poorly reactive starting materials.

    • Solution 3 (Amine Reactivity): Amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions. If possible, consider a protecting group strategy or an alternative amine source.

    • Solution 4 (Dicarbonyl Reactivity): Highly sterically hindered 1,4-dicarbonyl compounds may react sluggishly. Increasing the reaction time or temperature moderately may be necessary, but this must be balanced against the risk of degradation.[3]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole *

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Bi(NO₃)₃·5H₂O60095
Sc(OTf)₃3091
p-Toluenesulfonic acid6084
α-Zr(KPO₄)₂12078

*Reaction of hexane-2,5-dione and aniline. Data adapted from Rahmatpour et al.[4]

Table 2: Influence of Reaction pH on Product Distribution in Paal-Knorr Pyrrole Synthesis

pH RangePredominant ProductMajor ByproductExpected Pyrrole Yield
< 3FuranPyrroleLow to negligible
3 - 6PyrroleFuranModerate to high
Neutral (~7)PyrroleMinimal FuranHigh

*This table provides a general guideline for the effect of pH.[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole (Conventional Heating)

This protocol illustrates the principle of electronic differentiation, where the phenyl-substituted carbonyl is more electrophilic than the methyl-substituted carbonyl.

  • Materials: 1-phenyl-1,4-pentanedione, aniline, glacial acetic acid, ethanol, ice.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.

    • Add aniline (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of ice water and stir until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and allow it to dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.

Protocol 2: General Procedure for Microwave-Assisted Paal-Knorr Synthesis
  • Materials: 1,4-dicarbonyl compound (1.0 eq), primary amine (1.1-1.5 eq), solvent (e.g., ethanol, acetic acid, or solvent-free), catalyst (optional, e.g., acetic acid, iodine, Lewis acids).

  • Procedure:

    • In a dedicated microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

    • Add the chosen solvent and catalyst, if required.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[4]

    • After the reaction is complete, cool the vial to room temperature.

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[4]

Visualizations

Paal_Knorr_Pyrrole_Mechanism cluster_reactants Reactants cluster_products Products Dicarbonyl Unsymmetrical 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack (reversible) Attack_Site_1 Attack_Site_2 Amine Primary Amine (R'-NH2) Amine->Hemiaminal Nucleophilic Attack (reversible) Amine->Hemiaminal Attack at C=O (1) or C=O (2) Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization (Rate-Determining) Pyrrole_A Regioisomer A Cyclic_Intermediate->Pyrrole_A Dehydration Pyrrole_B Regioisomer B Cyclic_Intermediate->Pyrrole_B Dehydration

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Paal_Knorr_Workflow start Start reagents Combine 1,4-Dicarbonyl, Amine, Solvent, & Catalyst start->reagents reaction Reaction (Conventional Heat or Microwave) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end Troubleshooting_Regioselectivity start Poor Regioselectivity (Mixture of Isomers) check_substrate Are steric/electronic differences significant? start->check_substrate modify_substrate Modify substrate: - Add bulky group (steric) - Add EWG (electronic) check_substrate->modify_substrate No optimize_conditions Optimize Reaction Conditions check_substrate->optimize_conditions Yes final_product Improved Regioselectivity modify_substrate->final_product check_temp Is reaction at high temperature? optimize_conditions->check_temp lower_temp Lower temperature to favor kinetic product check_temp->lower_temp Yes check_catalyst Is a strong acid catalyst used? check_temp->check_catalyst No lower_temp->final_product change_catalyst Switch to milder catalyst: - Lewis Acid (Sc(OTf)3) - Iodine check_catalyst->change_catalyst Yes check_catalyst->final_product No change_catalyst->final_product

References

Technical Support Center: Degradation of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with pyrrole-containing compounds during experimental workup and storage.

Frequently Asked Questions (FAQs)

Q1: My pyrrole compound, which was initially colorless, has turned yellow or brown during storage. What is causing this color change?

A1: The discoloration of your pyrrole compound is a common indicator of degradation.[1] This is primarily due to oxidation and subsequent polymerization when exposed to air.[1] Pyrrole and its derivatives are susceptible to autoxidation, which can lead to the formation of colored, often insoluble, polymeric materials.[2]

Q2: I'm observing insoluble particles forming in my liquid formulation containing a pyrrole derivative. What is the likely cause?

A2: The formation of insoluble particulates is most likely due to the polymerization of the pyrrole compound. This process, often initiated by autoxidation in the presence of oxygen, leads to the formation of polypyrroles, which are typically insoluble in common organic solvents.[2] This can be exacerbated by exposure to light, heat, or the presence of acidic or metallic impurities.[2]

Q3: Can the choice of N-protecting group affect the stability of my pyrrole compound?

A3: Yes, the nature of the N-protecting group can significantly influence the stability of the pyrrole ring. Electron-withdrawing groups (EWGs) on the nitrogen atom, such as sulfonyl groups, can enhance the stability of the pyrrole ring towards oxidation. However, it is crucial to select a protecting group that is stable under your specific reaction, workup, and purification conditions, as some protecting groups may be labile and lead to decomposition.

Q4: Are pyrrole compounds sensitive to acidic and basic conditions?

A4: Yes, pyrrole and its derivatives can be highly sensitive to both acidic and basic conditions. In strongly acidic solutions, pyrroles are prone to polymerization.[3][4] They are also generally unstable in alkaline mediums, which can promote degradation.[5][6] The stability is often greatest in neutral media.[5][6]

Q5: What are the best practices for long-term storage of pyrrole compounds?

A5: To ensure the long-term stability of pyrrole compounds, it is recommended to store them under an inert atmosphere (nitrogen or argon), protected from light (in amber vials or wrapped in aluminum foil), and at reduced temperatures (refrigerated at 2-8°C or frozen).[2][7][8] For liquid pyrrole, distillation immediately before use is a common practice to remove any polymeric impurities.[1]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Pyrrole in Solution

If you observe a rapid color change (e.g., to yellow, pink, or brown) upon dissolving your pyrrole compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Presence of Oxygen Degas your solvent by sparging with nitrogen or argon before use. Maintain an inert atmosphere over the solution during your experiment.[2]
Exposure to Light Conduct the experiment in a fume hood with the sash down and the lights off, if possible. Use amber glassware or wrap your reaction flask in aluminum foil.[2]
Acidic or Basic Impurities in Solvent Use high-purity, neutral solvents. If necessary, pass the solvent through a plug of neutral alumina to remove acidic impurities.[2]
Presence of Metal Ions Use metal-free spatulas and glassware. If trace metal contamination is suspected, consider washing glassware with a suitable chelating agent solution, followed by thorough rinsing with deionized water.[2]
Elevated Temperature If your experiment allows, run the reaction at a lower temperature. Store solutions at reduced temperatures (2-8 °C or frozen) when not in use.[2]
Issue 2: Formation of Tarry, Insoluble Material During Workup

The appearance of dark, tarry substances during the workup of a reaction involving pyrroles often indicates polymerization.

Potential Cause Troubleshooting Steps
Excessively Acidic Conditions During aqueous workup, avoid using strong acids. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the contact time. Neutralize any residual acid promptly. Some pyrroles are known to decompose on silica gel during column chromatography due to its acidic nature.[9]
Prolonged Exposure to Air Minimize the time the pyrrole-containing solution is exposed to the atmosphere. Work efficiently and consider performing extractions and other procedures under a blanket of inert gas.
High Temperatures During Solvent Evaporation Concentrate your solution under reduced pressure at low temperatures using a rotary evaporator with a cooled water bath. Avoid heating to dryness.
Residual Oxidizing Agents Ensure that any oxidizing agents used in the reaction are fully quenched before proceeding with the workup.

Data on Pyrrole Stability

The stability of pyrrole compounds is highly dependent on their substitution pattern and the specific conditions they are subjected to. The following table summarizes qualitative and semi-quantitative data on the stability of various pyrrole derivatives under different stress conditions.

Compound Type Condition Observation Reference
Pyrrolo[3,4-c]pyridine-1,3-dione derivativesAlkaline medium (e.g., 0.1 M NaOH)Extremely unstable[5][6]
Acidic medium (e.g., 0.1 M HCl)Labile[5][6]
Neutral mediumStable[5][6]
Photodegradation (light exposure)Photolabile[5][6]
Oxidative stress (e.g., 3% H₂O₂)Sensitivity depends on chemical structure[2]
N-pyrrolylcarboxylic acid derivativepH 9.0Degradation observed, with the formation of a process-related impurity.[10]
pH 7.4Stable[10]
Pyrrole-containing ester derivativeStrong acidic medium (pH 1.2)Susceptible to hydrolysis[11]
Strong alkaline medium (pH 13)Susceptible to hydrolysis[11]
Moderate and low alkali pHStable[11]
Pyrrole hydrazone derivativeStrong acidic medium (pH 2.0)Hydrolyzes[1]
Highly alkaline medium (pH 13.0)Hydrolyzes[1]
pH 7.4 and pH 9.0Stable[1]
Chlorfenapyr (a pyrrole insecticide)Thermal (30°C, 40°C, 50°C)Degradation increases with temperature. Half-lives were 90.35, 55.67, and 20.63 hours, respectively.[12]
Photolytic (Direct sunlight vs. UV rays)Degradation is more rapid under UV rays. Half-lives were 12.03 and 5.71 hours, respectively.[12]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for investigating the stability of a pyrrole compound under various stress conditions, in accordance with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your pyrrole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[2]

    • At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[2]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period.[2]

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[2]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature, protected from light, for a specified period.[2]

    • At various time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.[2]

  • Thermal Degradation:

    • Place the solid pyrrole compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[2]

    • Place a solution of the compound in the oven as well.

    • After a specified period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.[2]

  • Photodegradation:

    • Expose a solution of the pyrrole compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours).[13]

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.[2]

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC or UHPLC method that can separate the parent compound from its degradation products.[10][11]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Recommended Workup Procedure to Minimize Degradation

This protocol provides general guidelines for the workup of reactions involving sensitive pyrrole compounds.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C. Quench the reaction with a pre-cooled, neutral, or weakly basic aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate solution). Avoid strong acids or bases.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly and, if possible, under an inert atmosphere.

  • Washing: Wash the organic layer with brine to remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Remove the solvent under reduced pressure at a low temperature (e.g., ≤ 30 °C). Avoid concentrating to a hard solid, as this can sometimes promote polymerization. It is often better to leave a small amount of solvent and proceed directly to the next step.

  • Purification: If column chromatography is required and the compound is suspected to be acid-sensitive, consider using neutral or basic alumina instead of silica gel.[9] Alternatively, deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[9]

Visualizations

Pyrrole Pyrrole Compound Oxidized Oxidized Intermediates (e.g., Radicals, Peroxides) Pyrrole->Oxidized Autoxidation Polymerized Polymerized Products (Colored, Insoluble) Pyrrole->Polymerized Acid-Catalyzed Polymerization RingOpened Ring-Opened Products Pyrrole->RingOpened Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV/Vis) Light->Oxidized Photodegradation AcidBase Acid/Base AcidBase->Pyrrole AcidBase->RingOpened Heat Heat Heat->Oxidized Accelerates Heat->Polymerized Accelerates Oxidized->Polymerized Polymerization

Caption: Major degradation pathways for pyrrole compounds.

start Start: Unstable Pyrrole Compound discoloration Discoloration or Precipitate Observed? start->discoloration check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Low Temperature? discoloration->check_storage Yes check_workup Review Workup/Reaction Conditions: - Solvent Purity? - pH? - Temperature? discoloration->check_workup Yes end End: Stable Compound discoloration->end No implement_storage Implement Proper Storage: - Store under N₂/Ar - Use Amber Vials - Refrigerate/Freeze check_storage->implement_storage modify_workup Modify Conditions: - Degas Solvents - Use Neutral Buffers - Run at Lower Temp check_workup->modify_workup purify Purify Compound (e.g., Distillation, Chromatography on neutral alumina) implement_storage->purify modify_workup->purify reassess Re-assess Stability purify->reassess reassess->discoloration

Caption: Troubleshooting workflow for pyrrole compound instability.

start Prepare Stock Solution of Pyrrole Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal (e.g., 80°C, Solid & Solution) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sampling Take Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC/UHPLC Method sampling->analysis end Identify & Quantify Degradation Products analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-p-Tolyl-1H-pyrrole-2-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause and how can I fix it?

A: This is a common issue for poorly soluble compounds. The precipitation is likely due to the compound's low aqueous solubility. When the DMSO stock is diluted, the compound crashes out of solution as the solvent environment becomes predominantly aqueous.

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate

Minimizing tar formation in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize tar formation and other side reactions during pyrrole synthesis.

General Troubleshooting

Q1: My pyrrole synthesis is resulting in a low yield and a dark, tarry mixture. What are the general factors I should consider?

A1: Low yields and the formation of complex, often dark-colored mixtures in pyrrole synthesis can be attributed to several key factors that promote side reactions and polymerization of starting materials or the pyrrole product. Key considerations include:

  • Purity of Starting Materials: Impurities in reactants can initiate unwanted side reactions. Using freshly purified reagents is always recommended.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. Overly harsh conditions, such as excessively high temperatures and prolonged reaction times, can lead to the degradation of sensitive substrates and the formation of tar.[2][3] Careful optimization of these parameters for your specific substrates is crucial.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent and the formation of byproducts.

  • Presence of Moisture: Certain pyrrole synthesis methods are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be critical.[1]

  • Acidity of the Reaction Medium: The pH of the reaction can significantly influence the reaction pathway. Strongly acidic conditions, in particular, can catalyze the polymerization of the pyrrole product or furan formation in certain syntheses.[1][4]

Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Q2: My Paal-Knorr reaction is turning black and forming a significant amount of tar, leading to a very low yield. What is causing this and how can I prevent it?

A2: Tar formation in the Paal-Knorr synthesis is often a result of harsh reaction conditions, particularly when using strong acids and high temperatures for extended periods.[3] These conditions can cause charring and degradation of the starting materials and the pyrrole product. The pyrrole ring itself can be susceptible to acid-catalyzed polymerization, contributing to the formation of insoluble, tarry materials.[4]

Strategies to Minimize Tar Formation:

  • Milder Reaction Conditions: Opt for less harsh conditions. This can include using weaker acids, lowering the reaction temperature, and reducing the reaction time.

  • Catalyst Selection: The choice of catalyst can have a significant impact on the reaction's success. While traditional methods use strong Brønsted acids, a variety of milder and more efficient catalysts have been developed. Lewis acids and solid acid catalysts can offer advantages in terms of reactivity, selectivity, and ease of workup.[2]

  • Microwave-Assisted Synthesis: Utilizing a laboratory microwave reactor can dramatically reduce reaction times from hours to minutes.[5][6][7] The rapid heating often leads to cleaner reactions with higher yields and minimal byproduct formation.

Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A3: Furan formation is the most common side reaction in the Paal-Knorr synthesis and occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] This side reaction is particularly favored under strongly acidic conditions (pH < 3).

Strategies to Minimize Furan Formation:

  • pH Control: Carefully control the acidity of the reaction medium. Using a weak acid, such as acetic acid, can accelerate the desired pyrrole formation without excessively promoting furan synthesis.[1]

  • Amine Concentration: Using an excess of the primary amine or ammonia can help to favor the reaction pathway leading to the pyrrole.

Quantitative Data: Catalyst Comparison in Paal-Knorr Synthesis

The choice of catalyst significantly impacts the efficiency of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles.

CatalystTime (min)Yield (%)Reference
ZrOCl₂·8H₂O597[2]
Tungstate sulfuric acid (1 mol%)10-2092-98[2]
Molybdate sulfuric acid (1 mol%)10-2093-97[2]
Silica sulfuric acid398[2]
Saccharin6085-95[2]
Sc(OTf)₃ (1 mol%)15-4089-98[8]
Experimental Protocols: Paal-Knorr Synthesis

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • Reagents & Setup:

    • In a 10 mL flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol).

    • Add 5.0 mL of glacial acetic acid.

    • Add one drop of concentrated hydrochloric acid.

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • Workup and Purification:

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain the pure product.[9]

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide

  • Reagents & Setup:

    • To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

    • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Reaction:

    • Seal the microwave vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography.[9]

Hantzsch Pyrrole Synthesis: Troubleshooting Guide

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[10]

Q4: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity and minimize side reactions?

A4: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here’s how to troubleshoot these issues:

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, consider using a slight excess of the amine.[10]

  • N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. The desired pathway for pyrrole formation is C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation.[10]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, it is recommended to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[10]

  • Reaction Conditions:

    • Base: A weak base is often sufficient. Stronger bases may promote unwanted side reactions.[10]

    • Temperature: Running the reaction at a moderate temperature can help to control the reaction rate and minimize the formation of byproducts.[10]

Experimental Protocol: Improving Chemoselectivity in Hantzsch Pyrrole Synthesis
  • Reagents & Setup:

    • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

    • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

    • Gently heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool it to room temperature and remove the solvent under reduced pressure.

    • The crude product can then be purified by standard methods such as column chromatography or recrystallization.[10]

Visualizing Reaction Pathways and Troubleshooting

Paal-Knorr Synthesis: Reaction vs. Side Reaction

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Formation Hemiaminal Formation 1,4-Dicarbonyl->Hemiaminal Formation + Primary Amine (Weak Acid) Furan Formation Furan Formation 1,4-Dicarbonyl->Furan Formation Strong Acid (Side Reaction) Primary Amine Primary Amine Primary Amine->Hemiaminal Formation Cyclization & Dehydration Cyclization & Dehydration Hemiaminal Formation->Cyclization & Dehydration Desired Pathway Pyrrole Pyrrole Cyclization & Dehydration->Pyrrole Furan (Byproduct) Furan (Byproduct) Furan Formation->Furan (Byproduct)

Caption: Paal-Knorr synthesis pathways for pyrrole and furan.

Troubleshooting Workflow for Tar Formation

Tar_Troubleshooting Start Start Tar Formation Observed Tar Formation Observed Start->Tar Formation Observed Check Acidity Check Acidity Tar Formation Observed->Check Acidity High Acidity? Check Temperature Check Temperature Tar Formation Observed->Check Temperature High Temp? Check Reaction Time Check Reaction Time Tar Formation Observed->Check Reaction Time Long Time? Consider Microwave Synthesis Consider Microwave Synthesis Tar Formation Observed->Consider Microwave Synthesis Use Milder Acid Use Milder Acid Check Acidity->Use Milder Acid Lower Temperature Lower Temperature Check Temperature->Lower Temperature Reduce Time Reduce Time Check Reaction Time->Reduce Time Problem Solved Problem Solved Use Milder Acid->Problem Solved Lower Temperature->Problem Solved Reduce Time->Problem Solved Consider Microwave Synthesis->Problem Solved

Caption: Troubleshooting workflow for minimizing tar formation.

References

Technical Support Center: Synthesis of Substituted Pyrroles Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various alternative catalysts to assist in overcoming common challenges and optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction is giving a low yield. What are the common causes?

A1: Low yields in Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or strong acids can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.[1]

Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[1] To minimize furan formation, consider the following:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3). Using a weaker acid or near-neutral conditions can significantly reduce furan formation.

  • Use Excess Amine: Employing an excess of the amine can favor the desired reaction pathway leading to the pyrrole.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.

Q4: What are the advantages of using alternative catalysts over traditional Brønsted acids in pyrrole synthesis?

A4: Alternative catalysts, such as solid acids, Lewis acids, and organocatalysts, offer several advantages:

  • Milder Reaction Conditions: Many alternative catalysts can promote the reaction at room temperature, preserving sensitive functional groups.

  • Higher Yields and Selectivity: By avoiding harsh acidic conditions, side reactions like furan formation and polymerization can be minimized, leading to higher yields of the desired pyrrole.

  • Greener Synthesis: Many alternative catalysts are reusable and can be used in solvent-free conditions, aligning with the principles of green chemistry.

  • Simplified Work-up: Heterogeneous catalysts can often be removed by simple filtration, simplifying the purification process.

Troubleshooting Guides

Troubleshooting Paal-Knorr Synthesis with Alternative Catalysts
Problem Potential Cause Suggested Solution
Low or No Conversion Unreactive amine (e.g., aniline with electron-withdrawing groups).Increase reaction temperature and/or time. Use a more robust Lewis acid catalyst (e.g., Sc(OTf)₃) or a solid-supported acid catalyst. Consider microwave-assisted synthesis to accelerate the reaction.
Steric hindrance in the 1,4-dicarbonyl or amine.Use a less sterically hindered substrate if possible. More forcing conditions (higher temperature, longer reaction time) may be required.
Inappropriate catalyst choice.Experiment with different Lewis acids or solid acid catalysts. The choice of catalyst can be substrate-dependent.
Significant Furan Byproduct Formation Reaction conditions are too acidic.Even with alternative catalysts, residual acidity can be an issue. Ensure the catalyst is not generating overly acidic conditions in the reaction medium. Consider using a catalyst with weaker Lewis acidity.
Product Degradation Harsh reaction conditions.Employ milder reaction conditions. Many modern protocols with alternative catalysts allow the reaction to proceed at room temperature. Consider a solvent-free approach or a "green" solvent like water.
Difficulty in Product Isolation/Purification Product is unstable.Some N-unsubstituted pyrroles can be unstable. In-situ protection of the pyrrole nitrogen after the reaction may be necessary before isolation.
Complex mixture of byproducts.Optimize reaction conditions to minimize side reactions. Thorough chromatographic purification may be necessary.

Data Presentation: Comparison of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for the synthesis of substituted pyrroles, providing a basis for comparison.

CatalystSubstratesReaction ConditionsReaction TimeYield (%)Reference
Solid Acid Catalysts
Montmorillonite KSF Clay1,4-Diketones, Primary AminesRoom Temperature, Solvent-free0.5 - 2 h85 - 98[2]
Alumina (CATAPAL 200)Acetonylacetone, Primary Amines60 °C, Solvent-free45 min68 - 97[3]
Silica Sulfuric Acid1,4-Diketones, AminesRoom Temperature, Solvent-free3 min~98
Lewis Acid Catalysts
Sc(OTf)₃1,4-Diketones, Primary AminesRoom Temperature, Solvent-free0.5 - 2 h89 - 98[4]
Bi(NO₃)₃·5H₂O1,4-Diketones, Primary AminesRoom Temperature, CH₃CN1 - 2 h85 - 95
FeCl₃2,5-Dimethoxytetrahydrofuran, Amines60 °C, Water0.5 - 1 h74 - 98
Iodine1,4-Diketones, Primary AminesRoom Temperature, Solvent-free15 - 30 min82 - 96[2]
Organocatalysts
Vitamin B₁Hexane-2,5-dione, Aromatic AminesRoom Temperature, Ethanol1 h25 - 94[5]
L-ProlineSuccinaldehyde, Aldehydes, AminesNot specifiedNot specifiedNot specified[5]
Choline chloride/urea1,4-Diones, Amines80 °C12 - 24 h56 - 99

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of N-Substituted Pyrroles

This protocol describes a simple and efficient method for the synthesis of substituted pyrroles using molecular iodine as a catalyst under solvent-free conditions.[2]

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Iodine (I₂) (10 mol%)

Procedure:

  • In a round-bottom flask, mix the 1,4-diketone and the primary amine.

  • Add a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature. If one of the reactants is a solid, gentle heating may be applied to melt it.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Alumina-Catalyzed Synthesis of N-Substituted Pyrroles

This protocol outlines a solvent-free synthesis of N-substituted pyrroles using commercially available alumina as a heterogeneous catalyst.[3]

Materials:

  • Acetonylacetone (1.0 eq)

  • Primary amine (1.0 eq)

  • CATAPAL 200 alumina (40 mg per 1 mmol of diketone)

Procedure:

  • In a reaction vial, combine acetonylacetone, the primary amine, and CATAPAL 200 alumina.

  • Heat the solvent-free reaction mixture at 60 °C with stirring for 45 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a suitable organic solvent (e.g., dichloromethane) to dissolve the product.

  • Filter the mixture to remove the alumina catalyst. The catalyst can be washed with the solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

Experimental Workflow: Alternative Catalyst Screening

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_analysis Analysis & Purification start Select 1,4-Dicarbonyl and Amine Substrates catalyst Add Alternative Catalyst (e.g., Solid Acid, Lewis Acid) start->catalyst conditions Set Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions tlc Monitor by TLC conditions->tlc workup Quench and Extract tlc->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end Determine Yield analysis->end

Caption: A general experimental workflow for screening alternative catalysts in substituted pyrrole synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reactants Check Reactant Purity and Reactivity start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions Reactants OK impure_reactants Purify Starting Materials check_reactants->impure_reactants Impurities Detected unreactive_substrates Increase Temperature/Time or Use Stronger Catalyst check_reactants->unreactive_substrates Known Low Reactivity check_catalyst Evaluate Catalyst Activity/Choice check_conditions->check_catalyst Conditions OK suboptimal_temp Optimize Temperature check_conditions->suboptimal_temp Temp Issue suboptimal_time Optimize Reaction Time check_conditions->suboptimal_time Time Issue inactive_catalyst Use Fresh Catalyst or Increase Loading check_catalyst->inactive_catalyst Deactivated wrong_catalyst Screen Different Catalysts check_catalyst->wrong_catalyst Ineffective

Caption: A decision tree for troubleshooting low yields in substituted pyrrole synthesis.

Signaling Pathway: Inhibition of MAPK/ERK Pathway by Pyrrole Derivatives

Many substituted pyrroles exhibit anticancer activity by acting as kinase inhibitors. One of the key pathways targeted is the MAPK/ERK pathway, which is often dysregulated in cancer and controls cell proliferation, differentiation, and survival.

mapk_erk_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Pyrrole_Inhibitor Pyrrole-based Kinase Inhibitor (e.g., Ulixertinib) Pyrrole_Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrole-based kinase inhibitor.[1]

Signaling Pathway: Inhibition of VEGF Signaling by Pyrrole Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. Some pyrrole-containing compounds act as inhibitors of VEGF receptors.

vegf_pathway cluster_ligand_receptor Ligand and Receptor cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Gene_Expression->Angiogenesis Pyrrole_Inhibitor Pyrrole-based VEGFR Inhibitor (e.g., Semaxanib) Pyrrole_Inhibitor->VEGFR

Caption: Inhibition of the VEGF signaling pathway by a pyrrole-based VEGFR inhibitor.[1]

References

Managing steric hindrance in the synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the synthesis of substituted pyrroles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sterically hindered pyrroles, offering potential causes and solutions in a question-and-answer format.

Question 1: My Paal-Knorr synthesis of a sterically hindered pyrrole is resulting in low or no yield. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the Paal-Knorr synthesis of sterically hindered pyrroles is a common issue. The primary cause is often the steric bulk of substituents on either the 1,4-dicarbonyl compound or the primary amine, which hinders the initial condensation and subsequent cyclization steps.[1] Here are several strategies to overcome this challenge:

  • Modification of Reaction Conditions:

    • Increase Temperature: Employing higher temperatures can provide the necessary activation energy to overcome steric barriers.[1] Consider using a high-boiling point solvent such as o-dichlorobenzene.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[1][2][3] Reactions that may take over 12 hours with conventional heating can often be completed in minutes under microwave irradiation.[1][2]

  • Catalyst Selection:

    • While traditionally acid-catalyzed, exploring alternative catalysts can be beneficial. Lewis acids or solid acid catalysts like montmorillonite KSF may improve performance.[1] For highly hindered substrates, stronger acids might be necessary, but caution is advised to prevent side reactions.[1]

  • Reagent Modification:

    • Protecting Groups: If steric hindrance originates from a functional group on the amine, consider using a smaller, temporary protecting group. This group can be removed after the pyrrole ring has formed.[1]

    • Alternative Starting Materials: If feasible, explore the use of less sterically demanding starting materials to synthesize a precursor that can be subsequently modified to yield the desired product.[1]

Question 2: I am attempting to synthesize a polysubstituted pyrrole, but direct condensation methods are failing due to significant steric hindrance. What alternative synthetic routes should I consider?

Answer:

When direct methods like the Paal-Knorr synthesis are unsuccessful for highly substituted, sterically hindered pyrroles, several alternative strategies can be employed:

  • Barton-Zard Pyrrole Synthesis: This method is particularly effective for preparing substituted pyrroles by condensing a substituted nitroalkene with an isocyanoester.[1] It offers a valuable route for constructing pyrroles with specific substitution patterns that are challenging to achieve through other methods.[1]

  • Van Leusen Pyrrole Synthesis: This reaction involves the [3+2] cycloaddition of a p-tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[4] It is a versatile method for synthesizing 3,4-disubstituted pyrroles.[4][5] However, be aware that bulky groups on the alkene can reduce reactivity.[4]

  • Trofimov Reaction: This approach synthesizes 2,3-disubstituted pyrroles from ketoximes and acetylene in a superbase medium.[1] It provides a powerful pathway to access previously unattainable pyrrole compounds.[1]

  • Transition-Metal-Catalyzed Syntheses: Modern synthetic methods utilizing catalysts based on rhodium, zinc, or iridium provide mild and efficient routes to highly substituted pyrroles from a variety of starting materials.[1][6]

Question 3: The synthesized tetraaryl-pyrrolo[3,2-b]pyrrole derivatives I've prepared have very poor solubility. What is causing this and how can I improve it?

Answer:

The poor solubility of planar, conjugated systems like tetraaryl-pyrrolo[3,2-b]pyrroles is typically due to strong intermolecular π-π stacking.[1] Here are some effective strategies to enhance solubility:

  • Introduce Solubilizing Side Chains: Attaching long alkyl or alkoxy chains (e.g., n-hexyloxy) to the N-phenyl rings is a highly effective method to increase solubility in common organic solvents.[1]

  • Modify Aromatic Substituents: Replacing bulky phenyl groups with smaller aromatic systems, such as thiophene rings, can lessen steric clashes and may improve solubility.[1]

  • Solvent Selection for Purification: For purification processes, consider using higher boiling point solvents like N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene, as some derivatives may exhibit better solubility at elevated temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: How does microwave irradiation help overcome steric hindrance in pyrrole synthesis?

A1: Microwave irradiation offers rapid and efficient heating, which can lead to significantly reduced reaction times and increased yields, particularly in cases of steric hindrance.[1][2][3] This technique can often obviate the need for strong Lewis acid catalysts.[2]

Q2: Are there specific catalysts recommended for the synthesis of sterically hindered arylpyrroles?

A2: Yes, for the catalytic asymmetric Paal–Knorr reaction to synthesize axially chiral arylpyrroles, a combined-acid catalytic system involving a Lewis acid and a chiral phosphoric acid has been shown to be effective, even with sterically demanding substrates.[7]

Q3: Can protecting groups be used to manage steric hindrance?

A3: Absolutely. If a bulky functional group on the amine is the source of steric hindrance, employing a smaller, temporary protecting group can facilitate the reaction.[1] Sulfonyl groups are common protecting groups for the pyrrole nitrogen due to their electron-withdrawing nature, which can also help in controlling the reactivity of the pyrrole ring.[8][9]

Q4: What is the Van Leusen pyrrole synthesis and when is it a good choice?

A4: The Van Leusen synthesis is a [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene to form a pyrrole.[4] It is a convenient method for preparing polysubstituted pyrroles, especially 3,4-disubstituted ones.[4][5][10] It is a good alternative when direct condensation methods fail due to steric hindrance.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation in Paal-Knorr Pyrrole Synthesis.

Reaction ConditionsReactantsReaction TimeYieldReference
Conventional HeatingHexane-2,5-dione and primary amines> 12 hoursModerate[2][3]
Microwave IrradiationHexane-2,5-dione and primary amines2 - 10 minutes65 - 89%[2][3]
Microwave IrradiationSubstituted 1,4-diketoester and various amines10 - 30 minutesGood[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine using microwave irradiation.

Materials:

  • 1,4-dicarbonyl compound (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 mmol)

  • High-boiling point solvent (e.g., o-dichlorobenzene or solvent-free)

  • Microwave reactor vial

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol).[1]

  • If using a solvent, add a suitable high-boiling point solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a specific time (e.g., 10-30 minutes).[1]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[1]

Protocol 2: Barton-Zard Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole via the condensation of a nitroalkene and an isocyanoester.

Materials:

  • α-isocyanoester (1.0 mmol)

  • Nitroalkene (1.0 mmol)

  • Suitable solvent (e.g., THF)

  • Saturated aqueous solution of ammonium chloride

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the α-isocyanoester (1.0 mmol) in a suitable solvent (e.g., THF).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the nitroalkene (1.0 mmol) in the same solvent dropwise to the cooled isocyanoester solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by TLC.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography to yield the substituted pyrrole.[1]

Visualizations

Troubleshooting_Steric_Hindrance Start Low/No Yield in Substituted Pyrrole Synthesis CheckSterics Assess Steric Hindrance of Substituents Start->CheckSterics PaalKnorr Paal-Knorr Synthesis? CheckSterics->PaalKnorr ModifyConditions Modify Reaction Conditions: - Increase Temperature - Microwave Irradiation PaalKnorr->ModifyConditions Yes ChangeCatalyst Change Catalyst: - Lewis Acids - Solid Acid Catalysts PaalKnorr->ChangeCatalyst ModifyReagents Modify Reagents: - Use Protecting Groups - Alternative Starting Materials PaalKnorr->ModifyReagents AlternativeRoutes Consider Alternative Synthetic Routes PaalKnorr->AlternativeRoutes No/Failed Success Improved Yield of Desired Pyrrole ModifyConditions->Success ChangeCatalyst->Success ModifyReagents->Success BartonZard Barton-Zard Synthesis AlternativeRoutes->BartonZard VanLeusen Van Leusen Synthesis AlternativeRoutes->VanLeusen Trofimov Trofimov Reaction AlternativeRoutes->Trofimov BartonZard->Success VanLeusen->Success Trofimov->Success

Caption: Troubleshooting workflow for low yields in substituted pyrrole synthesis.

Paal_Knorr_vs_Microwave cluster_Conventional Conventional Heating cluster_Microwave Microwave Irradiation Conventional_Start 1,4-Dicarbonyl + Primary Amine Conventional_Heat Heat (>12 hours) with Acid Catalyst Conventional_Start->Conventional_Heat Conventional_Product Substituted Pyrrole (Moderate Yield) Conventional_Heat->Conventional_Product Microwave_Start 1,4-Dicarbonyl + Primary Amine Microwave_Irradiate Microwave (10-30 min) with/without Catalyst Microwave_Start->Microwave_Irradiate Microwave_Product Substituted Pyrrole (High Yield) Microwave_Irradiate->Microwave_Product

Caption: Comparison of conventional vs. microwave-assisted Paal-Knorr synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a simple, unsubstituted pyrrole?

A1: For unsubstituted pyrrole, the signals for the α-protons (H2/H5) appear at a lower field than the β-protons (H3/H4). The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. The ¹³C NMR spectrum shows two signals for the aromatic carbons.[1]

Q2: How do electron-donating and electron-withdrawing groups affect the chemical shifts of pyrrole ring protons and carbons?

A2: Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm) for the ring's protons and carbons. Conversely, electron-donating groups (EDGs) lead to an upfield shift (lower ppm).[1] This is due to the alteration of the electron density within the aromatic ring.

Q3: My N-H proton signal is very broad or not visible. What could be the reason?

A3: The broadening of the N-H signal in pyrrole is often due to quadrupole effects from the ¹⁴N nucleus.[2][3] Additionally, if there is any acidic or basic impurity, or if the solvent is protic, proton exchange can occur, which also leads to signal broadening or disappearance. To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment; the N-H peak should disappear from the spectrum after shaking the sample with a drop of D₂O.[4]

Q4: I am observing more signals than expected for my substituted pyrrole. What could be the cause?

A4: The presence of more signals than anticipated can be due to several factors, including the presence of rotamers, tautomers, or impurities.[4][5] For instance, restricted rotation around an amide bond attached to the pyrrole ring can lead to the observation of two distinct sets of signals for the different conformations (rotamers).[6][7]

Troubleshooting Guides

Issue 1: Signal Overlap in the Aromatic Region

Q: The signals for the protons on my substituted pyrrole ring are overlapping, making it difficult to determine coupling patterns and assign the structure. What steps can I take to resolve this?

A: Signal overlap in the aromatic region of pyrrole derivatives is a common challenge due to the narrow chemical shift dispersion.[8][9] Here is a step-by-step guide to troubleshoot this issue:

  • Change the NMR Solvent: Altering the solvent can induce changes in chemical shifts, potentially resolving the overlap.[4][8] For example, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can cause Aromatic Solvent Induced Shifts (ASIS), which may separate the overlapping signals.[8]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, which can often resolve overlapping multiplets.

  • Perform 2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving overlap.[8]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons even when their signals are overlapped.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to, which can help distinguish protons based on the chemical shift of their attached carbon.[10][11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the overall structure.[10][11][12]

Issue 2: Unexpected Peak Broadening

Q: Some of the peaks in my ¹H NMR spectrum are unexpectedly broad. What are the possible causes and solutions?

A: Broad peaks in an NMR spectrum can arise from several factors. Here's how to diagnose and address the issue:

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.[4]

  • Sample Concentration: A sample that is too concentrated can lead to broad signals.[4] Diluting the sample may improve the resolution.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening. If suspected, try to repurify the sample.

  • Chemical Exchange or Dynamic Processes: Processes like tautomerism or restricted rotation occurring on the NMR timescale can lead to broad peaks.[5][13] In such cases, acquiring the spectrum at different temperatures (variable temperature NMR) can be informative. At lower temperatures, the exchange may slow down, resulting in sharp signals for each species. At higher temperatures, the exchange may become rapid, leading to a single, sharp, averaged signal.[4][13]

Issue 3: Observing Rotamers due to Restricted Amide Bond Rotation

Q: My spectrum shows two sets of signals for my N-acylpyrrole derivative, suggesting the presence of two species. Could this be due to rotamers? How can I confirm this?

A: Yes, the presence of two sets of signals for an N-acylpyrrole is a classic sign of restricted rotation around the C-N amide bond, leading to the existence of cis and trans rotamers.[6][7][14]

  • Confirmation with Variable Temperature (VT) NMR: The most definitive way to confirm the presence of rotamers is by performing a VT-NMR experiment.[4] As you increase the temperature, the rate of rotation around the amide bond will increase. At a certain temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single set of averaged signals.[13]

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can also be used to confirm the presence of rotamers and to assign the specific stereochemistry of each.[10] These experiments show through-space correlations between protons that are close to each other. For example, in one rotamer, the formyl proton might show a NOE to a specific proton on the pyrrole ring, while in the other rotamer, it will not.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole. [1]

NucleusPositionChemical Shift (ppm)Notes
¹HN-H8.0 - 8.5Highly dependent on solvent and concentration.
H-2, H-5 (α)~6.7
H-3, H-4 (β)~6.1
¹³CC-2, C-5 (α)~118
C-3, C-4 (β)~108

Table 2: Typical Proton-Proton Coupling Constants in the Pyrrole Ring. [2][15][16]

CouplingTypical Value (Hz)
J(H2, H3)2.5 - 3.5
J(H3, H4)3.0 - 4.0
J(H2, H4)1.0 - 2.0
J(H2, H5)~2.0
J(N-H, H2)~2.5
J(N-H, H3)~2.5

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, especially for the N-H proton.[1][17]

  • Concentration: For a standard ¹H NMR spectrum, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[17][18]

  • Transfer to NMR Tube: Transfer the solution to an NMR tube, ensuring the liquid height is approximately 4-5 cm.[18]

  • Filtering: If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube.[17][19]

General Protocol for 2D NMR (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg in 0.5-0.7 mL of solvent) to ensure a good signal-to-noise ratio.[8]

  • Acquire a Standard ¹H Spectrum: First, obtain a high-resolution 1D ¹H spectrum to determine the spectral width and appropriate pulse power.[8]

  • Set up the 2D Experiment: Using the parameters from the 1D ¹H spectrum, set up the desired 2D experiment (COSY, HSQC, or HMBC) on the spectrometer. Standard parameter sets provided by the spectrometer software are often a good starting point.

  • Acquisition: The acquisition time for 2D experiments is longer than for 1D experiments and can range from minutes to several hours, depending on the sample concentration and the desired resolution.

  • Processing: After acquisition, the data is processed using a Fourier transform in both dimensions to generate the 2D spectrum.

Mandatory Visualization

troubleshooting_workflow start Complex/Overlapping ¹H NMR Spectrum solvent_change Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent_change unresolved Still Unresolved higher_field Acquire Spectrum on Higher Field Spectrometer solvent_change->higher_field Unsuccessful resolved Spectrum Resolved solvent_change->resolved Successful temp_change Variable Temperature (VT) NMR higher_field->temp_change Unsuccessful higher_field->resolved Successful two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) temp_change->two_d_nmr No change temp_change->resolved Dynamic process confirmed two_d_nmr->resolved

Caption: Troubleshooting workflow for overlapping NMR signals.

structure_elucidation_workflow start Synthesized Pyrrole Derivative nmr_1h Acquire ¹H NMR start->nmr_1h nmr_13c Acquire ¹³C & DEPT NMR start->nmr_13c cosy Acquire ¹H-¹H COSY nmr_1h->cosy Identify spin systems hsqc Acquire ¹H-¹³C HSQC nmr_13c->hsqc Identify C-H bonds cosy->hsqc hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Connect fragments noe Acquire NOESY/ROESY (if stereochemistry is important) hmbc->noe Determine spatial proximity assign Assign Signals and Propose Structure hmbc->assign noe->assign final Final Structure assign->final

Caption: General workflow for NMR-based structure elucidation.

References

Validation & Comparative

Comparative Analysis of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid Analogs in Keap1-Nrf2 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid and its analogs as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] However, under conditions of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes.[2] Dysregulation of this pathway is implicated in various diseases, including acute lung injury and cancer. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction are of significant therapeutic interest.

This guide focuses on the structure-activity relationship (SAR) of a series of 5-phenyl-1H-pyrrole-2-carboxylic acid analogs, with the 5-p-tolyl derivative as a key representative. These compounds have been identified as potent inhibitors of the Keap1-Nrf2 interaction, offering a promising scaffold for the development of novel therapeutics.

Comparative Biological Activity

The inhibitory potential of this compound and its analogs against the Keap1-Nrf2 interaction has been quantified through dissociation constant (KD2) values. The data presented in the following table is derived from a study that systematically explored the impact of substitutions on the 5-phenyl ring on the binding affinity to Keap1.[2] A lower KD2 value indicates a higher binding affinity and, therefore, more potent inhibition.

Compound IDR (Substitution on 5-phenyl ring)KD2 (nM)[2]
Parent Compound 4-CH₃ (p-tolyl)Data not specified in the primary source
Analog 1 H5090
Analog 2 4-F185
Analog 3 4-Cl128
Analog 4 4-Br110
Analog 5 4-OCH₃2560
Analog 6 3-F289
Analog 7 3-Cl189
Analog 8 3-Br165
Analog 9 3-CH₃452
Most Potent Analog (19) 3-SO₂NHCH₂COOH42.2

Key Findings from the SAR Study:

  • Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) at the para-position of the 5-phenyl ring significantly enhanced the binding affinity compared to the unsubstituted analog. A similar trend was observed for substitutions at the meta-position.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position resulted in a marked decrease in inhibitory activity.

  • Carboxylic Acid Moiety: The most potent compound in the series featured a sulfonamido-acetic acid group at the meta-position, highlighting the importance of this acidic functionality for strong interaction with the Keap1 protein.

Experimental Protocols

General Synthesis of 5-Aryl-1H-pyrrole-2-carboxylic Acids

The synthesis of the 5-aryl-1H-pyrrole-2-carboxylic acid scaffold can be achieved through various established synthetic routes. A common approach involves the Paal-Knorr pyrrole synthesis, which utilizes a 1,4-dicarbonyl compound and a primary amine. For the synthesis of the specific analogs in this guide, a multi-step procedure starting from simpler precursors is typically employed, often involving cross-coupling reactions to introduce the aryl group, followed by the formation of the pyrrole ring and subsequent functional group manipulations.

Keap1-Nrf2 Inhibition Assay (Fluorescence Polarization)

The binding affinity of the compounds to the Keap1 protein is determined using a fluorescence polarization (FP) assay. This method measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.

Protocol:

  • Reagents:

    • Recombinant human Keap1 protein

    • Fluorescein-labeled Nrf2 peptide

    • Test compounds (5-aryl-1H-pyrrole-2-carboxylic acid analogs)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Procedure:

    • A solution of the Keap1 protein and the fluorescently labeled Nrf2 peptide is prepared in the assay buffer.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The Keap1/Nrf2 peptide solution is then added to the wells containing the test compounds.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The degree of fluorescence polarization is plotted against the concentration of the test compound.

    • The data is fitted to a suitable binding model to determine the dissociation constant (KD) or the half-maximal inhibitory concentration (IC₅₀), which is then converted to KD2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a general workflow for the synthesis and evaluation of the 5-aryl-1H-pyrrole-2-carboxylic acid analogs.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Inhibitor 5-Aryl-1H-pyrrole- 2-carboxylic acid Analog Inhibitor->Keap1 Inhibits Interaction ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of the analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synth Multi-step Synthesis Start->Synth Analogs 5-Aryl-1H-pyrrole- 2-carboxylic acid Analogs Synth->Analogs Assay Keap1-Nrf2 Inhibition Assay Analogs->Assay Data Quantitative Data (KD2) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow for the synthesis and SAR evaluation of the analogs.

References

A Comparative Analysis of the Biological Activities of Pyrrole and Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyrrole and pyrazole derivatives, two prominent five-membered nitrogen-containing heterocyclic scaffolds in medicinal chemistry. Due to their versatile chemical nature, both classes of compounds have been extensively explored for various therapeutic applications. This document summarizes key experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, details the protocols for core biological assays, and visualizes relevant pathways and workflows to support further research and development.

Anticancer Activity

Both pyrrole and pyrazole derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.

A series of alkynylated pyrrole derivatives were designed and evaluated for their anticancer properties against several cell lines.[1] One promising compound, designated 12l, showed potent activity, particularly against U251 and A549 cells.[1] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase in A549 cells.[1] Similarly, various pyrazole derivatives have been synthesized and tested, showing a wide range of cytotoxic activities against cell lines like MCF-7, A549, HeLa, and PC3, with some compounds exhibiting IC50 values comparable to the standard drug etoposide.[2]

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound Class Derivative Example Cell Line IC₅₀ (µM) Reference
Pyrrole Alkynylated Pyrrole (12l) U251 2.29 ± 0.18 [1]
Alkynylated Pyrrole (12l) A549 3.49 ± 0.30 [1]
Pyrrole Hydrazone (1C) Human Melanoma 44.63 ± 3.51 [3]
Pyrrolo[2,3-b] Pyrrole MCF-7 Good Activity [4]
Pyrazole Benzoxazine-Pyrazole (22) MCF-7 3.46 [2]
Benzoxazine-Pyrazole (23) A549 2.82 [2]
Pyrazolone-Pyrazole (27) MCF-7 16.50 [2]
Pyrazole Acetohydrazide (32) Ovarian Cancer 8.63 [5]
Standard Drug Etoposide - 2.82 - 6.28 [2]

| | Doxorubicin | MCF-7 | 4.17 |[6] |

Many anticancer agents, including certain pyrrole and pyrazole derivatives, exert their cytotoxic effects by triggering apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway initiated by cellular stress.

G cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Cell_Stress e.g., Drug Treatment Bax Bax/Bak (Pro-apoptotic) Cell_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[8][9]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., 5,000-10,000 cells/well) B 2. Incubation (24 hours) A->B C 3. Cell Treatment (Add derivatives) B->C D 4. Incubation (e.g., 24-72 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubation (3-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC₅₀) H->I

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Harvest cells and determine the optimal seeding density to ensure they are in the exponential growth phase during the assay.[8] Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8][10]

  • Cell Treatment: Prepare serial dilutions of the test compounds (pyrrole/pyrazole derivatives). After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[8]

  • MTT Addition: Following the treatment period (e.g., 24, 48, or 72 hours), carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[8][10] Incubate the plate for 3 to 4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution without disturbing the purple formazan crystals.[8] Add 100-150 µL of a solubilization solution, such as DMSO, to each well.[10] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined using dose-response curve analysis.

Antimicrobial Activity

Pyrrole and pyrazole derivatives have emerged as a promising class of antimicrobial agents, with some compounds showing efficacy against multidrug-resistant strains.[11][12] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.[13]

Pyrrole derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with some compounds showing MIC values in the sub-micromolar range.[14][15] Similarly, pyrazole-based compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some fused-pyrazole derivatives being more potent than standard antibiotics like tetracycline.[11]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound Class Derivative Example S. aureus (Gram+) E. coli (Gram-) C. albicans (Fungus) Reference
Pyrrole Marinopyrrole A derivative 0.125 - - [14]
Pyrrole Benzamide 3.12 - 12.5 3.12 - 12.5 - [14]
BM212 0.7 - 1.5 - - [15]
Pyrrolo[2,3-b] Pyrrole (Cpd 3) comparable to ciprofloxacin - - [4]
Pyrazole Triazine-fused Pyrazole (32) - - - [11]
Imidazo-pyridine Pyrazole (18) <1 <1 - [11][12]
Pyran-fused Pyrazole (23) 1.56 - 6.25 - - [11]
Thiazolidinone-clubbed Pyrazole - 16 - [11]
Standard Drug Ciprofloxacin 2 2 - [14][16]
Vancomycin 0.5 - 1 - - [14]

| | Chloramphenicol | - | 16 | - |[14] |

Note: '-' indicates data was not available in the cited sources.

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17] It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.[17][18]

Workflow for MIC Determination

MIC_Workflow A 1. Prepare Serial Dilutions of Test Compound in Broth C 3. Inoculate Wells with Bacterial Suspension (Final conc. ~5x10⁵ CFU/mL) A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D 4. Include Controls (Growth & Sterility) C->D E 5. Incubate Plate (18-24 hours, 35-37°C) D->E F 6. Read Results (Visual Inspection for Turbidity) E->F G 7. Determine MIC (Lowest conc. with no growth) F->G

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17] Each well will contain 50-100 µL of the diluted compound.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add an equal volume (50-100 µL) of this diluted inoculum to each well of the microtiter plate.[18]

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]

  • Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[13][17]

Anti-inflammatory Activity

Derivatives of both pyrrole and pyrazole are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[19][20][21]

The in vivo anti-inflammatory activity of these compounds is frequently evaluated using the carrageenan-induced paw edema model in rodents.[22] This model is a reliable and widely used assay for screening acute anti-inflammatory drugs.[23] Pyrazole derivatives, including the well-known drug celecoxib, are recognized for their anti-inflammatory effects.[24] Studies have shown that novel synthesized pyrazole derivatives can exhibit anti-inflammatory activity superior to standard drugs like diclofenac sodium.[25] Pyrrole derivatives have also demonstrated potent in vivo anti-inflammatory and analgesic activities.[26][27]

Table 3: Comparative In Vivo Anti-inflammatory Activity

Compound Class Administration Edema Inhibition (%) Time Point (hours) Reference
Pyrrole 1c (5 mg/kg) ~50% - [27]
3c (40 mg/kg) 57% - [27]
3d (40 mg/kg) 59% - [27]
Pyrazole Celecoxib (10 mg/kg) 58.3% 3 [25]
Novel Derivative (10 mg/kg) 68.5% 3 [25]
Thiophene-fused Pyrazole Potent Activity - [19]
Standard Drug Indomethacin (10 mg/kg) 62.4% 3 [23]

| | Diclofenac Sodium (1 mM) | 90.21% (in vitro) | - |[25] |

Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and other inflammatory molecules.[22][23]

Carrageenan-Induced Inflammation Pathway

G cluster_0 Phase 1 (0-2.5 hrs) cluster_1 Phase 2 (3-6 hrs) Carrageenan Carrageenan Injection Mediators1 Histamine, Serotonin, Bradykinin Carrageenan->Mediators1 Vasodilation Vasodilation & Increased Permeability Mediators1->Vasodilation Edema1 Initial Edema Vasodilation->Edema1 COX2 COX-2 Upregulation Edema1->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Neutrophils Neutrophil Infiltration Prostaglandins->Neutrophils Edema2 Sustained Edema Prostaglandins->Edema2 Neutrophils->Edema2 Cytokines Cytokines (TNF-α, IL-1β), Nitric Oxide Cytokines->Edema2

Caption: Key mediators in the biphasic carrageenan-induced inflammation model.

Experimental Workflow for Paw Edema Assay

Paw_Edema_Workflow A 1. Acclimatize Animals (e.g., Male Wistar Rats) B 2. Measure Initial Paw Volume (V₀) using a Plethysmometer A->B C 3. Administer Test Compound (or Vehicle/Positive Control) B->C D 4. Wait 1 Hour C->D E 5. Induce Inflammation (Inject 0.1 mL 1% Carrageenan) D->E F 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours E->F G 7. Data Analysis (Calculate % Inhibition of Edema) F->G

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used. They should be acclimatized to laboratory conditions for at least one week.[23]

  • Grouping: Animals are divided into groups (n=6), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrrole or pyrazole derivatives.[23]

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[23] b. Administer the respective compounds or vehicle, typically via oral gavage (p.o.).[23] c. One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the same paw.[23][28][29] d. Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[23]

  • Data Analysis: The increase in paw volume is calculated as (Vₜ - V₀). The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

Conclusion

This guide highlights the significant and diverse biological activities of pyrrole and pyrazole derivatives. Both scaffolds serve as a foundation for compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The provided data indicates that specific derivatives from both classes can exhibit efficacy comparable or even superior to standard therapeutic agents. The detailed protocols and workflow diagrams offer a practical framework for researchers to conduct comparative evaluations and advance the development of new, more effective drugs based on these versatile heterocyclic structures.

References

Comparative Guide to the Synthesis of 5-Aryl-Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of prominent synthetic routes for 5-aryl-pyrrole-2-carboxylic acids, compounds of significant interest in medicinal chemistry and drug development. The methodologies are evaluated based on experimental data, with a focus on reaction efficiency, substrate scope, and operational simplicity. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of 5-aryl-pyrrole-2-carboxylic acids can be broadly categorized into classical condensation reactions and modern cross-coupling methodologies. Traditional methods like the Paal-Knorr and Hantzsch syntheses offer fundamental approaches to the pyrrole core, while contemporary techniques, particularly those involving palladium-catalyzed cross-coupling reactions, provide highly efficient and versatile routes with broad functional group tolerance. Additionally, emerging strategies utilizing biomass-derived starting materials are paving the way for more sustainable synthetic pathways.

Logical Workflow for Synthesis

The general approach to synthesizing 5-aryl-pyrrole-2-carboxylic acids involves the formation of the pyrrole ring system, followed by the introduction of the aryl group at the C5 position and the carboxylic acid (or its ester precursor) at the C2 position. The sequence of these steps can vary depending on the chosen synthetic route.

Logical_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Transformation cluster_product Final Product Pyrrole Precursors Pyrrole Precursors Pyrrole Ring Formation Pyrrole Ring Formation Pyrrole Precursors->Pyrrole Ring Formation e.g., Paal-Knorr, Hantzsch Functionalization C5-Arylation & C2-Carboxylation Pyrrole Ring Formation->Functionalization Sequential or Concerted Target Molecule 5-Aryl-Pyrrole- 2-Carboxylic Acid Functionalization->Target Molecule

Caption: Generalized logical workflow for the synthesis of 5-aryl-pyrrole-2-carboxylic acids.

Comparison of Key Synthetic Routes

The following table summarizes and compares different synthetic routes based on their starting materials, key transformations, and reported yields for representative products.

Synthetic Route Starting Material Key Transformation(s) Representative Product Yield (%) Reference
Modern Two-Step Route Methyl 1H-pyrrole-2-carboxylate1. Iridium-catalyzed C-H borylation2. Suzuki cross-couplingMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93[1]
Methyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate88[1]
Methyl 5-(4-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate71[1]
Three-Step Route from Pyrrole Pyrrole1. Trifluoroacetylation2. Arylation3. Hydrolysis2,2,2-Trifluoro-1-(5-phenyl-1H-pyrrol-2-yl)ethan-1-one90[2]
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsCondensation with a primary amine or ammoniaN-Substituted pyrrolesGenerally good to excellent[3][4][5][6][7]
Hantzsch Pyrrole Synthesis β-Ketoesters, α-haloketones, ammonia/aminesMulti-component condensationSubstituted pyrroles87-95 (for specific examples)[8][9][10][11][12]
Van Leusen Pyrrole Synthesis Tosylmethyl isocyanides (TosMIC), electron-deficient alkenes[3+2] Cycloaddition3,4-Disubstituted pyrrolesVaries with substrate[13][14][15][16]
Biomass-Derived Route D-Glucosamine, Pyruvic acidCondensation/CyclizationPyrrole-2-carboxylic acid50[17][18]

Experimental Protocols

Modern Two-Step Route: C-H Borylation and Suzuki Coupling

This route offers a highly efficient synthesis of 5-aryl-pyrrole-2-carboxylates, avoiding the need for protecting groups on the pyrrole nitrogen.[1]

Experimental Workflow:

Suzuki_Coupling_Workflow Start Methyl 1H-pyrrole- 2-carboxylate Borylation Iridium-catalyzed C-H Borylation Start->Borylation Intermediate Methyl 5-(boronic ester)- 1H-pyrrole-2-carboxylate Borylation->Intermediate Suzuki_Coupling Suzuki Cross-Coupling (with Aryl Halide) Intermediate->Suzuki_Coupling Product Methyl 5-aryl-1H- pyrrole-2-carboxylate Suzuki_Coupling->Product Hydrolysis Ester Hydrolysis Product->Hydrolysis Final_Product 5-Aryl-pyrrole- 2-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the two-step synthesis via borylation and Suzuki coupling.

Step 1: Iridium-Catalyzed Borylation

  • Methyl 1H-pyrrole-2-carboxylate is subjected to an iridium-catalyzed borylation to prepare methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate.[1]

Step 2: Suzuki Cross-Coupling

  • General Procedure A (Pd(OAc)₂/SPhos catalyst): To a reaction tube is added the borylated pyrrole (1 equiv.), aryl bromide (1.5 equiv.), K₃PO₄ (3 equiv.), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%). The tube is evacuated and backfilled with argon. Degassed solvent (e.g., 1,4-dioxane/H₂O) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 48 h). After cooling, the reaction mixture is worked up using standard extraction procedures and purified by column chromatography.[1]

  • General Procedure B (Pd(PPh₃)₄ catalyst): The reaction is carried out similarly to Procedure A, but using Pd(PPh₃)₄ (3 mol%) as the catalyst.[1]

Step 3: Saponification (Hydrolysis)

  • The resulting methyl 5-aryl-1H-pyrrole-2-carboxylate is dissolved in a suitable solvent mixture (e.g., THF/H₂O). An excess of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred, often with heating, until the ester is fully hydrolyzed. The reaction is then acidified to precipitate the 5-aryl-pyrrole-2-carboxylic acid, which is collected by filtration.

Three-Step Route from Pyrrole

This method provides a means for gram-scale synthesis without the need for chromatographic purification.[2]

Step 1: Trifluoroacetylation of Arylpyrrole

  • An arylpyrrole is reacted with trifluoroacetic anhydride to yield the corresponding 2-trifluoroacetylated pyrrole. For example, 5-phenyl-1H-pyrrole can be converted to 2,2,2-trifluoro-1-(5-phenyl-1H-pyrrol-2-yl)ethan-1-one in high yield (90%).[2]

Step 2: Arylation (if starting from pyrrole)

  • Prior to trifluoroacetylation, pyrrole can be arylated at the C5 position using various methods, though specific conditions for this initial step are detailed in broader literature.

Step 3: Hydrolysis of the Trifluoroacetyl Group

  • The trifluoroacetyl group is then hydrolyzed under basic conditions to afford the corresponding carboxylic acid.

Paal-Knorr Pyrrole Synthesis

A classical method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5][6][7]

Reaction Mechanism:

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

General Protocol:

  • A 1,4-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.[7]

  • A primary amine or a source of ammonia (e.g., ammonium acetate) is added, often in excess.[5][6]

  • The reaction mixture is typically heated to reflux for a period ranging from minutes to several hours.[7]

  • The progress of the reaction can be monitored by TLC. Upon completion, the mixture is cooled, and the product may precipitate or be isolated by extraction. Purification is often achieved by recrystallization or column chromatography.[7]

  • Microwave-assisted protocols can significantly reduce reaction times.[7]

Hantzsch Pyrrole Synthesis

This is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9]

General Protocol:

  • The β-ketoester, α-haloketone, and amine/ammonia are combined in a suitable solvent.

  • The reaction can be catalyzed by various means, including Lewis acids or nanoparticles, and can also be performed under solvent-free or flow conditions.[9]

  • The reaction mixture is stirred, often with heating, until the reaction is complete.

  • Work-up and purification follow standard organic synthesis procedures.

Conclusion

The choice of synthetic route for 5-aryl-pyrrole-2-carboxylic acids depends on several factors, including the desired substitution pattern, required scale, and availability of starting materials. The modern two-step route via C-H borylation and Suzuki coupling stands out for its high efficiency, excellent yields, and broad functional group tolerance, making it a preferred method for many applications in medicinal chemistry.[1] Classical methods like the Paal-Knorr and Hantzsch syntheses remain valuable for their straightforwardness and utility in generating specific substitution patterns.[4][5][6][7][8][9] The development of greener synthetic routes, such as those from biomass, points towards a more sustainable future for the production of these important heterocyclic compounds.[17][18] Researchers should consider the comparative data and protocols presented in this guide to make an informed decision for their specific synthetic targets.

References

A Comparative Guide to Bioisosteres for the Carboxylic Acid Group in Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of a carboxylic acid group with a suitable bioisostere is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of common bioisosteres for the carboxylic acid moiety within pyrrole-containing compounds, supported by experimental data, detailed protocols, and logical diagrams to inform rational drug design.

The pyrrole scaffold is a privileged heterocycle in numerous biologically active compounds. When functionalized with a carboxylic acid, it often serves as a key interaction point with biological targets. However, the carboxylic acid group can present challenges, including poor metabolic stability, limited membrane permeability, and potential toxicity. Bioisosteric replacement aims to mitigate these issues while preserving or enhancing biological activity. This guide focuses on a comparative analysis of tetrazole, acylsulfonamide, and hydroxamic acid as bioisosteres for the carboxylic acid group in pyrrole derivatives, with a particular emphasis on their application as aldose reductase inhibitors, a key target in diabetic complications.

Comparative Analysis of Bioisostere Performance

The following tables summarize the quantitative data for pyrrole derivatives where a carboxylic acid has been replaced by a bioisostere. The data is primarily focused on aldose reductase inhibition, as this is where the most direct comparative data is available in the literature.

Biological Activity
Compound IDR GroupBioisostereTargetIC50 (µM)
I -(CH2)COOHCarboxylic AcidAldose Reductase0.23
1 -(CH2)2COOHCarboxylic AcidAldose Reductase0.45
2 -(CH2)3COOHCarboxylic AcidAldose Reductase0.87
3 -(CH2)CNNitrile (Tetrazole Precursor)Aldose Reductase>100
4 -(CH2)2-TetrazoleTetrazoleAldose Reductase0.35
5 -(CH2)3-TetrazoleTetrazoleAldose Reductase0.68
6 4-ChlorophenylTetrazoleAldose Reductase0.15
7 4-MethoxyphenylTetrazoleAldose Reductase0.18

Table 1: In vitro aldose reductase inhibitory activity of pyrrole derivatives with carboxylic acid and tetrazole bioisosteres.

Physicochemical Properties
BioisostereTypical pKa RangeGeneral Lipophilicity (LogP) vs. COOHKey Features
Carboxylic Acid~4-5BaselinePlanar, acts as H-bond donor and acceptor.
Tetrazole~4.5-4.9More lipophilicPlanar, metabolically stable, can form two-point interactions.
Acylsulfonamide~4-5Generally more lipophilicNon-planar, can establish similar H-bond geometry to carboxylates.
Hydroxamic Acid~8-9VariesStrong metal chelator, can act as H-bond donor and acceptor.

Table 2: General physicochemical properties of common carboxylic acid bioisosteres.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.

Aldose Reductase Inhibition Assay

This protocol is adapted from established methods for determining aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: 2.5 mM NADPH solution in phosphate buffer.

  • Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.

  • Test Compounds: Stock solutions of pyrrole derivatives in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat, Quercetin).

  • Equipment: UV-Vis Spectrophotometer.

Procedure:

  • Prepare reaction mixtures in cuvettes as follows:

    • Blank: 0.7 mL Phosphate Buffer, 0.1 mL NADPH solution, 0.1 mL Enzyme solution, 0.1 mL Test Compound solvent.

    • Control: 0.6 mL Phosphate Buffer, 0.1 mL NADPH solution, 0.1 mL Enzyme solution, 0.1 mL Test Compound solvent.

    • Test: 0.6 mL Phosphate Buffer, 0.1 mL NADPH solution, 0.1 mL Enzyme solution, 0.1 mL Test Compound solution (at various concentrations).

  • Incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test cuvettes.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction (ΔOD/min).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of pKa and LogP

These physicochemical parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

pKa Determination (UV-Metric Titration):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • In a 96-well UV-transparent plate, add a small aliquot of the stock solution to a series of aqueous buffers with a range of pH values (e.g., pH 1 to 13).

  • Measure the UV-Vis spectrum for each well.

  • The pKa is determined by analyzing the changes in the UV-Vis spectrum as a function of pH.

LogP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • After separation of the layers, the concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis of Pyrrole Bioisosteres

The general synthetic strategies for incorporating these bioisosteres into a pyrrole core are outlined below.

Synthesis of Pyrrole-Tetrazoles

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile.

Pyrrole_Nitrile Pyrrole-Nitrile Intermediate Open-chain Intermediate Pyrrole_Nitrile->Intermediate Activation Azide Azide Source (e.g., NaN3, (CH3)3SiN3) Azide->Intermediate Lewis_Acid Lewis or Brønsted Acid Catalyst Lewis_Acid->Intermediate Pyrrole_Tetrazole Pyrrole-Tetrazole Intermediate->Pyrrole_Tetrazole Cyclization Pyrrole_COOH Pyrrole-Carboxylic Acid Activated_Intermediate Activated Intermediate Pyrrole_COOH->Activated_Intermediate Activating_Agent Activating Agent (e.g., Ethyl Chloroformate, CDI) Activating_Agent->Activated_Intermediate Pyrrole_Hydroxamic_Acid Pyrrole-Hydroxamic Acid Activated_Intermediate->Pyrrole_Hydroxamic_Acid Hydroxylamine Hydroxylamine Hydroxylamine->Pyrrole_Hydroxamic_Acid Pyrrole_COOH Pyrrole-Carboxylic Acid Activated_Pyrrole Activated Pyrrole Derivative Pyrrole_COOH->Activated_Pyrrole Activating_Agent Activating Agent Activating_Agent->Activated_Pyrrole Pyrrole_Acylsulfonamide Pyrrole-Acylsulfonamide Activated_Pyrrole->Pyrrole_Acylsulfonamide Sulfonamide Primary Sulfonamide Sulfonamide->Pyrrole_Acylsulfonamide Glucose Glucose Aldose_Reductase Aldose Reductase (NADPH -> NADP+) Glucose->Aldose_Reductase Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Accumulation leads to Fructose Fructose Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose Inhibitor Pyrrole-Bioisostere (e.g., Tetrazole) Inhibitor->Aldose_Reductase Inhibits cluster_synthesis Synthesis cluster_evaluation Evaluation Pyrrole_Core Pyrrole Core Synthesis Functionalization Functionalization to Pyrrole-Carboxylic Acid Pyrrole_Core->Functionalization Bioisostere_Synthesis Bioisostere Synthesis (Tetrazole, Acylsulfonamide, etc.) Functionalization->Bioisostere_Synthesis Physicochemical Physicochemical Profiling (pKa, LogP) Bioisostere_Synthesis->Physicochemical Biological Biological Screening (e.g., Aldose Reductase Assay) Bioisostere_Synthesis->Biological SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Biological->SAR SAR->Bioisostere_Synthesis Lead Optimization

Comparative Cytotoxicity of Substituted Pyrrole-2-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted pyrrole-2-carboxylic acids and their derivatives. The information is supported by experimental data from multiple studies, offering insights into their potential as anticancer agents.

The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, substituted pyrrole-2-carboxylic acids have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide summarizes key findings on the structure-activity relationships and mechanisms of action of these compounds.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of substituted pyrrole-2-carboxylic acids and related pyrrole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for different classes of these compounds.

Table 1: Cytotoxicity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives
CompoundCell LineIC50 (µM)Reference
Trans-4aA549 (Lung)>100[1]
Trans-4bA549 (Lung)85.3[1]
Cis-4aA549 (Lung)>100[1]
Cis-4bA549 (Lung)78.2[1]
Table 2: Cytotoxicity of Acenaphtho[1,2-b]pyrrole-9-carboxylic Acid Derivatives
CompoundCell LineIC50 (µM)Reference
3dA549 (Lung)0.1-1[2]
3gA549 (Lung)0.1-1[2]
3dP388 (Leukemia)0.1-1[2]
3gP388 (Leukemia)0.1-1[2]
Table 3: Cytotoxicity of Marinopyrroles and Related Compounds
CompoundCell LineIC50 (µM)Reference
Marinopyrrole AK562 (Leukemia)~1-2[3]
Marinopyrrole ARaji (Lymphoma)~1-2[3]
Marinopyrrole AHL60/VCR (Leukemia)~1-2[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of substituted pyrrole-2-carboxylic acids.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4] Incubate the plate for 1.5 hours at 37°C.[4]

  • Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking.[4] Measure the absorbance at 492 nm using a microplate reader.[4]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[6] Transfer the entire volume of buffer to the substrate bottle and mix until the substrate is completely dissolved to form the Caspase-Glo® 3/7 Reagent.[6]

  • Assay Procedure:

    • Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.[7]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[7]

    • Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.[8]

    • Incubate the plate at room temperature for at least 30 minutes.[8]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of the cytotoxicity of substituted pyrrole-2-carboxylic acids.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Substituted Pyrrole-2- Carboxylic Acids purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis

General experimental workflow for evaluating the cytotoxicity of novel compounds.

Mcl1_pathway cluster_compounds Pyrrole Derivatives cluster_proteins Apoptotic Regulation cluster_downstream Cellular Outcome Marinopyrrole Marinopyrrole A Mcl1 Mcl-1 (Anti-apoptotic) Marinopyrrole->Mcl1 Induces Degradation Bim Bim (Pro-apoptotic) Mcl1->Bim Inhibits Bak_Bax Bak/Bax (Pro-apoptotic) Bim->Bak_Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP Induces Caspases Caspase Activation MOMP->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Simplified signaling pathway showing the induction of apoptosis via Mcl-1 degradation by Marinopyrrole A.

EGFR_VEGFR_pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Pyrrole-based Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_Akt VEGFR->RAS_MAPK Pyrrole_inhibitor Substituted Pyrroles Pyrrole_inhibitor->EGFR Inhibits Pyrrole_inhibitor->VEGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Inhibition of EGFR and VEGFR signaling pathways by substituted pyrrole derivatives.

References

Comparative Efficacy Analysis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid and Analogs as Keap1-Nrf2 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid and its analogs as inhibitors of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress, and its modulation presents a promising therapeutic strategy for a variety of diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][3][4] In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes.[1][2][5]

5-Aryl-1H-pyrrole-2-carboxylic Acids as a Novel Class of Keap1-Nrf2 Inhibitors

Recent research has identified 5-aryl-1H-pyrrole-2-carboxylic acids as a novel class of potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[6] These compounds are designed to directly compete with Nrf2 for binding to the Kelch domain of Keap1, thereby preventing Nrf2 degradation and promoting its nuclear accumulation and subsequent activation of the ARE-mediated antioxidant response.

A significant development in this class is the discovery of compound 19 , a 5-phenyl-1H-pyrrole-2-carboxylic acid derivative, which has demonstrated high-affinity binding to Keap1.[6] While specific efficacy data for this compound is not yet publicly available, the potent activity of its close structural analog, compound 19, suggests that the 5-p-tolyl derivative likely operates through a similar mechanism and may possess comparable inhibitory activity.

Quantitative Efficacy Comparison

The following table summarizes the inhibitory potency of a representative 5-phenyl-1H-pyrrole-2-carboxylic acid derivative against Keap1, compared to other known inhibitors of the Keap1-Nrf2 pathway.

Compound ClassSpecific Compound/DerivativeTargetAssay TypePotency (IC₅₀ / K D)Reference
5-Aryl-1H-pyrrole-2-carboxylic acid Compound 19Keap1Fluorescence PolarizationK D2 = 42.2 nM[6]
Naphthalene Sulfonamide DerivativeCompound 20cKeap1-Nrf2 PPIFluorescence PolarizationIC₅₀ = 75 nM, K d = 24 nM[7]
Naphthalene-based DerivativeNXPZ-2Keap1-Nrf2 PPINot SpecifiedK D2 = 0.22 µM (for analog 10u)[8]
Pyrazole-based Nrf2 InhibitorML385Nrf2Not SpecifiedIC₅₀ = 1.9 µM[9]
Natural ProductBrusatolNrf2 PathwayNot SpecifiedNot Specified[9]
TriterpenoidBardoxolone methyl (CDDO-Me)Keap1 (covalent)Not SpecifiedEC₅₀ = 0.29 µM (antiviral)[9]
Organometallic ComplexComplex 1 (Iridium-based)Keap1-Nrf2 PPIFluorescence PolarizationIC₅₀ = 1.09 µM[10]

Experimental Protocols

Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay (Fluorescence Polarization)

This assay is a common method for identifying and quantifying inhibitors of the Keap1-Nrf2 interaction.[11][12][13]

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled 9-mer Nrf2 peptide) tumbles rapidly in solution, resulting in low polarization. When this peptide binds to the larger Keap1 protein, its tumbling slows significantly, leading to an increase in polarization. A test compound that inhibits this interaction will displace the fluorescent peptide from Keap1, causing a decrease in polarization.[13]

Methodology:

  • Reagents: Purified Keap1 Kelch domain protein, fluorescently labeled Nrf2 peptide (probe), assay buffer, and test compounds.

  • Procedure:

    • A constant concentration of Keap1 protein and the fluorescent Nrf2 peptide are incubated in a microplate well.

    • Varying concentrations of the test compound (e.g., this compound) are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by plotting the change in polarization against the inhibitor concentration.

Cellular Nrf2 Nuclear Translocation Assay

This assay determines the ability of a compound to promote the translocation of Nrf2 from the cytoplasm to the nucleus in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human bronchial epithelial cells, BEAS-2B) is cultured in appropriate media.

  • Treatment: Cells are treated with the test compound at various concentrations for a specified period.

  • Immunofluorescence Staining:

    • Cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody specific for Nrf2.

    • A fluorescently labeled secondary antibody is then added.

    • The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).

  • Imaging and Analysis: The subcellular localization of Nrf2 is visualized using fluorescence microscopy. An increase in nuclear fluorescence intensity compared to untreated cells indicates Nrf2 translocation.

Visualizations

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 Presented by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination Inhibitor 5-p-Tolyl-1H-pyrrole- 2-carboxylic acid Inhibitor->Keap1 Inhibits Binding sMaf sMaf Nrf2_n->sMaf Dimerizes ARE ARE sMaf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start_b Incubate Keap1, Fluorescent Nrf2 Peptide, and Test Compound measure_fp Measure Fluorescence Polarization start_b->measure_fp calc_ic50 Calculate IC₅₀ measure_fp->calc_ic50 start_c Treat Cells with Test Compound fix_stain Fix and Stain for Nrf2 and Nuclei (DAPI) start_c->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy analyze Analyze Nrf2 Nuclear Translocation microscopy->analyze

Caption: Workflow for biochemical and cellular assays of Keap1-Nrf2 inhibitors.

References

Unveiling the Selectivity Profile of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid: A Comparative Guide to Keap1-Nrf2 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reactivity and performance comparison of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid and other notable inhibitors of the Keap1-Nrf2 protein-protein interaction. This analysis is supported by experimental data to inform drug discovery and development efforts targeting cytoprotective pathways.

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Consequently, small molecule inhibitors of the Keap1-Nrf2 interaction have emerged as promising therapeutic agents for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and acute lung injury.[2][3] This guide focuses on the cross-reactivity profile of this compound, a recently identified Keap1 inhibitor, and compares its performance with other known modulators of this pathway.

Primary Target and Mechanism of Action

Recent studies have identified 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives as inhibitors of the Keap1-Nrf2 interaction.[3] Specifically, this compound (referred to as Compound 3 in a foundational study) has been shown to bind to Keap1 with a dissociation constant (KD) of 5090 nM.[3] By disrupting the Keap1-Nrf2 complex, this compound allows for the nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_free->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Inhibitor 5-p-Tolyl-1H-pyrrole- 2-carboxylic acid Inhibitor->Keap1 Binds ARE ARE Nrf2_nuc->ARE Binds Gene_Expression HO-1, NQO1 Expression ARE->Gene_Expression Activates

Fig. 1: Mechanism of Action of this compound.

Comparative Analysis of Keap1 Inhibitors

To provide a clear performance benchmark, this guide compares this compound with a more potent analog from the same chemical series (Compound 19), other preclinical tool compounds, and clinically relevant Nrf2 activators.[3]

CompoundTypePrimary TargetBinding Affinity (KD/IC50)Downstream Effects
This compound (Compound 3) Pyrrole-2-carboxylic acidKeap15090 nM (KD)[3]Promotes Nrf2 nuclear translocation.[3]
Compound 19 Pyrrole-2-carboxylic acidKeap142.2 nM (KD2)[3]Promotes Nrf2 nuclear translocation; upregulates HO-1 and NQO1.[3]
ML385 Thiazole-indolineNrf21.9 µM (IC50)Inhibits Nrf2 transcriptional activity.[4]
KI696 Not specifiedKeap1-Nrf2 interactionPotent and selective inhibitor.[5]Disrupts Keap1-Nrf2 interaction.[5]
Dimethyl Fumarate (DMF) Fumaric acid esterKeap1 (covalent)Not applicableFDA-approved for multiple sclerosis; activates Nrf2 pathway.[2][6]
Omaveloxolone TriterpenoidKeap1 (reversible covalent)Not applicableFDA-approved for Friedreich's ataxia; activates Nrf2 pathway.[2][6]

Table 1: Comparative Performance of Keap1-Nrf2 Pathway Inhibitors.

Cross-Reactivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. While specific cross-reactivity panel data for this compound is not yet publicly available, the broader class of covalent Keap1 inhibitors has been noted for potential off-target effects due to reactivity with other cysteine-containing proteins.[6] Non-covalent inhibitors, such as the 5-phenyl-1H-pyrrole-2-carboxylic acid series, are being developed to mitigate these off-target interactions.[1] Future studies should focus on screening this compound against a panel of relevant off-targets, such as other BTB-Kelch family proteins and key kinases in inflammatory pathways, to fully elucidate its selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Keap1-Nrf2 inhibitors.

Keap1-Nrf2 Binding Assay (Fluorescence Polarization)

This assay is designed to identify inhibitors of the Keap1-Nrf2 interaction by measuring changes in fluorescence polarization.

cluster_workflow Fluorescence Polarization Assay Workflow Start Start Incubate Incubate Keap1 protein, fluorescently labeled Nrf2 peptide, and test compound Start->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data (Determine IC50) Measure->Analyze End End Analyze->End

Fig. 2: Workflow for Keap1-Nrf2 Fluorescence Polarization Assay.

Protocol:

  • Purified Keap1 protein and a fluorescently labeled peptide corresponding to the Nrf2 binding domain are used.[7]

  • The components are incubated in a microtiter plate with the test compound (e.g., this compound) for a defined period (e.g., 30 minutes).[7]

  • The fluorescence polarization is measured using a fluorescence plate reader.[7]

  • Inhibition of the Keap1-Nrf2 interaction results in a decrease in fluorescence polarization, as the smaller, unbound fluorescent peptide tumbles more rapidly in solution.

  • Data is analyzed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Nrf2 Nuclear Translocation Assay

This cell-based assay determines the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol:

  • Cells (e.g., U2OS or HepG2) are treated with the test compound.[8][9]

  • After incubation, cells are fixed and permeabilized.

  • Immunofluorescence staining is performed using a primary antibody against Nrf2 and a fluorescently labeled secondary antibody.

  • Nuclear and cytoplasmic fractions can also be separated for Western blot analysis.[10]

  • The localization of Nrf2 is visualized and quantified using fluorescence microscopy or a high-content imaging system.[11] An increase in the nuclear Nrf2 signal indicates activation of the pathway.

HO-1 and NQO1 Gene Expression Assay (RT-qPCR)

This assay quantifies the upregulation of Nrf2 target genes following treatment with a Keap1 inhibitor.

Protocol:

  • Cells are treated with the test compound for a specified time.

  • Total RNA is extracted from the cells.

  • Reverse transcription is performed to synthesize cDNA.

  • Quantitative PCR (qPCR) is carried out using primers specific for HO-1, NQO1, and a housekeeping gene (for normalization).

  • The relative fold change in gene expression is calculated to determine the extent of Nrf2 pathway activation.[12]

Conclusion

This compound represents a promising starting point for the development of non-covalent Keap1-Nrf2 interaction inhibitors. Its moderate potency highlights the potential of the 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold, as demonstrated by the significantly improved affinity of its analog, Compound 19. For drug development professionals, the key takeaway is the importance of optimizing this scaffold to enhance potency while maintaining a favorable selectivity profile. Future research should prioritize comprehensive cross-reactivity screening to fully assess the therapeutic potential of this chemical series. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of novel Keap1-Nrf2 inhibitors.

References

A Comparative Guide to the Synthesis of Functionalized Pyrroles: The Paal-Knorr Synthesis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized pyrroles—a core structural motif in numerous pharmaceuticals and biologically active compounds—is a critical task. The chosen synthetic route can profoundly influence yield, purity, scalability, and the ability to tolerate sensitive functional groups. This guide provides an objective comparison of the reproducibility and performance of the classical Paal-Knorr synthesis against leading modern alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Pyrrole Synthesis Methods

The selection of a synthetic strategy for functionalized pyrroles is often a trade-off between simplicity, substrate scope, and reaction efficiency. The following table summarizes typical reaction conditions and yields for the Paal-Knorr synthesis and its common alternatives, providing a quantitative basis for comparison.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), or solvent-free25 - 15015 min - 24 h>60, often 80-95[1]High yields, simple procedure, operational simplicity.[2]Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions in the classic protocol.[2]
Knorr Pyrrole Synthesis α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[1]Good for accessing polysubstituted pyrroles with specific substitution patterns.α-Amino-ketones can self-condense; requires in-situ generation.
Hantzsch Pyrrole Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, primary amine)Room Temp. - RefluxVariableOften moderate, can be <50[1]High degree of flexibility in accessible substitution patterns.[2]Can be a lower-yielding process compared to Paal-Knorr for certain targets.[2]
Multi-Component Synthesis Aldehydes, amines, nitroalkanes, dicarbonyl compounds, etc.Various catalysts (e.g., Cu(I), In, organocatalysts)Room Temp. - 120VariableOften >70High atom economy, operational simplicity, diversity of accessible structures.Optimization can be complex; sometimes limited substrate scope for a given reaction.
Metal-Catalyzed Synthesis Dienes, azides, alkynes, amines, diolsTransition metals (e.g., Ru, Pd, Cu, Ni, Au)Room Temp. - 120VariableOften >80Mild reaction conditions, high functional group tolerance, novel disconnections.Catalyst cost and removal can be a concern; optimization of ligands and conditions may be required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the synthesis of functionalized pyrroles via the Paal-Knorr reaction and its alternatives.

Paal-Knorr Synthesis: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a conventional synthesis of a common N-substituted pyrrole.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Knorr Pyrrole Synthesis: A Generalized Protocol

This method is particularly useful for preparing polysubstituted pyrroles. The α-amino ketone is typically generated in situ.

Materials:

  • An α-haloketone

  • A β-ketoester

  • Zinc dust

  • Glacial acetic acid

  • Ammonia or a primary amine

Procedure:

  • The α-amino ketone is prepared in situ from the corresponding α-haloketone via reduction, for example, using zinc dust in acetic acid.

  • To the freshly prepared α-amino ketone solution, add the β-ketoester (1 equivalent) and the amine (if not ammonia).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Hantzsch Pyrrole Synthesis: A Generalized Protocol

This multi-component reaction allows for the assembly of highly substituted pyrroles.

Materials:

  • An α-haloketone

  • A β-ketoester

  • Ammonia or a primary amine

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the β-ketoester (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.

  • Add an excess of ammonia or the primary amine to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Multi-Component Synthesis: A Representative Copper-Catalyzed Protocol

This example illustrates a modern approach to polysubstituted pyrroles.[3]

Materials:

  • An α-diazoketone

  • A nitroalkene

  • A primary amine

  • A copper catalyst (e.g., Cu(I) salt)

  • A suitable solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, combine the α-diazoketone (1 equivalent), the nitroalkene (1.2 equivalents), the primary amine (1.5 equivalents), and the copper catalyst (e.g., 5 mol%).

  • The reaction is carried out under an inert atmosphere at a specified temperature (e.g., room temperature or slightly elevated).

  • The reaction is stirred until the starting materials are consumed, as indicated by TLC analysis.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to afford the polysubstituted pyrrole.

Metal-Catalyzed Synthesis: Nickel-Catalyzed Synthesis of N-Aryl Pyrroles

This protocol highlights a sustainable approach using a nickel catalyst.

Materials:

  • A butene-1,4-diol or butyne-1,4-diol

  • An aryl amine

  • A nickel catalyst and a ligand

  • A suitable solvent

Procedure:

  • To an oven-dried reaction vessel, add the diol (1 equivalent), the aryl amine (1.2 equivalents), the nickel catalyst, and the appropriate ligand under an inert atmosphere.

  • Add the solvent and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Paal-Knorr synthesis and a representative multi-component reaction.

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Mixing Mixing in Solvent 1_4_Dicarbonyl->Mixing Amine Primary Amine or Ammonia Amine->Mixing Heating Heating with Catalyst Mixing->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Purification Purification (Chromatography/ Recrystallization) Solvent_Removal->Purification Product Functionalized Pyrrole Purification->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

MCR_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Component1 Component A OnePot One-Pot Reaction Component1->OnePot Component2 Component B Component2->OnePot Component3 Component C Component3->OnePot Catalyst Catalyst Catalyst->OnePot Workup Workup OnePot->Workup Purification Purification Workup->Purification Product Polysubstituted Pyrrole Purification->Product

Caption: Generalized workflow for a multi-component pyrrole synthesis.

References

Pyrrole Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from laboratory discovery to clinical application is fraught with challenges. A critical juncture in this process is the transition from in vitro testing to in vivo studies. Pyrrole derivatives, a class of nitrogen-containing heterocyclic compounds, have demonstrated significant potential in preclinical research, particularly in oncology and mycology. This guide provides an objective comparison of the in vivo efficacy of select pyrrole derivatives with their in vitro performance, supported by experimental data and detailed methodologies, to illuminate the translational potential of this promising chemical scaffold.

The pyrrole ring is a foundational structural motif in a multitude of natural and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the pyrrole scaffold allows for extensive chemical modifications, leading to the development of derivatives that can target various biological pathways with high specificity and potency.[3] This guide will delve into specific examples of pyrrole derivatives that have been evaluated in both laboratory assays and animal models, providing a comparative analysis of their performance.

In Vitro Activity of Pyrrole Derivatives

The initial screening of potential drug candidates typically involves in vitro assays to determine their cytotoxic or inhibitory effects on specific cell lines or microbial strains. For anticancer agents, the half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of cancer cells by 50%. In the context of antifungal research, the minimum inhibitory concentration (MIC) is used to quantify the lowest concentration of a compound that prevents visible growth of a fungus.

Below are tables summarizing the in vitro activity of various pyrrole derivatives against cancer cell lines and fungal pathogens.

Table 1: In Vitro Anticancer Activity of Representative Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
2-Phenylpyrroloquinolin-4-one (Compound 24)Ovarian, Liver, Breast, Adrenal Gland Adenocarcinoma-0.7 - 8[4][5]
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[6]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[6]
Pyrrolo[2,3-d]pyrimidine DerivativeA549 (Lung)-0.35[7]
Pyrrolo[2,3-d]pyrimidine DerivativePC-3 (Prostate)-1.04[7]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[6]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[6]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[6]
Pyrrole-indole hybrid 3hT47D (Breast)-2.4[8]
Pyrrole-indole hybrid 3kT47D (Breast)-10.6[8]

Table 2: In Vitro Antifungal Activity of a Dihydropyrrole Derivative

Compound/DerivativeFungal PathogenMIC (µg/mL)Reference
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateCandida spp.0.2 - 1.6[1]
SM21Candida albicans0.2[9]
SM21Drug-resistant Candida isolates0.5 - 1[9]

From the Bench to the Model: In Vivo Efficacy

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile. A successful translation from in vitro to in vivo often depends on factors such as drug bioavailability, metabolism, and the ability to reach the target tissue in sufficient concentrations.

A notable example of a pyrrole derivative demonstrating both in vitro and in vivo efficacy is a 2-phenylpyrroloquinolin-4-one, designated as compound 24.[4][5] In vitro, this compound exhibited significant cytotoxic activity against a panel of human tumor cell lines, with IC50 values ranging from 0.7 to 8 µM.[4][5] When administered to Balb/c mice with syngeneic hepatocellular carcinoma, compound 24 effectively inhibited tumor growth.[4][5]

Similarly, the antifungal small molecule SM21, a pyrrole derivative, showed high potency in vitro against various Candida species, including drug-resistant strains, with MIC values as low as 0.2 µg/mL.[9] In a systemic candidiasis mouse model, SM21 treatment prevented mortality, and in an oral candidiasis model, it was more effective than the conventional antifungal nystatin in reducing tongue lesions.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer activity of a compound in a living organism.

  • Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomized into control and treatment groups. The pyrrole derivative is administered to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight of the mice are monitored regularly (e.g., every 2-3 days). Tumor volume is typically calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumor growth inhibition (TGI) is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of pyrrole derivatives is crucial for their rational development. Several signaling pathways have been identified as targets for these compounds.

experimental_workflow data_analysis_vitro data_analysis_vitro animal_model animal_model data_analysis_vitro->animal_model Lead Compound Selection

General experimental workflow for evaluating pyrrole derivatives.

Many pyrrole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] The inhibition of these pathways can lead to cell cycle arrest and apoptosis.

egfr_vegfr_pathway Pyrrole_Derivative Pyrrole Derivative EGFR EGFR Pyrrole_Derivative->EGFR Inhibits VEGFR VEGFR Pyrrole_Derivative->VEGFR Inhibits Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis

Inhibition of EGFR and VEGFR signaling by pyrrole derivatives.

Another mechanism of action for some pyrrole derivatives is the disruption of microtubule dynamics.[4][5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and ultimately cell death.

microtubule_pathway Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Cell_Division Cell Division Microtubule->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Microtubule Inhibits

Disruption of microtubule assembly by certain pyrrole derivatives.

Conclusion

Pyrrole derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The successful translation of in vitro potency to in vivo efficacy, as demonstrated by select examples, underscores the importance of this chemical scaffold in drug discovery. However, it is crucial to acknowledge that not all compounds with promising in vitro activity will succeed in vivo. Factors such as pharmacokinetics, toxicity, and off-target effects can limit the in vivo efficacy of a drug candidate. Therefore, a comprehensive evaluation encompassing both in vitro and in vivo studies, coupled with a thorough understanding of the underlying mechanism of action, is essential for the successful development of novel pyrrole-based therapeutics. This guide provides a framework for comparing these crucial datasets and highlights the experimental considerations necessary for advancing these promising compounds through the drug development pipeline.

References

Pyrrole Derivatives as Cyclooxygenase-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various pyrrole derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain pathways. This document summarizes key experimental data, details the methodologies for inhibitor evaluation, and visualizes the relevant biological pathways to aid in the development of more selective and effective anti-inflammatory agents.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory process.[1][2] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like maintaining the gastrointestinal lining, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3]

The development of selective COX-2 inhibitors was driven by the need to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[2][3] Pyrrole and its derivatives have emerged as a promising class of compounds in the quest for potent and selective COX-2 inhibitors.[2][4]

Comparative Efficacy of Pyrrole Derivatives

The inhibitory potential of various pyrrole derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is represented by the selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.

Below is a summary of the in vitro inhibitory activities of several synthesized pyrrole derivatives from recent studies.

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Series 1 1,2,3,5-tetra-substituted pyrrole derivatives[5]
4gAcetic acid at position 1>100.15>66.7[5]
4hAcetic acid at position 10.220.112.0[5]
4kAcetic acid at position 10.310.093.44[5]
4lAcetic acid at position 10.250.122.08[5]
5bHydroxybenzoic acid at position 10.180.450.4[5]
5eHydroxybenzoic acid at position 10.150.510.29[5]
Series 2 3,4-disubstituted-pyrrole derivatives and pyrrole-cinnamate hybrids[6]
13,4-disubstituted pyrrole->100-[6]
23,4-disubstituted pyrrole-17% inhibition at 100 µM-[6]
33,4-disubstituted pyrrole-12% inhibition at 100 µM-[6]
43,4-disubstituted pyrrole-0.65-[6]
5Pyrrole-cinnamate hybrid-0.55-[6]
6Pyrrole-cinnamate hybrid-7.0-[6]
7Pyrrole-cinnamate hybrid-7.2-[6]
8Pyrrole-cinnamate hybrid-6.0-[6]
Series 3 N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives[7]
12-2.450.852.88[7]
13-3.111.232.53[7]
14-5.693.441.65[7]
15-4.322.112.05[7]
16-2.891.022.83[7]
17-2.550.982.60[7]
18-4.882.561.91[7]
Reference Drugs
IbuprofenNon-selective NSAID---[1]
CelecoxibSelective COX-2 inhibitor13.020.4926.57[8]
IndomethacinNon-selective NSAID---[6]

Experimental Protocols

The evaluation of COX-1 and COX-2 inhibition by the pyrrole derivatives was conducted using established in vitro enzyme assays. While specific parameters may vary between studies, the general methodology is outlined below.

In Vitro COX Inhibition Assay (Fluorometric or Colorimetric)

This assay determines the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • A chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex™ Red)[8]

  • Test compounds (pyrrole derivatives) and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Microplate reader capable of measuring absorbance or fluorescence

General Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, the assay buffer, heme, and the enzyme solution are combined.

  • Inhibitor Addition: The test compounds and reference inhibitors are added to the wells at various concentrations. Control wells containing only the solvent are included to determine 100% enzyme activity. Background wells with heat-inactivated enzyme are also prepared.

  • Pre-incubation: The plate is incubated for a specified period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Signal Detection: The development of the colored or fluorescent product is monitored over time using a microplate reader at the appropriate wavelength (e.g., 590 nm for TMPD).[8]

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percent inhibition is determined relative to the control wells. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid cascade and a typical workflow for screening COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Physiological Pyrrole_Derivatives Pyrrole Derivatives (Selective COX-2 Inhibitors) Pyrrole_Derivatives->COX2 Inhibition NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Arachidonic acid cascade and points of COX inhibition.

Experimental_Workflow Start Start: Synthesized Pyrrole Derivatives Assay_Setup Prepare 96-well plate with COX-1/COX-2 enzymes and cofactors Start->Assay_Setup Add_Inhibitors Add serial dilutions of pyrrole derivatives and controls Assay_Setup->Add_Inhibitors Preincubation Pre-incubate to allow inhibitor-enzyme binding Add_Inhibitors->Preincubation Initiate_Reaction Add arachidonic acid to start the reaction Preincubation->Initiate_Reaction Measure_Signal Monitor absorbance/fluorescence over time Initiate_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 values Measure_Signal->Data_Analysis SI_Calculation Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Data_Analysis->SI_Calculation End End: Comparative Analysis of Potency and Selectivity SI_Calculation->End

Caption: Workflow for in vitro COX inhibitor screening.

Conclusion

The presented data highlights the significant potential of pyrrole-based scaffolds in the design of novel COX-2 inhibitors. The structure-activity relationship studies, as evidenced by the varying inhibitory concentrations of different derivatives, underscore the importance of specific substitutions on the pyrrole ring for achieving both high potency and selectivity. Continued exploration of this chemical space, guided by robust in vitro and in vivo evaluations, is crucial for the development of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the disposal of this compound, a compound used in various research and development applications. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Statement Examples
Skin Corrosion/IrritationMay cause skin irritation.P264: Wash face, hands and any exposed skin thoroughly after handling.
Serious Eye Damage/IrritationMay cause serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific target organ toxicity (single exposure)May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Minimization: Before beginning experimental work, carefully calculate the required quantities of this compound to avoid generating excess waste.

2. Waste Segregation: Proper segregation is critical to prevent potentially dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the waste must be segregated based on the solvent type (e.g., halogenated or non-halogenated). Do not mix this waste with incompatible materials.

3. Waste Container and Labeling:

  • Container: Use a container that is in good condition, compatible with the chemical waste, and has a tight-fitting lid.

  • Labeling: As soon as the first particle of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • The area should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.

5. Arranging for Waste Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Evacuate personnel from the immediate area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup: Collect the spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[2] Avoid dust formation.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate Waste (Solid or in Solution) B Is waste solid? A->B C Collect in dedicated solid waste container B->C Yes D Collect in dedicated liquid waste container (segregate by solvent) B->D No E Label Container: - Hazardous Waste - Full Chemical Name - Hazards - Date - PI/Lab Info C->E D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Container Full or Time Limit Reached? F->G H Arrange for pickup by licensed hazardous waste disposal service G->H Yes I Continue to collect waste G->I No I->F

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid (CAS: 131172-59-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled with care, assuming it presents hazards similar to other powdered organic acids and pyrrole derivatives. The primary risks include irritation to the skin, eyes, and respiratory system.[1] Always handle this compound inside a certified chemical fume hood.[2]

The minimum required PPE for handling this compound is detailed below.

Table 1: Personal Protective Equipment (PPE) Summary

Protection Type Equipment Specifications and Rationale
Eye and Face Chemical Splash Goggles & Face Shield Goggles are essential to protect against splashes.[3] A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or when there is a significant splash risk.[2][4]
Hand Nitrile or Butyl Rubber Gloves Nitrile gloves offer good resistance to a variety of chemicals and are recommended for incidental contact.[3] For extended contact or handling of significant quantities, butyl rubber gloves may provide superior protection.[4] Avoid latex gloves due to potential allergies and poor organic solvent resistance.[3]
Body Chemical-Resistant Laboratory Coat A fully buttoned lab coat protects skin and personal clothing from contamination.[2][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5]
Respiratory N95 Dust Mask or Respirator To be used within a chemical fume hood. An N95 mask can provide protection against inhaling the powdered chemical.[6] If engineering controls like a fume hood are not available or are insufficient, a respirator with appropriate cartridges is necessary.[6]

| Footwear | Closed-toe Shoes | Protects feet from potential spills and falling objects. Never wear open-toed shoes in a laboratory setting.[3] |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. The following protocol outlines the steps for safely handling this compound.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the compound.

  • Designate Work Area: Confine all handling operations to a certified chemical fume hood.[2][4][7]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper. Avoid creating dust.[1] If dust is generated, allow it to settle within the fume hood before proceeding.

  • Transfer: Gently transfer the powder to the reaction vessel or solvent.

  • Container Management: Keep the source container tightly closed when not in use.[8]

Post-Handling & Decontamination:

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.

  • Clean Work Surface: Wipe down the work surface inside the fume hood with an appropriate solvent and then water.

  • Dispose of Contaminated Materials: All disposable items, including gloves, weigh boats, and wipes, must be treated as hazardous waste.[6]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is mandatory.

Table 2: Emergency Procedures for Spills and Exposure

Incident Procedure
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Small Spill For a small spill contained within the fume hood, use an inert absorbent material to clean it up. Place the contaminated material in a sealed, labeled hazardous waste container. Avoid generating dust.[4]

| Large Spill | Evacuate the immediate area and alert others. Prevent the spill from entering drains. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[7] |

Disposal Plan: Chemical waste must be handled in accordance with local, state, and federal regulations.[9] Under no circumstances should this chemical be poured down the drain.[6]

  • Identify Waste: All unused or contaminated this compound, reaction residues, and contaminated materials (e.g., pipette tips, gloves, wipes) are considered hazardous waste.[6]

  • Segregate Waste: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.

  • Store Waste Container: Keep the waste container sealed and store it in a designated satellite accumulation area.

  • Arrange for Disposal: Contact your institution's EH&S office to arrange for the pickup and disposal by a licensed hazardous waste management company.[1][6]

Workflow and Logic Diagrams

To visualize the procedural flow, the following diagrams outline the necessary steps for handling and disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Risk_Assessment 1. Review SDS & Assess Risks Area_Prep 2. Prepare Fume Hood & Materials Risk_Assessment->Area_Prep PPE_Don 3. Don Required PPE Area_Prep->PPE_Don Weigh 4. Weigh Compound (Avoid Dust) PPE_Don->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Decon 6. Decontaminate Equipment & Area Transfer->Decon Waste_Seg 7. Segregate Contaminated Waste Decon->Waste_Seg PPE_Doff 8. Doff PPE Waste_Seg->PPE_Doff Hand_Wash 9. Wash Hands PPE_Doff->Hand_Wash

Caption: Procedural workflow for handling this compound.

G cluster_collection Waste Collection cluster_disposal Final Disposal Identify 1. Identify all contaminated materials as hazardous waste Containerize 2. Place in a sealed, labeled waste container Identify->Containerize Store 3. Store in designated satellite accumulation area Containerize->Store Contact_EHS 4. Contact EH&S for pickup Store->Contact_EHS Professional_Disposal 5. Disposal by licensed hazardous waste vendor Contact_EHS->Professional_Disposal

Caption: Decision workflow for the disposal of contaminated materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.